molecular formula C7H6N2O4<br>C7H6N2O4<br>C6H3CH3(NO2)2 B7769740 2,4-Dinitrotoluene CAS No. 84029-42-5

2,4-Dinitrotoluene

Cat. No.: B7769740
CAS No.: 84029-42-5
M. Wt: 182.13 g/mol
InChI Key: RMBFBMJGBANMMK-UHFFFAOYSA-N
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Description

Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals.
2,4-dinitrotoluene is a dinitrotoluene in which the methyl group is ortho to one of the nitro groups and para to the other. It is the most common isomer of dinitrotoluene.
2,4-Dintirotoluene is used as an intermediate in the manufacture of polyurethanes. No information is available on the acute (short-term) effects of this compound in humans. Chronic (long-term) inhalation exposure to this compound affects the central nervous system (CNS) and blood in humans. A significant reduction in sperm count and normal sperm morphology was observed in one study of chronically exposed workers, while other studies have not reported this effect. No significant increase in cancer mortality was observed in a study of workers occupationally exposed to this compound by inhalation. Kidney, liver, and mammary gland tumors were observed in animals orally exposed to 2,4- dinitrotoluene. EPA has not classified this compound for potential carcinogenicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,4-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3
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InChI Key

RMBFBMJGBANMMK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4, Array
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DSSTOX Substance ID

DTXSID0020529
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Molecular Weight

182.13 g/mol
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Physical Description

Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor.
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Boiling Point

572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F
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Flash Point

405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F
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Solubility

less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor
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Density

1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379
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Vapor Density

6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg
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Color/Form

Yellow needles or monoclinic prisms, Yellow or orange crystals

CAS No.

121-14-2, 1326-41-6, 84029-42-5
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Melting Point

153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F
Record name DINITROTOLUENES, MOLTEN
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Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2,4-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,4-Dinitrotoluene (DNT), a significant industrial chemical primarily used as a precursor in the production of toluene (B28343) diisocyanate (TDI) for polyurethane foams and in the manufacturing of explosives like Trinitrotoluene (TNT).[1][2] This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, from synthesis to toxicological assessment.

Chemical Identity and Physical Properties

This compound, with the IUPAC name 1-methyl-2,4-dinitrobenzene, is an organic compound belonging to the dinitrotoluene class.[3] It is a pale yellow to orange crystalline solid at room temperature with a slight characteristic odor.[3][4] DNT is one of six possible isomers of dinitrotoluene, with the 2,4-isomer being the most common.[3]

Core Identifiers
IdentifierValue
IUPAC Name 1-methyl-2,4-dinitrobenzene[5]
CAS Number 121-14-2[5]
Molecular Formula C₇H₆N₂O₄[5][6]
Molecular Weight 182.13 g/mol [5]
SMILES CC1=C(C=C(C=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-][5]
InChI Key RMBFBMJGBANMMK-UHFFFAOYSA-N[5]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueTemperature (°C)Pressure
Melting Point 67-71 °C (153-160 °F)[7][8][9]--
Boiling Point ~300 °C (572 °F) (decomposes)[3][7]-760 mmHg
Density 1.521 g/cm³[3][10]20-
Vapor Pressure 0.000147 - 0.0051 mmHg[3][6]20-22-
Water Solubility 200 - 300 mg/L[5][8][9]20-25-
Solubility in Organic Solvents Soluble in acetone, benzene, chloroform, ethanol, and ether.[5]--
Log Kₒw (Octanol-Water Partition Coefficient) 1.98 - 2.0[3][6]--
Flash Point 207 °C (404 °F) (Closed cup)[4][5]--

Experimental Protocols

This section details the standard laboratory methodologies for determining some of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[3]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[6][9] The tube is then tapped gently to ensure the sample is compact.[6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus.[3][6][11]

  • Heating: The apparatus is heated gradually.[11] A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2°C per minute as the melting point is neared to ensure thermal equilibrium.[9][11]

  • Observation and Measurement: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6][9] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[11]

Boiling Point Determination (Micro Method)

For determining the boiling point of a substance available in small quantities, a micro boiling point determination method is suitable. Since this compound is a solid at room temperature, this method would be applicable to its molten state or if it were in a liquid form.

Methodology:

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed into a small test tube (e.g., a fusion tube).[4][12]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end downwards.[12][13]

  • Apparatus Setup: The test tube is attached to a thermometer with the sample adjacent to the thermometer bulb. This assembly is then heated in a Thiele tube or an oil bath.[4][12]

  • Heating and Observation: The apparatus is heated, causing the air trapped in the capillary tube to expand and bubble out.[4][8] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.[4][8]

  • Measurement: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[4][8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound in a specific solvent.[10]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., water).[10] The addition of excess solid ensures that a saturated solution is formed.

  • Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[14]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation.[14][15]

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15] This concentration represents the solubility of the compound at that temperature.

Visualizations

The following diagrams illustrate the chemical structure of this compound, a typical workflow for its synthesis, and a simplified representation of its metabolic pathway.

chemical_structure Chemical Structure of this compound cluster_molecule C1 C C2 C C1->C2 CH3 CH₃ C1->CH3 C3 C C2->C3 N1 N C2->N1 C4 C C3->C4 C5 C C4->C5 N2 N C4->N2 C6 C C5->C6 C6->C1 O1a O N1->O1a + O1b O N1->O1b - O2a O N2->O2a + O2b O N2->O2b -

Caption: Chemical structure of this compound.

synthesis_workflow Synthesis of this compound from Toluene start Start: Toluene step1 Nitration with Nitrating Acid (H₂SO₄ + HNO₃) start->step1 intermediate Mononitrotoluene (o- and p-isomers) step1->intermediate step2 Separation of p-nitrotoluene intermediate->step2 p_nitro p-Nitrotoluene step2->p_nitro step3 Further Nitration p_nitro->step3 product This compound step3->product

Caption: Simplified workflow for the synthesis of this compound.

metabolic_pathway Simplified Metabolic Pathway of this compound dnt This compound reduction1 Nitroreduction dnt->reduction1 amino_nitro 2-Amino-4-nitrotoluene & 4-Amino-2-nitrotoluene reduction1->amino_nitro reduction2 Further Nitroreduction amino_nitro->reduction2 diamino 2,4-Diaminotoluene reduction2->diamino

Caption: Simplified reductive metabolic pathway of this compound.

Safety and Hazards

This compound is a toxic and combustible substance. It can be absorbed through the skin, and is toxic by inhalation and ingestion.[5] It is classified as a probable human carcinogen.[16] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[5] It is stable under normal conditions but can decompose explosively at high temperatures (above 250°C).[5][7] It is incompatible with strong oxidizing agents, reducing agents, and strong bases.[8][9] Appropriate personal protective equipment, including gloves and respiratory protection, should be used when handling this compound.

This guide provides a foundational understanding of the chemical properties of this compound. For more detailed toxicological data and specific handling procedures, consulting a comprehensive Safety Data Sheet (SDS) is strongly recommended.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and discovery of 2,4-Dinitrotoluene (B133949) (DNT), a pivotal chemical intermediate in the production of polyurethanes and explosives. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the synthetic pathways, experimental protocols, and quantitative data associated with 2,4-DNT.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of nitroaromatic compounds in the 19th century. While the exact date of the first synthesis of 2,4-DNT is not prominently documented, it emerged as a key intermediate in the production of trinitrotoluene (TNT). TNT was first synthesized in 1863 by the German chemist Julius Wilbrand, initially for use as a yellow dye.[1] Its potential as an explosive was not fully recognized for several decades.[1] The large-scale production of TNT necessitated efficient methods for the dinitration of toluene (B28343), leading to the isolation and study of dinitrotoluene isomers, with 2,4-DNT being the most prevalent.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the electrophilic aromatic substitution of toluene using a nitrating agent. This is typically achieved through a two-step process where toluene is first mononitrated to a mixture of nitrotoluene isomers, followed by a second nitration to yield dinitrotoluene.

Principal Synthetic Route: Nitration of Toluene

The nitration of toluene is a well-studied reaction that proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid". The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.

The methyl group of toluene is an ortho-, para-directing activator, leading to the formation of 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481) in the first nitration step. The subsequent nitration of this isomer mixture predominantly yields this compound and 2,6-Dinitrotoluene. The typical isomer distribution of the dinitrated product is approximately 80% 2,4-DNT and 20% 2,6-DNT, with minor amounts of other isomers.[2] This ratio is attributed to the steric hindrance at the ortho positions, making the para position more accessible for substitution.[2]

Quantitative Data on this compound Synthesis

The yield and isomer distribution of dinitrotoluene are highly dependent on the reaction conditions. The following tables summarize quantitative data from various synthetic protocols.

Starting MaterialNitrating AgentCatalyst/SolventTemperature (°C)Time (h)Yield of DNT (%)2,4-DNT:2,6-DNT RatioReference
TolueneMixed Acid (HNO₃/H₂SO₄)-60 (step 1), 115 (step 2)0.5 (step 1), 1 (step 2)~96 (calculated from 177g product from 100g toluene)Not specified
TolueneFuming HNO₃Chloroform, H₂SO₄-10 to 0, then refluxNot specifiedNot specifiedNot specified[3]
TolueneN₂O₅/HNO₃-1011004.44:1[4][5]
TolueneHNO₃H₃PO₄/MoO₃/SiO₂602.595.66-8:1[6]

Experimental Protocols

Protocol 1: Two-Step Nitration of Toluene with Mixed Acid

This protocol is a classic laboratory-scale synthesis of this compound.

Materials:

  • Toluene (100 g)

  • Concentrated Sulfuric Acid (d=1.84 g/ml)

  • Concentrated Nitric Acid (d=1.45 g/ml)

  • Fuming Nitric Acid (d=1.5 g/ml)

  • Ice-water

Procedure:

Step 1: Mononitration

  • Place 100 g of toluene in a 1000 ml round-bottom flask equipped with a thermometer, a dropping funnel, and a fume outlet.

  • Prepare the first nitrating acid mixture by carefully adding 80 ml of concentrated nitric acid to 100 ml of concentrated sulfuric acid.

  • Add the nitrating acid mixture to the toluene in small portions through the dropping funnel, ensuring the temperature is maintained at 60°C with constant stirring.

  • After the addition is complete, continue stirring at 60°C for an additional 30 minutes.

  • Allow the reaction mixture to cool and transfer it to a separating funnel. Separate the lower layer of inorganic acids from the upper oily layer of mononitrotoluene.

Step 2: Dinitration

  • Return the mononitrotoluene mixture to the reaction flask.

  • Prepare the second nitrating acid mixture by adding 80 ml of fuming nitric acid to 190 ml of concentrated sulfuric acid.

  • Slowly add the second nitrating acid mixture to the mononitrotoluene. The temperature will rise and should be maintained at 115°C, with gentle warming if necessary.

  • After the addition is complete, maintain the temperature and stir for 60 minutes.

  • Pour the hot reaction mixture into a large volume of ice-water.

  • The liquid dinitrotoluene will crystallize upon cooling.

  • Wash the crystals with distilled water to remove residual acids.

  • Filter and dry the product to yield approximately 177 g of this compound.

Protocol 2: Purification of this compound by Crystallization

This protocol describes a method for obtaining high-purity 2,4-DNT from a mixture of DNT isomers.[7][8]

Materials:

  • DNT isomer mixture (e.g., from Protocol 1)

  • Aqueous Sulfuric Acid (65-90 wt%)

Procedure:

  • Intimately contact the DNT isomer mixture with 65-90 wt% aqueous sulfuric acid at a temperature between 50 and 90°C. Use an excess amount of the DNT mixture to ensure the aqueous acid phase becomes saturated.

  • Separate the excess organic DNT phase from the aqueous sulfuric acid phase.

  • Cool the sulfuric acid phase to a temperature below 40°C (preferably around 25°C).

  • Substantially pure 2,4-DNT will crystallize out of the solution.

  • Isolate the crystals by filtration. This method can yield 2,4-DNT with a purity of over 98%.[8]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Toluene Toluene MNT Mononitrotoluene (o- and p- isomers) Toluene->MNT Nitration DNT This compound (major product) MNT->DNT Nitration DNT_isomer 2,6-Dinitrotoluene (minor product) MNT->DNT_isomer Nitration reagent1 HNO₃ / H₂SO₄ reagent2 HNO₃ / H₂SO₄

Caption: Synthesis pathway for this compound via two-step nitration of toluene.

Experimental Workflow for 2,4-DNT Synthesis and Purification

Experimental_Workflow Start Start: Toluene Nitration1 Step 1: Mononitration (Toluene + Mixed Acid @ 60°C) Start->Nitration1 Separation1 Phase Separation (Mononitrotoluene from spent acid) Nitration1->Separation1 Nitration2 Step 2: Dinitration (Mononitrotoluene + Mixed Acid @ 115°C) Separation1->Nitration2 Quenching Quenching in Ice-Water Nitration2->Quenching Crystallization Crystallization of Crude DNT Quenching->Crystallization Purification Purification (Washing / Recrystallization) Crystallization->Purification Product Final Product: Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

2,4-Dinitrotoluene IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4-Dinitrotoluene (B133949)

Introduction

This compound (2,4-DNT) is an organic compound with the chemical formula C₇H₆N₂O₄.[1] It is a pale yellow to orange crystalline solid and is one of six positional isomers of dinitrotoluene.[1][2] While it is known as a precursor in the synthesis of trinitrotoluene (TNT), its primary industrial use is in the production of toluene (B28343) diisocyanate (TDI), a key component in the manufacture of flexible polyurethane foams.[1][2][3][4] This guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, metabolic pathways, and toxicity, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

  • IUPAC Name: 1-Methyl-2,4-dinitrobenzene[1][2][3][4][5]

  • CAS Number: 121-14-2[1][2][3][4][5]

  • Synonyms: 2,4-DNT, Dinitrotoluol, 4-Methyl-1,3-dinitrobenzene[1][2][4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆N₂O₄[1][2][3]
Molar Mass 182.134 g/mol [1]
Appearance Pale yellow to orange crystalline solid[1][2]
Melting Point 67-71 °C (153-160 °F; 340-344 K)[1][3][4]
Boiling Point Decomposes at 250–300 °C[1][4]
Density 1.52 g/cm³[1][6]
Water Solubility 0.3 g/L (at 20 °C)[3]
Vapor Pressure 1.47 x 10⁻⁴ mmHg (at 22 °C)[1]
Flash Point 207 °C (404 °F; 480 K)[1]

Applications

The primary application of 2,4-DNT is as a chemical intermediate.

  • Polyurethane Production: The vast majority of 2,4-DNT is used to produce toluene diisocyanate (TDI), a monomer required for manufacturing flexible polyurethane foams.[1][2][3][4] The process involves the hydrogenation of DNT to 2,4-toluenediamine, which is then treated with phosgene (B1210022) to yield TDI.[1][3]

  • Explosives and Propellants: A smaller fraction of 2,4-DNT is used in the explosives industry. It serves as a precursor for the synthesis of trinitrotoluene (TNT).[1][2] It is also utilized as a plasticizer, a deterrent coating, and a burn rate modifier in smokeless gunpowders.[1][2] Due to its toxicity, its use in modern propellant formulations is declining.[1]

  • Dye Synthesis: 2,4-DNT also serves as an intermediate in the manufacturing of various dyes.[2][3]

Experimental Protocols

Synthesis of this compound

The synthesis of 2,4-DNT is typically achieved through the nitration of toluene. The following protocol describes a two-step nitration process.

Materials:

  • Toluene (100 g)

  • Concentrated Sulfuric Acid (d=1.84 g/ml)

  • Concentrated Nitric Acid (d=1.45 g/ml)

  • Fuming Nitric Acid (d=1.5 g/ml)

  • Ice water

  • Distilled water

Equipment:

  • 1000 ml round-bottom flask

  • Thermometer

  • Dropping funnel

  • Glass tube for fume removal

  • Separating funnel

  • Stirring apparatus

Procedure:

  • First Nitration (Mononitrotoluene Synthesis):

    • Place 100 g of toluene into the 1000 ml round-bottom flask, equipped with a stirrer, thermometer, and dropping funnel.

    • Prepare the first nitrating acid mixture by combining 100 ml of concentrated sulfuric acid and 80 ml of concentrated nitric acid.

    • Slowly add the nitrating acid mixture to the toluene in small portions through the dropping funnel. Maintain the reaction temperature at 60°C, ensuring vigorous stirring after each addition.

    • Once the addition is complete, continue stirring and maintain the temperature at 60°C for an additional 30 minutes.

    • Allow the reaction mixture to cool. Transfer the contents to a separating funnel and separate the lower layer of inorganic acids from the upper oily layer of mononitrotoluene.

  • Second Nitration (Dinitrotoluene Synthesis):

    • Return the mononitrotoluene oil to the reaction flask.

    • Prepare the second nitrating acid mixture by combining 190 ml of concentrated sulfuric acid and 80 ml of fuming nitric acid.

    • Slowly add this second mixture to the mononitrotoluene. The temperature will rise; maintain it at 115°C, warming gently if necessary.

    • After adding all the acid, keep the mixture heated and stirred at 115°C for 60 minutes.

    • Pour the hot reaction mixture into a large volume of ice water. The liquid this compound will precipitate and crystallize.

    • Wash the crystalline product thoroughly with distilled water to remove residual acids.

    • Filter the product and dry it. The expected yield is approximately 177 g of this compound, which appears as long yellow needles.

Synthesis_Workflow Toluene Toluene Step1 Step 1: First Nitration (60°C) Toluene->Step1 Nitrating_Acid_1 Nitrating Acid (H₂SO₄ + HNO₃) Nitrating_Acid_1->Step1 Mononitrotoluene Mononitrotoluene (o- and p- isomers) Step1->Mononitrotoluene Step2 Step 2: Second Nitration (115°C) Mononitrotoluene->Step2 Nitrating_Acid_2 Nitrating Acid (H₂SO₄ + Fuming HNO₃) Nitrating_Acid_2->Step2 DNT_Crude Crude this compound Step2->DNT_Crude Purification Purification (Washing & Crystallization) DNT_Crude->Purification DNT_Final Pure this compound Purification->DNT_Final

Caption: Synthesis workflow for this compound via a two-step nitration of toluene.

Metabolic Pathways

This compound is a xenobiotic compound that can be metabolized by various microorganisms. Understanding these degradation pathways is crucial for bioremediation and toxicological studies.

Fungal Degradation

The white-rot fungus Phanerochaete chrysosporium is capable of mineralizing 2,4-DNT under ligninolytic conditions.[3] The degradation involves a multi-step pathway that begins with reduction rather than oxidation.

Key steps in the pathway: [3]

  • Initial Reduction: The process starts with the reduction of a nitro group on 2,4-DNT to form 2-amino-4-nitrotoluene.

  • Oxidation: The manganese peroxidase (MnP) enzyme oxidizes 2-amino-4-nitrotoluene, yielding 4-nitro-1,2-benzoquinone and methanol.

  • Second Reduction: The benzoquinone is then reduced to 4-nitro-1,2-hydroquinone.

  • Methylation: Finally, the hydroquinone (B1673460) is methylated to produce 1,2-dimethoxy-4-nitrobenzene.

This pathway is unique as it appears to remove both nitro groups before the aromatic ring is cleaved.[3]

Fungal_Metabolism DNT This compound ANT 2-Amino-4-nitrotoluene DNT->ANT Reduction NBQ 4-Nitro-1,2-benzoquinone + Methanol ANT->NBQ Oxidation (MnP) NHQ 4-Nitro-1,2-hydroquinone NBQ->NHQ Reduction DMNB 1,2-Dimethoxy-4-nitrobenzene NHQ->DMNB Methylation

Caption: Metabolic pathway of 2,4-DNT degradation by the fungus Phanerochaete chrysosporium.

Bacterial Degradation

Various bacterial strains can also degrade 2,4-DNT. For instance, Burkholderia sp. strain DNT and Burkholderia cepacia can mineralize 2,4-DNT through an oxidative pathway.[3][7] This pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the release of nitrite.[8] In contrast, under anaerobic conditions or in bacteria like Escherichia coli, the metabolism is primarily reductive, converting the nitro groups to amino groups, forming intermediates like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene.[8][9]

Toxicity and Safety

This compound is classified as a highly toxic compound and a suspected carcinogen.[1][3] Exposure can lead to significant health effects.

Data TypeValueSpeciesRouteReference
LD₅₀ (Median Lethal Dose) 1954 mg/kgMouseOral[1]
LDLo (Lowest Published Lethal Dose) 27 mg/kgCatOral[1]
Oral LD₅₀ Range 240 - 650 mg/kgRatOral[10]
EPA Reference Dose (RfD) 0.002 mg/kg/day-Oral[11]
OSHA PEL (Permissible Exposure Limit) 1.5 mg/m³ (TWA)HumanInhalation[1][11]
NIOSH REL (Recommended Exposure Limit) 1.5 mg/m³ (TWA)HumanInhalation[1]
NIOSH IDLH (Immediately Dangerous) 50 mg/m³HumanInhalation[1]

Health Effects:

  • Hematological Effects: A primary toxic effect of 2,4-DNT is the conversion of hemoglobin to methemoglobin, leading to methemoglobinemia, cyanosis, and anemia.[1][3][10]

  • Neurological Effects: Chronic inhalation exposure can affect the central nervous system.[11] Severe neurological effects have been observed in animal studies.[10]

  • Hepatotoxicity: Liver damage is a known consequence of exposure.[3][10]

  • Reproductive Toxicity: Some studies of chronically exposed workers have reported a significant reduction in sperm count and morphology.[11] Testicular degeneration has been observed in animal studies.[10]

  • Carcinogenicity: 2,4-DNT is considered a suspected carcinogen.[3] Oral exposure in animal studies has been linked to kidney, liver, and mammary gland tumors.[5][11]

Safety and Handling: 2,4-DNT is combustible when exposed to heat or flame and can react with oxidizing materials.[3][4] It decomposes when heated to 250°C or higher, and mixtures with nitric acid are highly explosive.[1][3][4] It is listed as a hazardous waste by the U.S. EPA (Hazardous Waste Number D030).[1] Proper personal protective equipment, including suitable clothing and gloves, should be worn when handling this chemical.[3] Release to the environment should be avoided.[3]

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dinitrotoluene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 2,4-dinitrotoluene (B133949) (2,4-DNT), a compound of significant environmental and toxicological interest. A key intermediate in the manufacturing of polyurethane foams and the explosive 2,4,6-trinitrotoluene (B92697) (TNT), 2,4-DNT's presence in soil and groundwater is a pressing concern.[1][2] This document consolidates quantitative data, details experimental protocols for analysis, and visualizes key degradation pathways to support research and development efforts.

Core Concepts: Solubility and Stability of 2,4-DNT

This compound is characterized by its moderate water solubility, which allows for its transport in surface and groundwater.[2][3] Its persistence in aqueous environments is governed by several degradation mechanisms, including biodegradation, photolysis, and alkaline hydrolysis.[2][3] Understanding these properties is crucial for assessing its environmental fate, developing remediation strategies, and evaluating potential toxicological impacts.

Quantitative Data Summary

The following tables summarize the key quantitative data on the solubility and degradation kinetics of 2,4-DNT in aqueous solutions.

Table 1: Aqueous Solubility of this compound

Temperature (°C)Solubility (mg/L)Ionic Strength (mol/L)Reference
4-0.3352 - 0.6820 (Seawater)[4][5]
20180 (for 2,6-DNT)-[6]
20-0.3352 - 0.6820 (Seawater)[4][5]
22270-[6]
25200-[7]
30-0.3352 - 0.6820 (Seawater)[4][5]
40-0.3352 - 0.6820 (Seawater)[4][5]
50370 ( g/100g x 1000)-[8][9]
61975-[7]
1002540 ( g/100g x 1000)-[8][9]

Note: Solubility data can vary between studies due to different experimental methods. The solubility in seawater is noted to be lower than in pure water.[4][5]

Table 2: Degradation Kinetics of this compound in Aqueous Solutions

Degradation ProcessConditionsRate/Half-lifeKey FindingsReference
Biodegradation Aerobic, freshwater microorganisms32% per day at 10 mg/LDegradation is concentration-dependent.[10]
Aerobic fluidized-bed biofilm reactor>98% removalEffective for mixtures of 2,4- and 2,6-DNT.[1]
Pseudomonas sp.Stoichiometric release of nitriteComplete mineralization via an oxidative pathway.[11][12]
Soil microorganismsHalf-life of 25 days at 22°CTransformation to amino-nitro intermediates.[13]
Photolysis Deionized water, sunlight/artificial lightHalf-life of ~4 hoursFollows pseudo-first-order kinetics.[14]
Deionized water with humic acidsHalf-life of ~2 hoursHumic acids act as sensitizers.[14]
Deionized water with NaClHalf-life of ~1 hourSalt enhances the sensitizing effect.[14]
Seawater, simulated solar radiation89% reduction in 24 hours (for 2,6-DNT)Primary degradation route in oxygenated water.[2][3]
Sunlit natural watersHalf-life of 3 to 10 hours-[15]
Alkaline Hydrolysis pH 12, 20°CMore resistant than TNT-[16][17]
--The direct substitution of a nitro group by a hydroxide (B78521) is the most favorable pathway.[16][17]

Experimental Protocols

Accurate determination of 2,4-DNT solubility and stability relies on robust experimental methodologies. The following sections detail the key protocols cited in the literature.

Solubility Determination

A common method for determining the aqueous solubility of 2,4-DNT involves the following steps:

  • Sample Preparation: A supersaturated solution is created by adding an excess amount of 2,4-DNT (e.g., 100 mg) to a known volume of deionized water (e.g., 100 mL) in an Erlenmeyer flask.[8][9]

  • Equilibration: The flask is placed in a constant-temperature water bath and stirred for an extended period (e.g., one week) to ensure equilibrium is reached.[8][9]

  • Phase Separation: Prior to sampling, stirring is ceased to allow any undissolved solid 2,4-DNT to settle.[9]

  • Sampling: A sample of the supernatant is carefully withdrawn.

  • Analysis: The concentration of 2,4-DNT in the sample is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stability Assessment (Degradation Studies)

To assess the stability of 2,4-DNT under various conditions, the following general protocol can be followed:

  • Solution Preparation: A stock solution of 2,4-DNT is prepared in the desired aqueous matrix (e.g., deionized water, seawater, buffered solution at a specific pH).[18]

  • Experimental Conditions: The solution is subjected to the conditions being investigated, such as exposure to a specific light source for photolysis studies, inoculation with microorganisms for biodegradation studies, or adjustment to a specific pH for hydrolysis studies.

  • Time-course Sampling: Aliquots of the solution are collected at regular time intervals.

  • Sample Preparation for Analysis: Samples may require filtration (e.g., through a 0.45 μm filter) and dilution prior to analysis.[19] For some analyses, extraction with a solvent like dichloromethane (B109758) may be necessary.[20]

  • Concentration Measurement: The concentration of 2,4-DNT and any potential degradation products are quantified using analytical methods like HPLC or GC.

Analytical Methods

Several analytical techniques are suitable for the quantification of 2,4-DNT in aqueous samples:

  • High-Performance Liquid Chromatography (HPLC): A widely used method, often with ultraviolet (UV) detection.[2][21] Reversed-phase columns (e.g., C18) are typically employed with a mobile phase such as a methanol/water mixture.[9] This method allows for the direct analysis of aqueous samples.[2]

  • Gas Chromatography (GC): GC coupled with various detectors, including electron capture detector (ECD), flame ionization detector (FID), or mass spectrometry (MS), is also a common and sensitive technique.[2][21]

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the primary degradation pathways of 2,4-DNT and a general experimental workflow for its analysis.

G Key Degradation Pathways of this compound cluster_biodegradation Biodegradation (Aerobic) cluster_photolysis Photolysis cluster_hydrolysis Alkaline Hydrolysis DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC Dioxygenase attack Photo_Intermediates Various Intermediates (e.g., dinitro- and aminonitrobenzoic acids, azoxy compounds) DNT->Photo_Intermediates UV Light Substitution_Product Nitro group substitution product DNT->Substitution_Product OH- Intermediates1 Further Intermediates MNC->Intermediates1 Mineralization1 CO2 + H2O + Nitrite Intermediates1->Mineralization1 Mineralization2 Further degradation products Photo_Intermediates->Mineralization2

Caption: Degradation pathways of 2,4-DNT.

G General Experimental Workflow for Solubility and Stability Analysis cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing Prep Prepare supersaturated solution or solution for stability testing Equilibrate Equilibrate at constant temperature (for solubility) Prep->Equilibrate Expose Expose to degradation conditions (for stability) Prep->Expose Sample Collect aqueous samples at specified time points Equilibrate->Sample Expose->Sample Filter Filter and/or extract sample Sample->Filter Analyze Analyze by HPLC or GC Filter->Analyze Quantify Quantify concentration Analyze->Quantify Kinetics Determine degradation kinetics (for stability) Quantify->Kinetics Solubility Determine equilibrium solubility Quantify->Solubility

Caption: Experimental workflow for 2,4-DNT analysis.

Conclusion

This technical guide provides a foundational understanding of the aqueous solubility and stability of this compound. The provided data tables, experimental protocols, and pathway visualizations offer a valuable resource for professionals engaged in environmental science, toxicology, and drug development. Further research into the specific degradation products under various environmental conditions and the development of more efficient remediation technologies remains a critical area of investigation.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,4-Dinitrotoluene (2,4-DNT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2,4-Dinitrotoluene (2,4-DNT), a significant industrial chemical primarily used in the synthesis of toluene (B28343) diisocyanate for polyurethane production and historically in the manufacturing of explosives.[1][2] This document details its fundamental properties, presents experimental methodologies for their determination, and explores its chemical reactivity and biological transformation pathways. Quantitative data are summarized in structured tables for ease of reference. Furthermore, key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding of the compound's behavior.

Physical Properties

2,4-DNT is a pale yellow to orange crystalline solid with a slight characteristic odor at room temperature.[1] It is sparingly soluble in water but soluble in various organic solvents, including acetone, ethanol, benzene, and ether.[3][4][5]

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Appearance Pale yellow to orange crystalline solid[1]
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Melting Point 67-71 °C (153-160 °F)[1][3][4][6][7][8][9]
Boiling Point ~300 °C (572 °F) with decomposition[1][3][7][8]
Density 1.521 g/cm³ at 20°C[1][7]
Vapor Pressure 1.47 x 10⁻⁴ mmHg at 22 °C[1][7]
Water Solubility 270 mg/L at 22 °C[1][8][10]
Log Octanol-Water Partition Coefficient (Log Kow) 1.98[1][8]
Flash Point 207 °C (404 °F) (Closed Cup)

Chemical Properties and Reactivity

2,4-DNT is a nitroaromatic compound, and its chemical behavior is dominated by the two electron-withdrawing nitro groups on the toluene ring. It is a stable compound under normal conditions but can undergo hazardous reactions.[6]

Table 2: Chemical and Reactivity Data of this compound

PropertyDescriptionReference(s)
Stability Stable under normal conditions.[4][6]
Incompatibilities Strong oxidizing agents, reducing agents, strong bases.[4][6]
Hazardous Decomposition Decomposes when heated above 250 °C, emitting toxic fumes of nitrogen oxides. Spontaneous and potentially explosive decomposition can occur above 280 °C, especially if confined.
Reactivity with Metals Not specified in the provided context.
Hazardous Polymerization Does not occur.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of 2,4-DNT.

Synthesis of this compound

A common laboratory-scale synthesis involves the two-step nitration of toluene.

  • Step 1: Mononitration of Toluene:

    • Place 100 g of toluene in a round-bottom flask equipped with a thermometer, dropping funnel, and a fume outlet.

    • Prepare a nitrating mixture of 100 ml of concentrated sulfuric acid and 80 ml of concentrated nitric acid.

    • Add the nitrating mixture portion-wise to the toluene while maintaining the reaction temperature at 60°C with constant stirring.

    • After the addition is complete, maintain the temperature at 60°C for an additional 30 minutes.

    • Cool the reaction mixture and separate the organic layer (mononitrotoluene) from the acid layer using a separatory funnel.

  • Step 2: Dinitration of Mononitrotoluene:

    • Return the mononitrotoluene to the flask.

    • Prepare a second nitrating mixture of 190 ml of concentrated sulfuric acid and 80 ml of fuming nitric acid.

    • Slowly add this mixture to the mononitrotoluene, maintaining the temperature at 115°C.

    • After the addition, continue heating and stirring for 60 minutes.

    • Pour the hot reaction mixture into a large volume of ice-water to precipitate the 2,4-DNT.

    • Filter the solid product, wash thoroughly with water to remove residual acids, and dry.

G Toluene Toluene NitratingAcid1 H2SO4 / HNO3 (60°C) Toluene->NitratingAcid1 MNT Mononitrotoluene (ortho and para isomers) NitratingAcid2 H2SO4 / Fuming HNO3 (115°C) MNT->NitratingAcid2 DNT This compound Purification Precipitation in Ice-Water, Filtration, Washing, Drying DNT->Purification NitratingAcid1->MNT Mononitration NitratingAcid2->DNT Dinitration Purification->DNT Purified Product

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is determined using the capillary method.[1][9][11]

  • A small amount of finely powdered 2,4-DNT is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a heating bath (e.g., a Thiele tube with heating oil) or a digital melting point apparatus.

  • The sample is heated slowly (approximately 2°C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).[1]

Determination of Boiling Point

The boiling point of 2,4-DNT, which decomposes near its boiling point, can be determined using a distillation or reflux method under controlled conditions.[12][13]

  • Distillation Method: A simple distillation apparatus is set up with a small sample (at least 5 mL) of molten 2,4-DNT and boiling chips in the distilling flask. The liquid is heated, and the temperature at which the vapor condenses on the thermometer bulb during steady distillation is recorded as the boiling point. The barometric pressure should also be recorded.

  • Reflux Method: The sample is heated to a gentle reflux in a flask fitted with a condenser. A thermometer is positioned so that its bulb is immersed in the vapor phase above the boiling liquid but below the condenser. The stable temperature reading of the vapor is the boiling point.

Determination of Water Solubility (OECD Guideline 105)

The flask method is suitable for substances with solubilities above 10⁻² g/L, such as 2,4-DNT.[6][14]

  • An excess amount of 2,4-DNT is added to a known volume of distilled water in a flask.

  • The flask is agitated at a constant temperature (e.g., 22°C) until equilibrium is reached (typically 24-48 hours).

  • The mixture is then centrifuged or filtered to separate the undissolved solid.

  • The concentration of 2,4-DNT in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Octanol-Water Partition Coefficient (Log Kow) (OECD Guideline 107)

The shake flask method is a common technique for determining the octanol-water partition coefficient.[15][16]

  • A solution of 2,4-DNT is prepared in either n-octanol or water.

  • A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (n-octanol or water).

  • The flask is shaken vigorously to allow for partitioning of the 2,4-DNT between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two layers.

  • The concentration of 2,4-DNT in both the n-octanol and water phases is determined analytically.

  • The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log Kow is the base-10 logarithm of this value.

Analytical Determination by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a sensitive method for quantifying 2,4-DNT.[17]

  • Sample Preparation: Environmental or biological samples containing 2,4-DNT are extracted with a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane). The extract is then filtered before analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18 or Diol) is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol (B129727) is common.

    • Flow Rate: A constant flow rate is maintained.

    • Injection Volume: A small, precise volume of the sample extract is injected.

    • Detection: The eluent is monitored with a UV detector at a wavelength where 2,4-DNT has strong absorbance (e.g., 254 nm).

  • Quantification: The concentration of 2,4-DNT in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Biological Pathways

Microbial Degradation

2,4-DNT can be biodegraded by various microorganisms through different pathways, primarily under aerobic conditions. Two major initial pathways have been identified.[7][18]

  • Reductive Pathway: In this pathway, one or both of the nitro groups are sequentially reduced to amino groups. This is often initiated by nitroreductase enzymes.

  • Oxidative Pathway: This pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the removal of a nitro group as nitrite (B80452) and the formation of a catechol intermediate.

G cluster_0 Reductive Pathway cluster_1 Oxidative Pathway 2,4-DNT_R This compound 2A4NT 2-Amino-4-nitrotoluene 2,4-DNT_R->2A4NT Nitroreductase 4A2NT 4-Amino-2-nitrotoluene 2,4-DNT_R->4A2NT Nitroreductase 2,4-DAT 2,4-Diaminotoluene 2A4NT->2,4-DAT Nitroreductase 4A2NT->2,4-DAT Nitroreductase 2,4-DNT_O This compound 4M5NC 4-Methyl-5-nitrocatechol 2,4-DNT_O->4M5NC Dioxygenase (+ NO2-) RingCleavage Ring Cleavage Products 4M5NC->RingCleavage G DNT This compound PPARa PPARα Receptor DNT->PPARa Antagonism/Interference LipidMetabolism Lipid Metabolism Genes PPARa->LipidMetabolism Regulation EnergyHomeostasis Energy Homeostasis Genes PPARa->EnergyHomeostasis Regulation AdverseOutcome Adverse Health Effects (e.g., Impaired Energy Metabolism) LipidMetabolism->AdverseOutcome EnergyHomeostasis->AdverseOutcome

References

A Historical and Technical Overview of 2,4-Dinitrotoluene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical overview of the production of 2,4-Dinitrotoluene (B133949) (DNT), a key intermediate in the synthesis of various industrial chemicals, including toluene (B28343) diisocyanate (TDI) for polyurethane foams, dyes, and explosives like Trinitrotoluene (TNT). This document details the evolution of its manufacturing processes, focusing on the core methodologies of one-step and two-step nitration of toluene. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key historical methods are provided.

Historical Context and Evolution of Production

The industrial production of this compound has historically been driven by the demand for its downstream products. The primary method for its synthesis has consistently been the nitration of toluene using a mixed acid of concentrated nitric acid and sulfuric acid. Over time, processes have been refined to improve yield, purity, and safety. The evolution of DNT production can be broadly categorized into two main approaches: the two-step nitration process and the one-step dinitration process.

The two-step nitration process has been a common industrial method.[1] This approach involves the initial nitration of toluene to mononitrotoluene (MNT), followed by the separation of the MNT isomers. The para- and ortho-isomers are then subjected to a second nitration step to yield a mixture of dinitrotoluene isomers, predominantly 2,4-DNT and 2,6-DNT.[1] This method allows for greater control over the reaction conditions at each stage.

The one-step dinitration process offers a more direct route to DNT by reacting toluene with a stronger nitrating acid mixture under more forcing conditions to introduce two nitro groups in a single stage. While seemingly more efficient, this method can be more challenging to control and often results in a different isomer distribution.

Continuous processing, as opposed to batch processing, has also been a significant development in the large-scale manufacture of DNT, offering better control over reaction parameters and improved safety.[2] Modern advancements, such as flow chemistry, are being explored to further enhance the safety and efficiency of nitration reactions.[3]

Quantitative Data on DNT Production Methods

The following table summarizes key quantitative data from various historical production methods for this compound. This data is essential for understanding the efficiency and product distribution of each process.

Production MethodStarting MaterialKey ReagentsTemperature (°C)Yield of 2,4-DNTIsomer Distribution (2,4-DNT : 2,6-DNT)Reference
Two-Step Nitration (Historical Lab Scale) Toluene1. Conc. H₂SO₄, Conc. HNO₃ 2. Fuming HNO₃, Conc. H₂SO₄1. 60 2. 115Approx. 97% (of total DNT)Not specified
Two-Step Nitration (Industrial Process) TolueneMixed Acid (H₂SO₄, HNO₃)Not specifiedHighApprox. 80:20[1]
One-Step Nitration (Continuous Process Optimization) TolueneMixed Acid (H₂SO₄, HNO₃)DNT stage optimized by lowering temp by 1°CNot specified80.1:19.9[2]
Nitration of p-Nitrotoluene p-NitrotolueneMixed Acid (H₂SO₄, HNO₃)Not specifiedHighPrimarily 2,4-DNT[4]
Nitration with N₂O₅ in Dichloromethane TolueneN₂O₅, CH₂Cl₂-35Not specifiedLow meta-isomer content[5]

Experimental Protocols

The following sections provide detailed methodologies for key historical experiments in the production of this compound.

Two-Step Nitration of Toluene (Historical Laboratory Method)[4]

This protocol is based on a historical laboratory-scale synthesis.

Step 1: Mononitration of Toluene

  • Apparatus Setup: A 1000 ml round-bottom flask is equipped with a thermometer, a dropping funnel, and a fume extraction tube.

  • Initial Charge: 100 g of toluene is placed in the flask.

  • Nitrating Acid Preparation: A "nitrating acid" mixture is prepared by combining 100 ml of concentrated sulfuric acid (d=1.84 g/ml) and 80 ml of concentrated nitric acid (d=1.45 g/ml).

  • Reaction: The nitrating acid is added to the toluene in small portions through the dropping funnel. The flask is continuously stirred, and the temperature is maintained at 60°C.

  • Digestion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 60°C.

  • Work-up: The mixture is allowed to cool. The contents are then transferred to a separatory funnel, and the lower layer of spent acid is separated from the upper layer of mononitrotoluene (a mixture of ortho- and para-isomers).

Step 2: Dinitration of Mononitrotoluene

  • Apparatus Setup: The mononitrotoluene oil from Step 1 is returned to the round-bottom flask.

  • Second Nitrating Acid: A second, stronger "nitrating acid" mixture is prepared using 190 ml of concentrated sulfuric acid (d=1.84 g/ml) and 80 ml of fuming nitric acid (d=1.5 g/ml).

  • Reaction: The second nitrating acid is added slowly to the mononitrotoluene. The temperature is allowed to rise and is maintained at 115°C, with gentle warming if necessary.

  • Digestion: After the addition is complete, the mixture is stirred for 60 minutes while maintaining the temperature.

  • Isolation and Purification: The hot reaction mixture is poured into a large volume of ice-water. The resulting liquid dinitrotoluene crystallizes upon cooling. The solid product is then washed with distilled water to remove residual acids, filtered, and dried. This process yields approximately 177 g of this compound.

Purification of this compound by Crystallization from Sulfuric Acid[1][7]

This method is used to separate 2,4-DNT from a mixture of its isomers.

  • Dissolution: A mixture of DNT isomers is contacted with an aqueous sulfuric acid solution (typically 70-75 wt%) at an elevated temperature (60-70°C) to dissolve the isomers.

  • Cooling and Crystallization: The sulfuric acid solution containing the dissolved DNT is then cooled to approximately 25°C.

  • Isolation: As the solution cools, substantially pure this compound crystallizes out of the solution.

  • Separation: The crystalline 2,4-DNT is then separated from the sulfuric acid by filtration. This method can yield 2,4-DNT with a purity of up to 97.0 wt%.[6]

Visualizing the Production Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the historical one-step and two-step production processes for this compound.

Two_Step_Nitration cluster_step1 Step 1: Mononitration cluster_step2 Step 2: Dinitration Toluene Toluene Nitration1 Nitration Reactor (60°C) Toluene->Nitration1 MixedAcid1 Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃) MixedAcid1->Nitration1 Separation1 Separatory Funnel Nitration1->Separation1 MNT Mononitrotoluene (o- and p-isomers) Separation1->MNT Organic Phase SpentAcid1 Spent Acid 1 Separation1->SpentAcid1 Aqueous Phase Nitration2 Nitration Reactor (115°C) MNT->Nitration2 MixedAcid2 Mixed Acid (Fuming HNO₃ + Conc. H₂SO₄) MixedAcid2->Nitration2 Quenching Ice-Water Quench Nitration2->Quenching Crystallization Crystallization Quenching->Crystallization FiltrationDrying Filtration & Drying Crystallization->FiltrationDrying DNT_Product This compound (Crude Product) FiltrationDrying->DNT_Product

Caption: Workflow for the historical two-step nitration of toluene.

One_Step_Dinitration Toluene Toluene NitrationReactor Dinitration Reactor (Forcing Conditions) Toluene->NitrationReactor StrongMixedAcid Strong Mixed Acid (e.g., with Fuming H₂SO₄/HNO₃) StrongMixedAcid->NitrationReactor Workup Work-up (Quenching, Washing) NitrationReactor->Workup DNT_Isomer_Mix DNT Isomer Mixture (e.g., 80:20 2,4-DNT:2,6-DNT) Workup->DNT_Isomer_Mix Purification Purification (Crystallization) Pure_24_DNT Pure 2,4-DNT Purification->Pure_24_DNT DNT_Isomer_Mix->Purification

Caption: Generalized workflow for the one-step dinitration of toluene.

References

An In-depth Technical Guide to the Isomers of Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the six isomers of dinitrotoluene (DNT), focusing on their fundamental differences in chemical and physical properties, synthesis, analytical separation, and toxicological profiles. The information is presented to be a valuable resource for professionals in research, science, and drug development who may encounter these compounds in various contexts, from environmental analysis to toxicology studies.

Introduction to Dinitrotoluene Isomers

Dinitrotoluene (C₇H₆N₂O₄) is an organic compound that exists as six positional isomers, distinguished by the arrangement of the two nitro groups (-NO₂) on the toluene (B28343) ring.[1] These isomers are 2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT. The most commercially and environmentally significant isomers are 2,4-DNT and 2,6-DNT, which are major components of technical grade DNT.[2] This technical mixture is primarily used in the production of toluene diisocyanate (TDI) for the manufacture of polyurethane foams and is also an intermediate in the synthesis of the explosive 2,4,6-trinitrotoluene (B92697) (TNT).[3]

Chemical and Physical Properties

The position of the nitro groups on the toluene ring significantly influences the physical and chemical properties of the DNT isomers. These differences are critical for their separation, identification, and understanding their environmental fate and toxicological behavior.

Table 1: Physical and Chemical Properties of Dinitrotoluene Isomers [2][4][5]

Property2,3-DNT2,4-DNT2,5-DNT2,6-DNT3,4-DNT3,5-DNT
CAS Number 602-01-7121-14-2619-15-8606-20-2610-39-9618-85-9
Molecular Weight ( g/mol ) 182.13182.13182.13182.13182.13182.13
Appearance Yellow crystalline solidPale yellow to orange crystalline solidYellowish needlesYellowish-red needles or rhombic crystalsYellowish needlesYellowish rhombic crystals
Melting Point (°C) 6370.551.5666193.3
Boiling Point (°C) 300300270285300315
Density (g/cm³) 1.5671.5211.5131.5381.5211.516
Water Solubility (mg/L at 20°C) 330270200180270230
log Kow 2.021.982.102.082.022.03

Synthesis of Dinitrotoluene Isomers

The industrial production of DNT isomers is typically achieved through the nitration of toluene using a mixture of nitric acid and sulfuric acid. The isomer distribution in the final product can be controlled by adjusting reaction conditions such as temperature and the ratio of nitrating agents.

Experimental Protocol: Synthesis of 2,4-Dinitrotoluene[6]

This protocol describes a laboratory-scale synthesis of This compound (B133949).

Materials:

  • Toluene (100 g)

  • Concentrated sulfuric acid (d=1.84 g/mL, 100 mL for the first stage, 190 mL for the second stage)

  • Concentrated nitric acid (d=1.45 g/mL, 80 mL)

  • Fuming nitric acid (d=1.5 g/mL, 80 mL)

  • 1000 mL round-bottom flask with a thermometer, dropping funnel, and stirrer

  • Separating funnel

  • Ice-water bath

Procedure:

  • Place 100 g of toluene into the 1000 mL round-bottom flask.

  • Prepare the first nitrating acid mixture by carefully adding 100 mL of concentrated sulfuric acid to 80 mL of concentrated nitric acid.

  • Cool the flask containing toluene in an ice-water bath and slowly add the first nitrating acid mixture through the dropping funnel while stirring and maintaining the temperature at 60°C.

  • After the addition is complete, continue stirring at 60°C for 30 minutes.

  • Allow the mixture to cool and transfer it to a separating funnel. Separate the lower layer of spent acid from the upper layer of mononitrotoluene.

  • Return the mononitrotoluene layer to the reaction flask.

  • Prepare the second nitrating acid mixture by carefully adding 190 mL of concentrated sulfuric acid to 80 mL of fuming nitric acid.

  • Slowly add the second nitrating acid mixture to the mononitrotoluene while stirring and maintaining the temperature at 115°C.

  • After the addition is complete, maintain the temperature at 115°C and continue stirring for one hour.

  • Pour the hot reaction mixture into a large volume of ice-water to precipitate the dinitrotoluene.

  • Wash the crude dinitrotoluene product with water to remove residual acids.

  • Filter and dry the product. The expected yield is approximately 177 g.

Synthesis_Workflow Toluene Toluene Mononitrotoluene Mononitrotoluene Toluene->Mononitrotoluene Nitration Stage 1 (60°C) Nitrating_Acid_1 Nitrating Acid 1 (H2SO4 + HNO3) Nitrating_Acid_1->Mononitrotoluene Dinitrotoluene Dinitrotoluene Mononitrotoluene->Dinitrotoluene Nitration Stage 2 (115°C) Nitrating_Acid_2 Nitrating_Acid 2 (H2SO4 + fuming HNO3) Nitrating_Acid_2->Dinitrotoluene Purification Purification (Washing, Filtration, Drying) Dinitrotoluene->Purification Final_Product This compound Purification->Final_Product

Figure 1: General workflow for the two-stage synthesis of this compound.

Analytical Separation of Dinitrotoluene Isomers

The accurate identification and quantification of DNT isomers are crucial for environmental monitoring and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical techniques employed for this purpose.

Experimental Protocol: HPLC Separation of DNT Isomers[7][8]

This protocol provides a general guideline for the separation of DNT isomers using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used. A diol column can also be effective.[6]

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile (B52724) or methanol. A typical gradient might start with a higher water percentage and gradually increase the organic solvent percentage. For example, a gradient of 10% to 100% acetonitrile over 20-30 minutes.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • For water samples, direct injection may be possible after filtration through a 0.45 µm filter.

  • For soil or tissue samples, a solvent extraction (e.g., with acetonitrile or a mixture of acetone (B3395972) and hexane) is necessary, followed by cleanup steps such as solid-phase extraction (SPE) to remove interfering substances.

  • The final extract should be dissolved in the initial mobile phase composition before injection.

Experimental Protocol: GC-MS Separation of DNT Isomers[9][10]

This protocol outlines a general procedure for the analysis of DNT isomers using gas chromatography-mass spectrometry (GC-MS).

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) or a more polar column like a 14% cyanopropylphenyl-methylpolysiloxane (e.g., HP-1701), is suitable for separating the isomers.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injection: Splitless injection is often used for trace analysis.

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is essential for separating the isomers. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanning from m/z 50 to 300.

    • Ion Source Temperature: Typically 230°C.

    • Quadrupole Temperature: Typically 150°C.

Sample Preparation:

  • Similar to HPLC, liquid samples may be extracted with a suitable solvent (e.g., dichloromethane, hexane).

  • Solid samples require solvent extraction, which can be enhanced by techniques like sonication or accelerated solvent extraction (ASE).

  • The extract is then concentrated and may require a cleanup step before injection into the GC-MS.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Environmental or Biological Sample Extraction Solvent Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration HPLC_Injection HPLC Injection Concentration->HPLC_Injection GC_Injection GC Injection Concentration->GC_Injection Separation_HPLC C18 Reversed-Phase Separation HPLC_Injection->Separation_HPLC Detection_UV UV Detection (254 nm) Separation_HPLC->Detection_UV Separation_GC Capillary Column Separation GC_Injection->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS

Figure 2: General experimental workflow for the analysis of DNT isomers.

Toxicological Differences

The toxicity of DNT isomers varies significantly, with some isomers being more potent carcinogens and toxicants than others. Understanding these differences is crucial for risk assessment and for developing strategies to mitigate their harmful effects.

Experimental Protocol: Subacute Toxicity Assessment in Rats

The following protocol is a generalized representation of a 14-day oral toxicity study in rats, based on published research.

Animals:

  • Male Sprague-Dawley rats.

Administration:

  • Daily administration of individual DNT isomers via oral gavage for 14 consecutive days.

  • A vehicle control group (e.g., corn oil) is included.

Dose Levels:

  • A range of dose levels for each isomer to establish a dose-response relationship.

Observations and Endpoints:

  • Clinical Signs: Daily observation for signs of toxicity, such as changes in behavior, appearance, and body weight.

  • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to assess parameters like red and white blood cell counts, hemoglobin, and liver enzyme levels.

  • Gross Pathology: At necropsy, all major organs are examined for visible abnormalities.

  • Organ Weights: Key organs such as the liver, spleen, kidneys, and testes are weighed.

  • Histopathology: Tissues from major organs are preserved, sectioned, stained, and examined microscopically for pathological changes.

Table 2: Summary of Toxicological Effects of DNT Isomers in Rats

IsomerKey Toxicological Findings
2,3-DNT Increased liver mass.
2,4-DNT Hepatocellular lesions, decreased testes mass, neurotoxic effects.
2,5-DNT Increased splenic mass.
2,6-DNT Potent hepatocarcinogen, hepatocellular lesions, decreased testes mass, increased splenic mass.
3,4-DNT Increased liver mass, neurotoxic effects.
3,5-DNT Most toxic isomer, causing weight loss, mortality, decreased testes mass, and neurotoxic effects.

Metabolic Pathways

The metabolic fate of DNT isomers in biological systems is a key determinant of their toxicity. The primary metabolic pathways involve the reduction of the nitro groups to amino groups, which can be followed by acetylation or other conjugation reactions. Some isomers can also undergo oxidation of the methyl group.

The metabolism of 2,4-DNT and 2,6-DNT has been the most extensively studied. In mammals, the gut microbiota plays a significant role in the initial reduction of the nitro groups. The resulting aminonitrotoluenes can then be absorbed and further metabolized in the liver by enzymes such as cytochrome P450.[1]

Metabolic_Pathway_24DNT cluster_reduction Nitro Reduction (e.g., Gut Microbiota) cluster_further_metabolism Further Metabolism (e.g., Liver) DNT_24 This compound ANT_24 2-Amino-4-nitrotoluene DNT_24->ANT_24 Nitroreductase ANT_42 4-Amino-2-nitrotoluene DNT_24->ANT_42 Nitroreductase DAT_24 2,4-Diaminotoluene ANT_24->DAT_24 Nitroreductase Acetylated_Metabolites Acetylated Metabolites ANT_24->Acetylated_Metabolites N-acetyltransferase ANT_42->DAT_24 ANT_42->Acetylated_Metabolites

Figure 3: Simplified metabolic pathway of this compound.

Metabolic_Pathway_26DNT cluster_reduction_26 Nitro Reduction (Gut Microbiota) cluster_oxidation_26 Oxidation (Cytochrome P450) cluster_conjugation_26 Conjugation DNT_26 2,6-Dinitrotoluene ANT_26 2-Amino-6-nitrotoluene DNT_26->ANT_26 Nitroreductase Hydroxymethyl_DNT 2,6-Dinitrobenzyl alcohol DNT_26->Hydroxymethyl_DNT Acetylated_ANT 2-Acetamido-6-nitrotoluene ANT_26->Acetylated_ANT N-acetyltransferase Benzoic_Acid_DNT 2,6-Dinitrobenzoic acid Hydroxymethyl_DNT->Benzoic_Acid_DNT Oxidation

References

An In-depth Technical Guide to the Material Safety of 2,4-Dinitrotoluene for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2,4-Dinitrotoluene (2,4-DNT), a chemical intermediate primarily used in the production of toluene (B28343) diisocyanate for polyurethane foams, as well as in the manufacturing of explosives and dyes.[1] Due to its hazardous nature, a thorough understanding of its properties and associated safety protocols is crucial for laboratory personnel.

Core Safety and Hazard Information

This compound is an orange-yellow crystalline solid.[2] It is classified as toxic if swallowed, in contact with skin, or inhaled.[3][4] Furthermore, it is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[3][4] Prolonged or repeated exposure may cause damage to organs.[3] This substance is also very toxic to aquatic life with long-lasting effects.[3]

A significant hazard associated with 2,4-DNT is its potential for explosion when confined and heated or exposed to pressure and high temperatures.[2][5] Finely dispersed particles can form explosive mixtures in air.[6]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₆N₂O₄[1][3]
Molecular Weight 182.13 g/mol [7]
Appearance Orange-yellow crystalline solid[2]
Melting Point 67-70 °C[1]
Flash Point 207 °C (closed cup)[8]
Autoignition Temperature 420 °C[8]
Decomposition Temperature > 250 °C[1]
Toxicity Data
TestSpeciesRouteValueSource
LD₅₀ RatOral268 mg/kg[1][4]
LD₅₀ MouseOral790 mg/kg[1]
LD₅₀ Guinea PigSkin> 1 g/kg[1]
LDLo CatSubcutaneous25 mg/kg[1]
Occupational Exposure Limits
OrganizationLimitValueNotes
OSHA PEL (TWA)1.5 mg/m³Listed under Dinitrotoluene (mixed isomers)
ACGIH TLV (TWA)0.2 mg/m³Listed under Dinitrotoluene (mixed isomers)

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory in a laboratory setting.

Standard Handling Protocol
  • Engineering Controls : All work with 2,4-DNT should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Use process enclosures or local exhaust ventilation.[5]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles are required.[5][6]

    • Hand Protection : Wear appropriate protective gloves to prevent skin contact.[5][6]

    • Body Protection : A lab coat or appropriate protective clothing is necessary to prevent skin exposure.[5][6]

    • Respiratory Protection : If exposure limits are exceeded or if dust is generated, a NIOSH/MSHA-approved respirator should be used.[5]

  • Handling Practices :

    • Avoid contact with eyes, skin, and clothing.[5]

    • Minimize dust generation and accumulation.[5]

    • Keep containers tightly closed when not in use.[5]

    • Wash hands thoroughly after handling.[5]

    • Do not eat, drink, or smoke in areas where 2,4-DNT is handled.[6]

Storage Protocol
  • Store in a tightly closed, original container in a cool, dry, well-ventilated area.[3][5]

  • Store away from incompatible substances such as oxidizing agents, reducing agents, and strong bases.[1][5]

  • The storage area should be fireproof.[6]

Accidental Release Measures
  • Evacuation : Evacuate personnel from the affected area.[2]

  • Control Ignition Sources : Eliminate all sources of ignition.[2]

  • Containment :

    • For liquid spills, cover with dry sand, earth, or a similar non-combustible material.[2]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5] Moisten the material first to prevent dusting if appropriate.[6]

  • Collection and Disposal : Place the spilled material into a sealed, labeled container for disposal according to local regulations.[2][6]

  • Ventilation : Ensure the area is well-ventilated.[9]

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin with large amounts of soap and water. Seek medical attention.[2][3]

  • Inhalation : Remove the individual from the exposure area to fresh air. If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

  • Ingestion : If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[5]

Visualized Workflows and Pathways

Safe Handling and Emergency Response Workflow

The following diagram illustrates the logical flow of actions for the safe handling of this compound and the appropriate response in case of an emergency.

start Start: Handling 2,4-DNT ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood safe_handling Follow Safe Handling Practices (Avoid Dust, Keep Container Closed) fume_hood->safe_handling spill_check Spill or Exposure? safe_handling->spill_check end_process End of Procedure spill_check->end_process No spill_response Initiate Spill Response spill_check->spill_response Spill exposure_response Initiate Exposure Response spill_check->exposure_response Exposure evacuate Evacuate Area spill_response->evacuate first_aid Administer First Aid exposure_response->first_aid ppe_spill Wear PPE for Cleanup evacuate->ppe_spill contain_spill Contain Spill ppe_spill->contain_spill dispose Dispose of Waste Properly contain_spill->dispose medical_attention Seek Medical Attention first_aid->medical_attention

Safe handling and emergency response workflow for this compound.

This guide is intended to provide essential safety information for the laboratory use of this compound. It is not exhaustive, and users should always refer to the most current and complete Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.

References

The Environmental Fate and Transport of 2,4-Dinitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrotoluene (B133949) (2,4-DNT) is a synthetic nitroaromatic compound primarily used as an intermediate in the production of toluene (B28343) diisocyanate (TDI) for polyurethane foams, as well as in the manufacturing of explosives and dyes.[1][2][3] Its widespread industrial use has led to its presence as a contaminant in soil and groundwater at manufacturing sites and military installations.[1][2][3] Understanding the environmental fate and transport of 2,4-DNT is critical for assessing its ecological risk, developing effective remediation strategies, and ensuring environmental safety. This technical guide provides an in-depth overview of the physicochemical properties, environmental degradation pathways, mobility, and analytical methodologies for 2,4-DNT.

Physicochemical Properties of this compound

The environmental behavior of 2,4-DNT is largely governed by its physicochemical properties. It is a pale yellow crystalline solid with a slight odor.[4] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆N₂O₄[5]
Molecular Weight 182.13 g/mol [5]
Melting Point 67-71 °C[4][6][7]
Boiling Point 300 °C (decomposes)[4][6][7]
Density 1.521 g/cm³[4][6]
Vapor Pressure 1.47 x 10⁻⁴ mm Hg at 25 °C[8]
Water Solubility 270 - 300 mg/L at 20-25 °C[6][9]
Log Octanol-Water Partition Coefficient (log Kow) 1.98[5][9]
Henry's Law Constant 5.40 x 10⁻⁸ atm·m³/mol at 25 °C[5][10]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 57 - 2000 L/kg[8]

Environmental Fate of this compound

The persistence and transformation of 2,4-DNT in the environment are dictated by a combination of abiotic and biotic processes.

Abiotic Degradation

Photolysis: 2,4-DNT is susceptible to photodegradation, particularly in aquatic systems. The half-life of 2,4-DNT in sunlit natural waters can be as short as 3-10 hours.[11] In the atmosphere, vapor-phase 2,4-DNT is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 75 days.[2][12][13]

Biotic Degradation

Biodegradation is a major pathway for the environmental dissipation of 2,4-DNT and can occur under both aerobic and anaerobic conditions.[2][3]

Under aerobic conditions, microorganisms can utilize 2,4-DNT as a sole source of carbon, nitrogen, and energy.[14] The primary enzymatic attack is initiated by a This compound dioxygenase , which catalyzes the oxidation of the aromatic ring to form 4-methyl-5-nitrocatechol (B15798) with the release of a nitrite (B80452) group.[3][8][15] Subsequent enzymatic reactions lead to ring cleavage and complete mineralization to carbon dioxide and water.[14]

Aerobic_Degradation_of_2_4_DNT DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC this compound dioxygenase HMP 2-Hydroxy-5-methyl-p-benzoquinone MNC->HMP Monooxygenase THT 2,4,5-Trihydroxytoluene HMP->THT Reductase RingCleavage Ring Cleavage Products THT->RingCleavage Dioxygenase Mineralization CO₂ + H₂O + NO₂⁻ RingCleavage->Mineralization Further Metabolism

Aerobic degradation pathway of this compound.

Under anaerobic conditions, the primary transformation of 2,4-DNT involves the sequential reduction of its nitro groups by nitroreductase enzymes.[16] This process leads to the formation of various intermediates, including hydroxylaminonitrotoluenes, aminonitrotoluenes, and ultimately diaminotoluene.[6][15][17] These reduced intermediates are generally more amenable to further degradation than the parent compound.

Anaerobic_Degradation_of_2_4_DNT DNT This compound HANT1 2-Hydroxylamino-4-nitrotoluene DNT->HANT1 Nitroreductase HANT2 4-Hydroxylamino-2-nitrotoluene DNT->HANT2 Nitroreductase ANT1 2-Amino-4-nitrotoluene HANT1->ANT1 Nitroreductase ANT2 4-Amino-2-nitrotoluene HANT2->ANT2 Nitroreductase DAT 2,4-Diaminotoluene ANT1->DAT Nitroreductase ANT2->DAT Nitroreductase

Anaerobic degradation pathway of this compound.
Environmental Persistence

The persistence of 2,4-DNT in the environment is variable and depends on local conditions. In soil, the half-life of 2,4-DNT has been reported to be around 25 days at 22°C.[17] However, degradation rates are influenced by factors such as temperature, soil type, and the presence of adapted microbial populations.[17] In aquatic environments, while photolysis can be rapid, 2,4-DNT can persist for longer periods in the absence of light and significant microbial activity.[1][2][3]

Environmental Transport of this compound

The movement of 2,4-DNT through different environmental compartments is influenced by its solubility, sorption characteristics, and volatility.

Mobility in Soil and Water

2,4-DNT is considered to have high to low mobility in soil.[8] Its mobility is primarily controlled by its sorption to soil organic matter.[16] Soils with higher organic carbon content will exhibit greater sorption and thus lower mobility of 2,4-DNT.[16] Due to its moderate water solubility, 2,4-DNT has the potential to leach from contaminated soils into groundwater, leading to the contamination of drinking water sources.[7]

Volatilization

Due to its low vapor pressure and low Henry's Law constant, volatilization of 2,4-DNT from water and moist soil surfaces is not considered a significant transport process.[2][3][7] The estimated volatilization half-life from a water body is greater than 400 days.[7]

Bioaccumulation

The relatively low log Kow of 2,4-DNT (1.98) suggests that it has a low potential for bioaccumulation in aquatic organisms.[7]

Experimental Protocols

Analysis of this compound in Environmental Samples (Based on EPA Method 8330B)

The standard method for the analysis of 2,4-DNT and other explosives in environmental matrices is EPA Method 8330B, which utilizes High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][9][17][18][19]

Sample Preparation:

  • Water Samples (Low Concentration): Solid-phase extraction (SPE) is the preferred method. A water sample is passed through a C18 or polymeric sorbent cartridge, which retains the 2,4-DNT. The cartridge is then eluted with a small volume of an organic solvent like acetonitrile (B52724) or methanol (B129727).[5]

  • Water Samples (High Concentration): Direct injection following dilution with methanol or acetonitrile and filtration is appropriate.[4][19]

  • Soil and Sediment Samples: Samples are typically extracted with acetonitrile in an ultrasonic bath or shaker. The extract is then filtered and diluted with water before analysis.[4][17][19]

HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used for the primary analysis.[9][18]

  • Mobile Phase: A typical mobile phase is a mixture of methanol and water (e.g., 50:50 v/v).[18]

  • Detector: A UV detector set at 254 nm is used for quantification.[18]

  • Confirmation: A secondary column, such as a phenyl-hexyl column, can be used for confirmation of the analyte's identity.

Experimental_Workflow_for_2_4_DNT_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample SPE Solid-Phase Extraction (SPE) (Low Concentration Water) Water_Sample->SPE Direct_Injection Dilution & Filtration (High Concentration Water) Water_Sample->Direct_Injection Soil_Sample Soil/Sediment Sample Solvent_Extraction Solvent Extraction (Acetonitrile) Soil_Sample->Solvent_Extraction Prepared_Sample Prepared Sample Extract SPE->Prepared_Sample Direct_Injection->Prepared_Sample Solvent_Extraction->Prepared_Sample HPLC High-Performance Liquid Chromatography (HPLC) Prepared_Sample->HPLC UV_Detector UV Detector (254 nm) HPLC->UV_Detector Data_Analysis Data Analysis and Quantification UV_Detector->Data_Analysis

Experimental workflow for 2,4-DNT analysis.
Determination of Soil-Water Partition Coefficient (Kd) using the Batch Equilibrium Method (Based on OECD 106)

The soil-water partition coefficient (Kd) is a measure of the distribution of a chemical between the solid and aqueous phases of soil at equilibrium. It is a key parameter for assessing the mobility of 2,4-DNT. The batch equilibrium method is a standard procedure for its determination.[1][4][7][12][13]

Procedure:

  • Soil Preparation: A well-characterized soil sample is air-dried and sieved.

  • Spiking: A known mass of soil is placed in a series of centrifuge tubes. A solution of 2,4-DNT in a calcium chloride solution (to maintain ionic strength) of known concentration is added to each tube.

  • Equilibration: The tubes are sealed and agitated on a shaker for a predetermined period (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: The tubes are centrifuged to separate the soil from the aqueous phase.

  • Analysis: The concentration of 2,4-DNT remaining in the aqueous phase is determined by HPLC.

  • Calculation: The amount of 2,4-DNT sorbed to the soil is calculated by mass balance. The Kd is then calculated as the ratio of the concentration of 2,4-DNT in the soil to the concentration in the water at equilibrium.

Conclusion

This compound is a moderately persistent environmental contaminant with the potential for significant mobility in soil and groundwater. Its environmental fate is primarily driven by microbial degradation, with both aerobic and anaerobic pathways contributing to its transformation. Photolysis can also be a significant degradation process in surface waters. Due to its potential for leaching, monitoring of soil and groundwater at sites with historical 2,4-DNT contamination is crucial. The experimental protocols outlined in this guide provide a framework for the accurate assessment of 2,4-DNT concentrations and its environmental behavior, which is essential for informed risk assessment and the design of effective remediation strategies.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,4-Dinitrotoluene in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 2,4-Dinitrotoluene (2,4-DNT) in soil samples. The methodologies outlined are based on established and validated analytical techniques to ensure reliable and reproducible results for environmental monitoring and research purposes.

Introduction

This compound (2,4-DNT) is a nitroaromatic compound primarily used in the production of toluene (B28343) diisocyanate for polyurethane foams and as a component in some explosives and propellants.[1][2] Its presence in soil is a significant environmental concern due to its toxicity and classification as a probable human carcinogen (Class B2).[1][2] Accurate and sensitive analytical methods are crucial for assessing the extent of contamination, monitoring remediation efforts, and ensuring environmental safety.[3]

This guide details two primary analytical methods for the determination of 2,4-DNT in soil:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , based on U.S. EPA Method 8330B.[4][5]

  • Gas Chromatography with Mass Spectrometry (GC-MS) .[1][6]

These methods offer high sensitivity and selectivity for the detection and quantification of 2,4-DNT in complex soil matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described. These values can be used for method selection and validation.

Table 1: Performance Data for HPLC-UV based Methods

ParameterValueSoil TypeReference
Limit of Detection (LOD)0.78 µg/LSpiked Environmental Samples[7][8]
Limit of Quantification (LOQ)0.81 µg/gNot Specified
Recovery Rate95-98%Spiked Environmental Samples[7][8]

Table 2: Performance Data for GC-based Methods

ParameterValueSoil TypeReference
Limit of Detection (LOD)20 ng (for 2,4- and 2,6-DNT)Not Specified[6]
Limit of Quantification (LOQ)660 µg/kgSoil, Sediment, Solid Waste[6]
Recovery Rate93% (for 2,4-DNT)Not Specified[9]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from the widely used U.S. EPA Method 8330B for the analysis of explosives in soil.[4][5]

3.1.1. Sample Preparation: Ultrasonic Extraction

  • Sample Homogenization: Air-dry the soil sample and grind it to pass through a 10-mesh sieve.[10] Exercise caution when grinding soils suspected of high explosive concentrations.[10]

  • Extraction:

    • Weigh 10 g of the homogenized soil into a wide-mouth bottle.[10]

    • Add 10.0 mL of acetonitrile (B52724) to the bottle.[11]

    • Place the bottle in an ultrasonic bath and extract for 18 hours.[11]

  • Flocculation and Filtration:

    • Allow the soil to settle.

    • Add a flocculating agent, such as CaCl2, to the supernatant to precipitate suspended particles.[6]

    • Filter the supernatant through a 0.45 µm filter prior to HPLC analysis.[12]

3.1.2. HPLC-UV Analysis

  • Instrument: High-Performance Liquid Chromatograph equipped with a dual-wavelength UV detector.[4]

  • Column: C-18 column.[4]

  • Mobile Phase: A gradient of methanol (B129727) and water is commonly used. A mixture of acetonitrile and water can also be employed.[7][13]

  • Flow Rate: Typically 1.0 to 1.5 mL/min.[13]

  • Injection Volume: 100 µL.

  • Detection: UV detector set at 254 nm.[14]

  • Quantification: Create a calibration curve using a series of 2,4-DNT standards of known concentrations.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This protocol provides a robust and highly selective method for the determination of 2,4-DNT.

3.2.1. Sample Preparation: Solid-Liquid Extraction

  • Sample Homogenization: Prepare the soil sample as described in section 3.1.1.

  • Extraction:

    • Weigh 2 g of the homogenized soil into a glass centrifuge tube.

    • Add 5 mL of acetone (B3395972) (or dichloromethane) and vortex for 3-5 minutes until the sample is homogeneous.[6][15]

    • Centrifuge the sample at 2,500 rpm for 5 minutes.[16]

    • Carefully decant the supernatant into a clean vial.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

3.2.2. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[1][6]

  • Column: A capillary column suitable for semi-volatile organic compounds, such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 5°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: 50-350 m/z.

  • Identification and Quantification: Identify 2,4-DNT based on its retention time and mass spectrum. Quantify using a calibration curve prepared from 2,4-DNT standards.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Soil Sample Collection Homogenize Air Dry & Grind Sample->Homogenize Extract Ultrasonic Extraction (Acetonitrile, 18h) Homogenize->Extract Filter Flocculate & Filter (0.45 µm) Extract->Filter HPLC HPLC-UV Injection Filter->HPLC Separate C-18 Column Separation HPLC->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Soil Sample Collection Homogenize Air Dry & Grind Sample->Homogenize Extract Solid-Liquid Extraction (Acetone) Homogenize->Extract Centrifuge Vortex & Centrifuge Extract->Centrifuge Concentrate Extract Concentration (optional) Centrifuge->Concentrate GCMS GC-MS Injection Concentrate->GCMS Separate Capillary Column Separation GCMS->Separate Detect Mass Spectrometry Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

References

Application Note: Analysis of 2,4-Dinitrotoluene in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dinitrotoluene (2,4-DNT) is a nitroaromatic compound primarily used as an intermediate in the production of toluene (B28343) diisocyanate for polyurethane foams, as well as in the manufacturing of explosives, dyes, and plastics.[1][2] Its presence in the environment, particularly in water sources, is a significant concern due to its toxicity and classification as a probable human carcinogen (Class B2).[1][2] Environmental contamination often stems from industrial wastewater discharge and military activities.[3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring 2,4-DNT levels in environmental water samples to ensure public health and environmental safety.

This application note provides a detailed protocol for the determination of 2,4-DNT in environmental water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, making it suitable for trace-level analysis.

Principle

The analytical workflow involves the preconcentration of 2,4-DNT from a large volume of water using a solid-phase extraction cartridge. The analyte is then eluted with a small volume of organic solvent, concentrated, and subsequently analyzed by GC-MS. The gas chromatograph separates 2,4-DNT from other sample components, and the mass spectrometer provides definitive identification and quantification based on its unique mass spectrum.

Experimental Protocols

1. Sample Collection and Preservation

  • Collect water samples in 1-liter amber glass bottles to prevent photodegradation.

  • To inhibit microbial degradation, adjust the sample pH to < 2 with 6 N HCl or H2SO4.[5]

  • Store samples at 4°C and analyze within 7 days of collection.

2. Materials and Reagents

  • Solvents: Acetone (B3395972), n-Hexane, Dichloromethane (B109758) (DCM), Methanol (B129727) (HPLC grade or higher).

  • Reagents: this compound analytical standard, Sodium sulfate (B86663) (anhydrous), 6 N Hydrochloric acid (HCl) or Sulfuric acid (H2SO4).

  • SPE Cartridges: C18 cartridges (500 mg, 6 mL).

  • Glassware: 1 L amber glass bottles, graduated cylinders, conical centrifuge tubes, vials with caps.

  • Equipment: Solid-phase extraction manifold, Nitrogen evaporator, Gas Chromatograph-Mass Spectrometer (GC-MS).

3. Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2,4-DNT and dissolve it in 10 mL of acetone in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serially diluting the stock standard with acetone to cover the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).

4. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 cartridge.[5]

    • Pass 10 mL of methanol through the cartridge.[5]

    • Pass 20 mL of reagent water through the cartridge, ensuring a layer of water remains above the sorbent.[5] Do not let the cartridge go dry.

  • Sample Loading:

    • Measure 1 L of the acidified water sample.

    • Add 5 mL of methanol to the sample and mix.[5]

    • Load the sample onto the conditioned C18 cartridge at a flow rate of approximately 30 mL/min.[5]

  • Cartridge Drying:

    • After the entire sample has passed through, dry the cartridge under a full vacuum for 10 minutes.[5]

  • Elution:

    • Place a collection vial in the SPE manifold.

    • Rinse the sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add it to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[5]

    • Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution, followed by an additional 10 mL of the same solution.[5]

  • Concentration:

    • Evaporate the eluate to approximately 1 mL under a gentle stream of nitrogen at room temperature.

    • The final extract is ready for GC-MS analysis.

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp to 200°C at 15°C/min.

      • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions to Monitor for 2,4-DNT: m/z 165, 152, 89.

6. Quality Control

  • Method Blank: A reagent water sample carried through the entire analytical procedure to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of 2,4-DNT to assess method accuracy and precision.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of 2,4-DNT to monitor the performance of the analytical method.

Data Presentation

Table 1: Quantitative Data for 2,4-DNT Analysis by Various Methods

Analytical MethodMatrixDetection Limit (µg/L)Quantitation Limit (µg/L)Recovery (%)Reference
GC-ECDDrinking Water0.04--[3][6]
HPLC-UVWastewater10--[1][3]
HPLC (Diol Column)Environmental Samples0.78-95-98[7][8]
GC-MS (EPA 529)Drinking Water---[1]
LC-MS/MS----[9]

Note: Dashes indicate data not specified in the cited sources.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (1L Amber Glass Bottle) acidification 2. Acidification (pH < 2) sample_collection->acidification sample_loading 4. Sample Loading (1 L at 30 mL/min) acidification->sample_loading spe_conditioning 3. SPE Cartridge Conditioning (DCM, MeOH, H2O) spe_conditioning->sample_loading drying 5. Cartridge Drying (Vacuum) sample_loading->drying elution 6. Elution (Acetone:n-Hexane) drying->elution concentration 7. Concentration (Nitrogen Evaporation to 1 mL) elution->concentration gcms_analysis 8. GC-MS Analysis (SIM Mode) concentration->gcms_analysis data_processing 9. Data Processing (Quantification & Reporting) gcms_analysis->data_processing

Caption: Experimental workflow for 2,4-DNT analysis.

GC-MS Signaling Pathway

gcms_pathway cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer injector Injector (Vaporization) gc_column GC Column (Separation) injector->gc_column ion_source Ion Source (EI) gc_column->ion_source Separated Analytes mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer Ions detector Detector mass_analyzer->detector Filtered Ions data_system Data System detector->data_system Signal sample Sample Extract sample->injector

Caption: Principle of GC-MS analysis.

References

Application Notes: 2,4-Dinitrotoluene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies and applications for the use of 2,4-Dinitrotoluene (2,4-DNT) as a key intermediate in the synthesis of industrial and fine chemicals.

Introduction

This compound (2,4-DNT) is a pale yellow crystalline solid and a pivotal organic compound with the formula C₇H₆N₂O₄[1]. It is a well-established precursor in numerous organic synthesis routes, primarily due to the reactivity of its two nitro groups, which can be readily transformed into other functional groups, most notably amines. The predominant application of 2,4-DNT is as an intermediate in the production of toluene (B28343) diisocyanate (TDI), a monomer essential for manufacturing polyurethane foams[1][2][3][4]. Additionally, it serves as a precursor in the synthesis of various dyes, as a component in explosives, and as a plasticizer and burn rate modifier in propellants[2][5][6].

This document provides detailed application notes and protocols for the synthetic use of 2,4-DNT, focusing on its reduction to 2,4-diaminotoluene (B122806) (TDA) and subsequent applications. Safety considerations are paramount when handling 2,4-DNT, as it is toxic and a suspected carcinogen[4][7][8].

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₆N₂O₄[1]
Molar Mass 182.134 g/mol [1]
Appearance Pale yellow to orange crystalline solid[1][9]
Melting Point 67-70 °C[3]
Boiling Point Decomposes at 250–300 °C[1]
Density 1.52 g/cm³[1]
Water Solubility 0.3 g/L (at 20 °C)[3]
CAS Number 121-14-2[1]

Key Synthetic Pathways and Applications

The primary synthetic utility of 2,4-DNT stems from its reduction to 2,4-diaminotoluene (TDA). This diamine is a versatile intermediate for several major industrial products.

logical_relationships DNT This compound (2,4-DNT) TDA 2,4-Diaminotoluene (TDA) DNT->TDA Reduction TNT 2,4,6-Trinitrotoluene (TNT) DNT->TNT Further Nitration TDI Toluene Diisocyanate (TDI) TDA->TDI Phosgenation Dyes Azo Dyes (e.g., Basic Orange 1) TDA->Dyes Diazotization & Coupling Polyurethane Polyurethane Foams, Coatings, Elastomers TDI->Polyurethane Explosives Explosives & Propellants TNT->Explosives

Caption: Key synthetic applications derived from this compound.
Synthesis of 2,4-Diaminotoluene (TDA)

The most significant industrial reaction involving 2,4-DNT is its catalytic hydrogenation to produce 2,4-diaminotoluene (TDA)[2][10]. This reduction is a critical step in the production pathway of TDI. Common methods for this reduction include using iron powder in the presence of an acid or catalytic hydrogenation with catalysts like Raney nickel or palladium[10][11][12].

Application: Production of Toluene Diisocyanate (TDI)

The vast majority of commercially produced 2,4-DNT is used to manufacture TDI. The overall process begins with the nitration of toluene to a mixture of dinitrotoluene isomers, followed by hydrogenation to TDA, and finally phosgenation of TDA to yield TDI[12][13][14]. The resulting TDI, typically an 80:20 mixture of 2,4-TDI and 2,6-TDI, is a key component in the production of flexible polyurethane foams used in furniture, bedding, and automotive seating[13][14].

experimental_workflow Toluene Toluene Nitration Nitration (HNO₃, H₂SO₄) Toluene->Nitration DNT This compound (and 2,6-isomer) Nitration->DNT Hydrogenation Hydrogenation (e.g., Ni catalyst, H₂) DNT->Hydrogenation TDA 2,4-Diaminotoluene (TDA) Hydrogenation->TDA Phosgenation Phosgenation (Phosgene) TDA->Phosgenation TDI Toluene Diisocyanate (TDI) Phosgenation->TDI

Caption: Industrial synthesis workflow from Toluene to TDI.
Application: Synthesis of Dyes

2,4-Diaminotoluene (derived from 2,4-DNT) is an important intermediate for dyes[2][5][15]. For instance, its reaction with benzenediazonium (B1195382) chloride produces the cationic azo dye Basic Orange 1[10]. Condensing TDA with acetaldehyde (B116499) yields the acridine (B1665455) dye known as Basic Yellow 9[10].

Application: Synthesis of 2,4,6-Trinitrotoluene (TNT)

A smaller fraction of 2,4-DNT is used in the explosives industry, where it can be subjected to further nitration to produce 2,4,6-Trinitrotoluene (TNT)[2][16]. While not used as a standalone explosive, 2,4-DNT also serves as a plasticizer and deterrent coating in propellants[1][6].

Experimental Protocols

The following section details a laboratory-scale protocol for the reduction of this compound to 2,4-Diaminotoluene using iron and hydrochloric acid.

Protocol 1: Reduction of this compound to 2,4-Diaminotoluene

This protocol is adapted from a verified procedure for the preparation of 2,4-diaminotoluene[11].

4.1 Materials and Equipment

  • Reagents: this compound (m.p. 71°C), Iron powder, 50% Ethyl Alcohol, Concentrated Hydrochloric Acid, 15% Alcoholic Potassium Hydroxide (B78521), 6 N Sulfuric Acid, 95% Ethyl Alcohol, Saturated Sodium Hydroxide solution.

  • Equipment: 500-cc three-necked flask, mechanical stirrer, reflux condenser, water bath, filtration apparatus (e.g., Büchner funnel), beakers.

4.2 Procedure

  • Setup: In a 500-cc three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 45.5 g (0.25 mole) of this compound, 85 g (1.5 moles) of iron powder, and 100 cc of 50% ethyl alcohol[11].

  • Initiation: Heat the mixture to boiling on a water bath and start the stirrer. Slowly add a solution of 5.2 cc (0.06 mole) of concentrated hydrochloric acid in 25 cc of 50% ethyl alcohol[11].

  • Reaction: After the acid addition is complete, continue to reflux the mixture for two hours[11].

  • Neutralization: Make the hot mixture just alkaline to litmus (B1172312) by adding a calculated amount of 15% alcoholic potassium hydroxide solution[11].

  • Filtration: Without allowing the mixture to cool, filter to remove the iron sludge. Rinse the reaction flask and wash the iron residue with two 50-cc portions of 95% ethyl alcohol[11].

  • Precipitation: To the combined filtrate, add 84 cc of 6 N sulfuric acid to precipitate the normal sulfate (B86663) of 2,4-diaminotoluene[11].

  • Isolation of Sulfate Salt: Cool the mixture to 25°C and filter the precipitate by suction. Wash the product with two 25-cc portions of 95% ethyl alcohol and dry to a constant weight at 110°C[11].

  • Liberation of Free Base: To obtain the free diamine, dissolve the dried sulfate salt in hot water (60°C), cool to 40°C, and make the solution alkaline to litmus with a saturated sodium hydroxide solution. The 2,4-diaminotoluene will separate[11].

  • Final Product Isolation: Cool the mixture, filter the product by suction, and dry in the air. The resulting product is 2,4-diaminotoluene with a melting point of approximately 98°C[11].

protocol_workflow start Start: Assemble Reactants (2,4-DNT, Fe, EtOH) heat Heat to Boiling & Add HCl/EtOH start->heat reflux Reflux for 2 Hours heat->reflux neutralize Neutralize with Alcoholic KOH reflux->neutralize filter_iron Hot Filtration to Remove Iron neutralize->filter_iron precipitate Add H₂SO₄ to Filtrate filter_iron->precipitate Filtrate isolate_salt Isolate 2,4-Diaminotoluene Sulfate precipitate->isolate_salt liberate_base Dissolve Salt & Add NaOH isolate_salt->liberate_base Optional: Free Base isolate_product Filter and Dry Final Product (2,4-Diaminotoluene) liberate_base->isolate_product end End isolate_product->end

Caption: Experimental workflow for the reduction of 2,4-DNT.

Quantitative Data Summary

The following tables summarize the quantitative aspects of the synthesis and production of 2,4-DNT and its primary derivative.

Table 1: Reaction Yield for Reduction of 2,4-DNT to 2,4-Diaminotoluene Sulfate

ReactantMolesProductYield (grams)Yield (%)Reference
This compound0.252,4-Diaminotoluene Sulfate49 g89%[11]

Table 2: Isomer Distribution in Industrial Dinitrotoluene Production

Process2,4-DNT Isomer (%)2,6-DNT Isomer (%)Other Isomers (%)Reference
Standard Toluene Nitration~80%~20%Minor[12][13]
Alternative Nitration65-80%20-35%Minor[3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: 2,4-DNT is toxic if swallowed, inhaled, or in contact with skin[7]. It can be absorbed through the skin in toxic amounts[8]. Chronic exposure may cause damage to the central nervous system, blood, liver, and reproductive system[4][8][17].

  • Carcinogenicity: The mixture of 2,4- and 2,6-dinitrotoluene (B127279) is classified as a probable human carcinogen (Group B2) by the EPA[4][8][17].

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., PVC), and safety glasses with side shields or chemical goggles[7]. If there is a risk of inhalation, especially with dust or fumes, an air-supplied respirator should be used[7].

  • Handling: Use in a well-ventilated area and avoid generating dust[7]. Avoid all personal contact[7]. In case of skin contact, immediately wash the area with soap and water and remove contaminated clothing[17]. If inhaled, move to fresh air[17].

  • Reactivity: 2,4-DNT is incompatible with strong oxidizing agents, reducing agents, and strong bases[3]. It can decompose explosively if heated under confinement, with decomposition beginning around 250°C[3][9]. Mixtures with nitric acid are highly explosive[3].

References

Application Notes and Protocols for 2,4-Dinitrotoluene (2,4-DNT) Toxicology Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the toxicological profile of 2,4-Dinitrotoluene (B133949) (2,4-DNT) in rats, supported by detailed experimental protocols for key toxicology studies. The information is compiled from established methodologies, including those outlined by the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).

Toxicological Profile of this compound

This compound is an industrial chemical primarily used in the production of dyes and explosives. Toxicological studies in rats have demonstrated that 2,4-DNT can induce a range of adverse effects, with the liver, reproductive system, and hematological system being primary targets.

Key Toxicological Endpoints:

  • Hepatotoxicity: 2,4-DNT has been shown to be a hepatocarcinogen in rats, inducing both neoplastic nodules and hepatocellular carcinomas.[1][2] It can also cause non-neoplastic changes such as hepatocellular dysplasia.[1]

  • Reproductive Toxicity: A significant effect of 2,4-DNT is testicular toxicity in male rats. This includes decreased spermatogenesis, testicular atrophy, and adverse effects on Sertoli cells, which are crucial for sperm development.[1][3][4] In some studies, reduced epididymal weights and decreased sperm reserves have been observed.[3]

  • Hematological Effects: Anemia is a notable outcome of 2,4-DNT exposure in rats.[1]

  • Carcinogenicity: Long-term studies have established 2,4-DNT as a carcinogen in rats, with evidence of tumors in the liver and other tissues.[1]

  • General Toxicity: Studies have reported decreased survival rates, reduced body weight, and lower food consumption in rats exposed to 2,4-DNT.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various toxicology studies of 2,4-DNT in rats.

Table 1: Summary of Subchronic Oral Toxicity Studies of 2,4-DNT in Rats

DurationStrainRoute of AdministrationDose LevelsKey FindingsReference
90 daysSprague-DawleyGavage0, 14, 28, 56, 111, 222 mg/kg/dayDecreased body weight, altered hematological and clinical chemistry parameters, histopathological changes in the liver.[5]
14 daysNot SpecifiedFeedingNot SpecifiedOligospermatism, degenerative changes in testes, elevated blood cholesterol and glucose, elevated alanine (B10760859) aminotransferase in males.[6]

Table 2: Summary of Reproductive and Developmental Toxicity Studies of 2,4-DNT in Rats

Study TypeStrainRoute of AdministrationDose LevelsKey FindingsReference
Reproductive ToxicitySprague-DawleyGavage0, 60, 180, 240 mg/kg/day for 5 daysAdversely affected reproductive performance, decreased number of sperm-positive and pregnant females at the highest dose.[7]
Testicular ToxicityNot SpecifiedFeeding0.1%, 0.2% in diet for 3 weeksTesticular injury, altered Sertoli cell morphology, increased FSH and LH, reduced epididymal weights, and decreased epididymal sperm reserves.[3]

Table 3: Summary of Carcinogenicity Studies of 2,4-DNT in Rats

DurationStrainRoute of AdministrationDose LevelsKey FindingsReference
2 yearsF344/NGavageMale: 30 or 60 mg/kg; Female: 60 or 120 mg/kg (Toluene Diisocyanate mixture)Increased incidence of subcutaneous fibromas and fibrosarcomas, pancreatic acinar cell adenomas in males, and pancreatic islet cell adenomas, neoplastic nodules of the liver, and mammary gland fibroadenomas in females.[1][8]

Experimental Protocols

The following are detailed protocols for conducting key toxicology studies of 2,4-DNT in rats, based on OECD guidelines.

Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure to 2,4-DNT over a prolonged period.[9][10][11]

3.1.1. Animals and Husbandry

  • Species and Strain: Young, healthy adult rats (Sprague-Dawley is a common choice).

  • Age: Start of dosing should be as soon as possible after weaning and acclimatization, and before 9 weeks of age.[11]

  • Sex: Both males and females are required.

  • Group Size: At least 10 males and 10 females per dose group.[9]

  • Housing: Housed in appropriate cages with controlled temperature (22 ± 3°C), humidity (50-60%), and a 12-hour light/dark cycle.

  • Diet and Water: Standard laboratory diet and drinking water available ad libitum.

3.1.2. Dose Selection and Administration

  • Dose Levels: At least three dose levels plus a control group. The highest dose should induce toxicity but not death or severe suffering.[11] A descending sequence of doses should be selected to demonstrate a dose-response relationship and a No-Observed-Adverse-Effect Level (NOAEL).

  • Vehicle: If a vehicle is used to administer 2,4-DNT, it should be non-toxic. Corn oil is a common vehicle for gavage studies.[7] The control group receives the vehicle alone.

  • Route of Administration: Oral administration is most common, either through gavage, in the diet, or in drinking water.[9] Gavage should be performed at the same time each day.

3.1.3. Observations and Examinations

  • Clinical Observations: Conducted daily to check for signs of toxicity. More detailed observations are performed weekly.

  • Body Weight and Food/Water Consumption: Recorded weekly.[9]

  • Ophthalmological Examination: Performed prior to the start of the study and at termination.[9]

  • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and serum chemistry analytes (e.g., ALT, AST, ALP, creatinine, total protein, albumin, glucose, cholesterol).[9]

  • Urinalysis: Conducted at termination.

  • Gross Necropsy: All animals are subjected to a full gross necropsy, which includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Organ Weights: Weights of major organs (e.g., liver, kidneys, spleen, brain, testes, ovaries) are recorded.

  • Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related changes should also be examined.

Developmental and Reproductive Toxicity (DART) Studies

3.2.1. Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

This study is designed to assess the effects of 2,4-DNT on the pregnant female and the developing embryo and fetus.[12][13][14][15]

  • Animals: Mated female rats (at least 20 per group).[13]

  • Dosing Period: From implantation to the day before scheduled cesarean section.[13]

  • Endpoints:

    • Maternal: Clinical signs, body weight, food consumption, and a full necropsy.

    • Fetal: Number of corpora lutea, implantation sites, live and dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for abnormalities.

3.2.2. Developmental Neurotoxicity Study (Based on OECD Guideline 426)

This study evaluates the potential for 2,4-DNT to affect the developing nervous system.[16][17][18][19][20]

  • Animals: Mated female rats (at least 20 litters per dose level).[19]

  • Dosing Period: From implantation through lactation.[19]

  • Endpoints:

    • Maternal and Offspring: Clinical observations, body weight.

    • Offspring: Developmental landmarks (e.g., pinna detachment, eye opening), motor activity, auditory startle response, learning and memory tests, brain weights, and neuropathology at various postnatal ages.

Chronic Toxicity/Carcinogenicity Study (Based on OECD Guideline 452)

This long-term study assesses the carcinogenic potential of 2,4-DNT.[21][22][23][24][25]

  • Animals: At least 20 rats per sex per group.[22]

  • Duration: Typically 12 to 24 months.[22]

  • Dose Levels: At least three dose levels plus a control group. The highest dose should not exceed 1000 mg/kg/day and should produce minimal toxicity.[22]

  • Observations: Similar to the 90-day study, but with interim assessments (e.g., at 6 and 12 months) for hematology, clinical chemistry, and urinalysis.[22]

  • Endpoint: Comprehensive histopathological examination of all tissues to identify neoplastic and non-neoplastic lesions.

Signaling Pathways and Experimental Workflows

Signaling Pathways

PPAR Signaling Pathway Perturbation by 2,4-DNT

2,4-DNT has been shown to perturb the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a critical role in lipid metabolism and energy homeostasis.[26][27][28][29][30] Specifically, 2,4-DNT can inhibit PPARα signaling, leading to decreased expression of genes involved in fatty acid transport and oxidation.[26][28] This disruption can contribute to weight loss and impaired energy metabolism.[26][27][28]

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular 2_4_DNT This compound PPARa PPARα 2_4_DNT->PPARa Inhibits PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to EnergyMetabolism Impaired Energy Metabolism PPARa->EnergyMetabolism Inhibition leads to RXR RXR RXR->PPRE Binds to FattyAcidTransport Fatty Acid Transport Genes (e.g., CPT1, ACO) PPRE->FattyAcidTransport Activates Transcription FattyAcidOxidation Fatty Acid Oxidation FattyAcidTransport->FattyAcidOxidation Promotes FattyAcidOxidation->EnergyMetabolism Leads to Normal

Caption: Perturbation of the PPARα signaling pathway by 2,4-DNT.

Sertoli Cell Injury Signaling

2,4-DNT is known to be a Sertoli cell toxicant.[3][4] While the specific signaling cascade for 2,4-DNT is not fully elucidated in the provided results, environmental toxicants that target Sertoli cells often involve the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, p38), leading to disruption of the blood-testis barrier, germ cell detachment, and apoptosis.[31][32]

Sertoli_Cell_Injury_Pathway 2_4_DNT This compound SertoliCell Sertoli Cell 2_4_DNT->SertoliCell MAPK MAPK Activation (e.g., ERK, JNK, p38) SertoliCell->MAPK Induces Stress BTB_Disruption Blood-Testis Barrier Disruption MAPK->BTB_Disruption GermCell_Detachment Germ Cell Detachment MAPK->GermCell_Detachment Apoptosis Sertoli Cell Apoptosis MAPK->Apoptosis NinetyDay_Toxicity_Workflow start Study Start acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing (90 days) randomization->dosing observations Daily Clinical Observations Weekly Body Weight & Food Intake dosing->observations interim_analysis Interim Hematology & Clinical Chemistry (Optional) dosing->interim_analysis termination Terminal Sacrifice (Day 91) dosing->termination necropsy Gross Necropsy & Organ Weights termination->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis DART_Workflow mating Mating of Rats gestation_day_0 Gestation Day 0 (Evidence of Mating) mating->gestation_day_0 dosing Daily Dosing (Implantation to Day Before C-section) gestation_day_0->dosing maternal_observation Maternal Observations (Clinical Signs, Body Weight) dosing->maternal_observation c_section Cesarean Section (Day 20 of Gestation) dosing->c_section uterine_exam Uterine Examination (Implantations, Resorptions, Live/Dead Fetuses) c_section->uterine_exam fetal_exam Fetal Examinations (Weight, Sex, External, Visceral, Skeletal) uterine_exam->fetal_exam data_analysis Data Analysis & Reporting fetal_exam->data_analysis

References

Application Notes and Protocols for Investigating 2,4-Dinitrotoluene (2,4-DNT) Biodegradation Pathways in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the microbial biodegradation of 2,4-Dinitrotoluene (B133949) (2,4-DNT), a toxic and persistent environmental pollutant. Understanding these pathways is crucial for developing effective bioremediation strategies and can offer insights into novel enzymatic processes relevant to drug metabolism and development. This document outlines the primary aerobic and anaerobic degradation pathways, provides detailed experimental protocols for their study, and presents quantitative data from relevant research.

Introduction to 2,4-DNT Biodegradation

Microorganisms have evolved diverse metabolic strategies to utilize 2,4-DNT as a source of carbon, nitrogen, and energy. The two primary routes of biodegradation are:

  • Aerobic (Oxidative) Pathway: This pathway is initiated by the enzymatic incorporation of molecular oxygen into the aromatic ring, typically catalyzed by dioxygenases and monooxygenases. This leads to the removal of nitro groups as nitrite (B80452) and subsequent ring cleavage. Key bacterial genera involved in this pathway include Burkholderia and Pseudomonas.[1][2][3]

  • Anaerobic (Reductive) Pathway: Under anaerobic conditions, the nitro groups of 2,4-DNT are sequentially reduced to amino groups by nitroreductases, forming aminonitrotoluenes and diaminotoluene.[4][5][6] These reduced intermediates may be susceptible to further degradation. This pathway is common in various anaerobic and facultative anaerobic bacteria.

Aerobic Biodegradation Pathway of 2,4-DNT

The aerobic degradation of 2,4-DNT has been extensively studied, particularly in Burkholderia sp. strain DNT. The pathway is initiated by a multi-component enzyme, this compound dioxygenase (DNTDO), which oxidizes 2,4-DNT to 4-methyl-5-nitrocatechol (B15798) (4M5NC) with the concomitant release of a nitrite group.[1][7] The 4M5NC is then further oxidized by a monooxygenase to 2-hydroxy-5-methylquinone, which is subsequently reduced to 2,4,5-trihydroxytoluene (B73207) before the aromatic ring is cleaved.[1]

Aerobic_Biodegradation_Pathway This compound This compound 4-Methyl-5-nitrocatechol 4-Methyl-5-nitrocatechol This compound->4-Methyl-5-nitrocatechol 2,4-DNT Dioxygenase (dntAaAbAcAd) 2-Hydroxy-5-methylquinone 2-Hydroxy-5-methylquinone 4-Methyl-5-nitrocatechol->2-Hydroxy-5-methylquinone 4M5NC Monooxygenase (dntB) 2,4,5-Trihydroxytoluene 2,4,5-Trihydroxytoluene 2-Hydroxy-5-methylquinone->2,4,5-Trihydroxytoluene Reductase (dntC) Ring Cleavage Products Ring Cleavage Products 2,4,5-Trihydroxytoluene->Ring Cleavage Products 2,4,5-THT Oxygenase (dntD) Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism Lower Pathway Enzymes (dntE, dntG)

Aerobic degradation pathway of 2,4-DNT.

Anaerobic Biodegradation Pathway of 2,4-DNT

Under anoxic conditions, the primary mechanism of 2,4-DNT transformation is the reduction of its nitro groups. This process is typically mediated by nitroreductases. The reduction occurs sequentially, first forming 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, which are then further reduced to 2,4-diaminotoluene.[4][5][6]

Anaerobic_Biodegradation_Pathway This compound This compound Intermediates 2-Amino-4-nitrotoluene 4-Amino-2-nitrotoluene This compound->Intermediates Nitroreductase 2,4-Diaminotoluene 2,4-Diaminotoluene Intermediates->2,4-Diaminotoluene Nitroreductase Further_Degradation Further Transformation Products 2,4-Diaminotoluene->Further_Degradation

Anaerobic degradation pathway of 2,4-DNT.

Experimental Protocols

A general workflow for investigating 2,4-DNT biodegradation is presented below. This is followed by detailed protocols for key experimental stages.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Microorganism_Isolation Isolation & Culturing of 2,4-DNT Degrading Microorganisms Biodegradation_Assay Biodegradation Assay Setup (Aerobic/Anaerobic) Microorganism_Isolation->Biodegradation_Assay Metabolite_Extraction Sample Collection & Metabolite Extraction Biodegradation_Assay->Metabolite_Extraction Enzyme_Assay Enzyme Activity Assays (e.g., Dioxygenase, Nitroreductase) Biodegradation_Assay->Enzyme_Assay Analytical_Chemistry HPLC & GC-MS Analysis of 2,4-DNT and Metabolites Metabolite_Extraction->Analytical_Chemistry Data_Analysis Data Analysis & Pathway Elucidation Analytical_Chemistry->Data_Analysis Enzyme_Assay->Data_Analysis Quantitative_Analysis Quantitative Analysis of Degradation Rates & Kinetics Data_Analysis->Quantitative_Analysis

General experimental workflow.
Protocol 1: Isolation and Culturing of 2,4-DNT Degrading Microorganisms

Objective: To isolate and cultivate microorganisms capable of degrading 2,4-DNT from environmental samples.

Materials:

  • Environmental sample (e.g., contaminated soil, activated sludge)

  • Nitrogen-free minimal medium (BLK medium)

  • This compound (2,4-DNT)

  • Amber XAD-7 resin (optional, for solid media)

  • Petri dishes, flasks, incubator, shaker

Procedure:

  • Enrichment Culture:

    • Prepare nitrogen-free minimal medium (BLK).

    • In a 250 mL flask, combine 100 mL of BLK medium with 1 g of soil or 1 mL of water/sludge sample.

    • Add 2,4-DNT as the sole carbon and nitrogen source to a final concentration of 50-100 µM.[4]

    • Incubate at 30°C with shaking at 250 rpm.[4]

    • Monitor the disappearance of 2,4-DNT periodically using HPLC.

    • Once significant degradation is observed, transfer an aliquot (e.g., 1-10%) to a fresh flask of the same medium and repeat the incubation. Perform several transfers to enrich for 2,4-DNT degrading microorganisms.

  • Isolation of Pure Cultures:

    • Prepare BLK agar (B569324) plates containing 2,4-DNT (e.g., 3 mM) as the sole carbon and nitrogen source. To overcome the low solubility and potential toxicity of 2,4-DNT at higher concentrations, Amberlite XAD-7 resin can be incorporated into the agar at a concentration of 7 g/L.[4]

    • Perform serial dilutions of the final enrichment culture in sterile saline or phosphate (B84403) buffer.

    • Plate the dilutions onto the prepared agar plates and incubate at 30°C until colonies appear.

    • Select distinct colonies and re-streak onto fresh plates to ensure purity.

  • Maintenance of Cultures:

    • Maintain pure cultures on BLK agar plates with 2,4-DNT and XAD-7 resin.[4]

    • For liquid experiments, grow cultures in BLK medium with 2,4-DNT at 30°C with shaking.

Protocol 2: Analysis of 2,4-DNT and its Metabolites by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of 2,4-DNT and its degradation products in culture samples.

Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C8 or C18 column (e.g., Spherisorb Octyl (C8))[1] or a Diol column for improved resolution of isomers.[8]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Collect culture samples at different time points.

    • Centrifuge the samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Method 1 (for 2,4-DNT and aminonitrotoluenes): [1]

      • Column: Spherisorb Octyl (C8)

      • Mobile Phase: A linear gradient of water (60% to 40%) with 0.1% (v/v) trifluoroacetic acid and acetonitrile (40% to 60%).

      • Flow Rate: 1 mL/min.

      • Detection: Diode array detector, monitor at relevant wavelengths for the compounds of interest (e.g., 254 nm).

    • Method 2 (for 2,4-DNT and methylnitrocatechols): [4]

      • Column: Two Zorbax Reliance CN cartridge columns in series (4 mm i.d. by 8 cm; 5 µm).

      • Mobile Phase: Isocratic, 75:25 ratio of part A (13.5 mM trifluoroacetic acid in water) to part B (6.75 mM trifluoroacetic acid in acetonitrile).

      • Flow Rate: 2 ml/min.

      • Detection: UV detector at an appropriate wavelength.

  • Quantification:

    • Prepare standard curves for 2,4-DNT and any available metabolite standards.

    • Calculate the concentration of each compound in the samples based on the peak areas from the standard curves.

Protocol 3: Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and confirm the structure of volatile and semi-volatile metabolites of 2,4-DNT degradation.

Materials:

  • GC-MS system

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)[9]

  • Helium (carrier gas)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatization agents (e.g., MSTFA for silylation, if necessary)[10]

Procedure:

  • Sample Preparation:

    • Collect and centrifuge culture samples.

    • Extract the supernatant with an equal volume of a suitable organic solvent like ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen.

    • For non-volatile or polar metabolites, derivatization (e.g., silylation) may be required to increase volatility.[10]

  • GC-MS Analysis: [9]

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 2 minutes.

      • Ramp 1: Increase to 165°C at 10°C/min.

      • Ramp 2: Increase to 250°C at 5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan range of 50-500 m/z.

  • Metabolite Identification:

    • Identify metabolites by comparing their mass spectra with libraries (e.g., NIST) and, if available, with authentic standards.

Protocol 4: Enzyme Assays

Objective: To measure the activity of key enzymes involved in 2,4-DNT degradation.

A. This compound Dioxygenase (DNTDO) Activity Assay

Principle: The activity of DNTDO can be determined by monitoring the rate of 2,4-DNT disappearance or the formation of 4-methyl-5-nitrocatechol (4M5NC) and nitrite.

Procedure:

  • Preparation of Cell-Free Extract:

    • Grow the microbial culture in the presence of 2,4-DNT to induce enzyme expression.

    • Harvest cells by centrifugation, wash with a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 7.5).[2]

    • Resuspend the cells in a minimal volume of the same buffer and lyse them using a French press or sonication.

    • Centrifuge the lysate at high speed (e.g., 21,800 x g for 30 min at 4°C) to obtain a clear cell-free extract.[2]

  • Enzyme Assay:

    • The reaction mixture should contain the cell-free extract, 2,4-DNT as the substrate, and necessary cofactors (NADH).

    • Monitor the reaction by taking samples at different time points and analyzing for the disappearance of 2,4-DNT and the formation of 4M5NC using HPLC (Protocol 2).

    • Alternatively, nitrite release can be quantified using a colorimetric assay (e.g., Griess reagent).

B. Nitroreductase Activity Assay

Principle: Nitroreductase activity is measured by monitoring the oxidation of NAD(P)H, which is consumed during the reduction of the nitro group of 2,4-DNT.

Procedure:

  • Preparation of Cell-Free Extract: Prepare as described for the DNTDO assay.

  • Enzyme Assay: [11]

    • The assay is typically performed in a spectrophotometer.

    • The reaction mixture in a cuvette should contain buffer (e.g., 50 mM HEPES, pH 7.4), NADH or NADPH, FMN (as a cofactor for some nitroreductases), and the cell-free extract.

    • Initiate the reaction by adding 2,4-DNT.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

    • The rate of NAD(P)H oxidation is proportional to the nitroreductase activity.

Quantitative Data

The following tables summarize quantitative data on 2,4-DNT biodegradation from published studies.

Table 1: Degradation Rates of 2,4-DNT by Different Bacterial Strains

MicroorganismInitial 2,4-DNT ConcentrationDegradation RateReference
Burkholderia cepacia JS8721 mMDepleted in 24 hours[4]
Burkholderia sp. strain DNT1 mMDepleted in 3-5 days[4]
Pseudomonas oryzihabitans110 µMOptimal at 37°C and pH ~7.5[12]
Freshwater microorganisms10 mg/L32% per day[13]
Burkholderia sp. strain DNTNot specified4.7 ± 0.5 nmol/min/mg protein (wild-type DDO)[5]

Table 2: Kinetic Parameters for 2,4-DNT Biodegradation

ParameterValueOrganism/SystemReference
qm (max. specific degradation rate)0.83 - 0.98 g DNT/g XCOD dAerobic fluidized-bed bioreactor[14]
Ks (half-saturation constant)0.029 - 0.36 g DNT/m³Aerobic fluidized-bed bioreactor[14]
Apparent Km (for NprA nitroreductase with 2,4-DNT)Not specified for 2,4-DNT, but 78 µM for 2,4-dinitrophenol (B41442)Rhodobacter capsulatus[15]

Conclusion

The investigation of 2,4-DNT biodegradation pathways in microorganisms is a dynamic field with significant implications for environmental remediation and biotechnology. The protocols and data presented in these application notes provide a solid foundation for researchers to explore these complex biological processes. By employing a combination of microbiological, analytical, and enzymatic techniques, a deeper understanding of how microorganisms transform this pollutant can be achieved, paving the way for the development of novel and efficient bioremediation technologies.

References

The Unintended Role of 2,4-Dinitrotoluene in Polyurethane Foam Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: While not an intentional component in polyurethane foam synthesis, 2,4-dinitrotoluene (B133949) (2,4-DNT) is a critical precursor in the production of toluene (B28343) diisocyanate (TDI), a primary monomer for many polyurethane foams. Consequently, residual 2,4-DNT can be present as an impurity in TDI, and subsequently, in the final foam product. This document outlines the pathway from 2,4-DNT to polyurethane foam, methods for its detection, and its potential implications.

The Synthesis Pathway from 2,4-DNT to Polyurethane Foam

The manufacturing of flexible polyurethane foam is predominantly based on the reaction between polyols and toluene diisocyanate (TDI). Commercial TDI is typically a mixture of 2,4-TDI and 2,6-TDI isomers. The industrial synthesis of 2,4-TDI begins with the nitration of toluene, which produces dinitrotoluene (DNT), primarily the 2,4- and 2,6-isomers. The 2,4-DNT is then hydrogenated to produce 2,4-toluenediamine (TDA), which is subsequently treated with phosgene (B1210022) to yield 2,4-TDI. Any unreacted 2,4-DNT can potentially carry through this process as an impurity in the final TDI product.

DNT_to_Polyurethane cluster_impurities Potential Impurity Carryover Toluene Toluene DNT This compound (2,4-DNT) Toluene->DNT Nitration TDA 2,4-Toluenediamine (TDA) DNT->TDA Hydrogenation DNT_impurity Residual 2,4-DNT DNT->DNT_impurity TDI 2,4-Toluene Diisocyanate (2,4-TDI) TDA->TDI Phosgenation PU_Foam Polyurethane Foam TDI->PU_Foam Polyol Polyol Polyol->PU_Foam Polyaddition Reaction DNT_impurity->TDI

Figure 1: Synthesis pathway from Toluene to Polyurethane Foam, highlighting the origin of potential 2,4-DNT impurities.

Quantitative Data on 2,4-DNT as an Impurity

The concentration of 2,4-DNT in TDI and, subsequently, in polyurethane foam is typically very low, as manufacturers strive to minimize impurities. However, its presence is a critical quality control parameter due to its potential health effects.

ParameterTypical Concentration RangeAnalytical MethodReference
2,4-DNT in technical grade TDI< 5 ppmGas Chromatography-Mass Spectrometry (GC-MS)
2,4-DNT migration from polyurethane foamNot typically detectedHeadspace GC-MS

Experimental Protocols

Protocol for the Detection of 2,4-DNT in Toluene Diisocyanate (TDI)

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 2,4-DNT in a TDI sample.

Materials:

  • TDI sample

  • 2,4-DNT standard (analytical grade)

  • Dichloromethane (HPLC grade)

  • Internal standard (e.g., 2,6-Dinitrotoluene-d6)

  • Volumetric flasks

  • Microsyringes

  • GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

  • Standard Preparation: Prepare a stock solution of 2,4-DNT in dichloromethane. Create a series of calibration standards by serial dilution of the stock solution. Add a constant amount of the internal standard to each calibration standard and the sample.

  • Sample Preparation: Accurately weigh approximately 1 g of the TDI sample into a volumetric flask and dissolve it in dichloromethane. Add the internal standard.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for 2,4-DNT and the internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of 2,4-DNT to the internal standard against the concentration of the calibration standards. Determine the concentration of 2,4-DNT in the sample from the calibration curve.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare 2,4-DNT Calibration Standards Spike Add Internal Standard Standard_Prep->Spike Sample_Prep Dissolve TDI Sample in Dichloromethane Sample_Prep->Spike Injection Inject Sample into GC-MS Spike->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify 2,4-DNT in Sample Calibration->Quantification

Figure 2: Experimental workflow for the quantification of 2,4-DNT in TDI using GC-MS.

Protocol for Headspace Analysis of 2,4-DNT in Polyurethane Foam

This protocol describes a method to detect the potential migration of 2,4-DNT from a polyurethane foam sample.

Materials:

  • Polyurethane foam sample

  • Headspace vials (20 mL)

  • Headspace autosampler

  • GC-MS system

  • 2,4-DNT standard

Procedure:

  • Sample Preparation: Cut a known weight (e.g., 1 g) of the polyurethane foam into small pieces and place it in a headspace vial. Seal the vial.

  • Standard Preparation: Prepare a calibration curve by spiking known amounts of 2,4-DNT into empty headspace vials.

  • Headspace GC-MS Analysis:

    • Incubation Temperature: 120 °C

    • Incubation Time: 30 minutes

    • Injection Volume: 1 mL of the headspace gas

    • GC-MS conditions: As described in Protocol 3.1.

  • Analysis: Compare the chromatogram of the sample with that of the standards to identify and quantify any migrated 2,4-DNT.

Toxicological Significance of 2,4-DNT

This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. Its presence, even in trace amounts, is a health concern, necessitating strict quality control in the production of TDI and polyurethane foams used in consumer products. The primary routes of exposure are inhalation and dermal contact.

Application Note: Precise Quantification of 2,4-Dinitrotoluene in Industrial Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dinitrotoluene (2,4-DNT) is a primary component in the synthesis of polyurethane foams, dyes, and explosives, notably as a precursor to trinitrotoluene (TNT).[1][2] Its widespread industrial use has led to significant contamination of soil and groundwater, posing environmental and health risks.[1][2] Classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA), 2,4-DNT is known to cause adverse effects on the blood, nervous system, liver, and kidneys in animal studies.[1][2] Consequently, the monitoring and precise quantification of 2,4-DNT in industrial wastewater are critical for regulatory compliance, environmental protection, and ensuring the efficacy of treatment technologies.[1]

This application note provides detailed protocols for the quantification of 2,4-DNT in industrial wastewater using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely accepted and offer high sensitivity and selectivity.[1][3]

Data Presentation

The selection of an analytical method for 2,4-DNT quantification depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the performance characteristics of the recommended methods.

Table 1: Performance Characteristics of HPLC-UV for 2,4-DNT Analysis

ParameterValueReference
MethodEPA Method 8330B[1][2]
Detection Limit (LOD)10 µg/L[1][2][3]
Limit of Quantification (LOQ)0.05 µg/g (in soil)[3]
Recovery95-98% (spiked samples)[4]
Linearity (R²)>0.99[5]

Table 2: Performance Characteristics of GC-MS for 2,4-DNT Analysis

ParameterValueReference
MethodDispersive liquid-liquid microextraction (DLLME) followed by GC-MS[6]
Detection Limit (LOD)0.005-0.013 µg/L[6]
Limit of Quantification (LOQ)Not Specified
Recovery72.2-122.6%[6]
Linearity (R²)>0.9987[6]

Experimental Protocols

Protocol 1: Quantification of 2,4-DNT by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on EPA Method 8330B for the analysis of explosives in water.[1][2]

1. Scope and Application: This method is suitable for the determination of 2,4-DNT in industrial wastewater at parts-per-billion (ppb) levels.[1]

2. Sample Preparation: For aqueous samples, direct analysis is often possible after filtration.[2][3]

  • Collect approximately 1 liter of wastewater in a clean glass container.

  • If the sample contains particulate matter, allow it to settle or centrifuge.

  • Filter the sample through a 0.45 µm membrane filter.

  • For samples with low expected concentrations, a solid-phase extraction (SPE) step may be necessary for preconcentration.

3. Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: LC-18 reversed-phase column (or equivalent). A diol functionalized column can also be used for improved separation and sensitivity.[4]

  • Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 50:50 v/v). An alternative mobile phase is a gradient of water and acetonitrile.[4][7]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Injection Volume: 100 µL.[7]

  • Detector Wavelength: 254 nm.

  • Run Time: Approximately 15-20 minutes.

4. Calibration:

  • Prepare a stock standard solution of 2,4-DNT (1000 mg/L) in methanol.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 250 µg/L).

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

5. Quality Control:

  • Analyze a method blank with each batch of samples to check for contamination.

  • Analyze a laboratory control sample (a clean matrix spiked with a known concentration of 2,4-DNT) to assess accuracy.

  • Spike a sample with a known amount of 2,4-DNT to evaluate matrix effects and recovery.

6. Data Analysis:

  • Identify the 2,4-DNT peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the concentration of 2,4-DNT in the sample using the calibration curve.

Protocol 2: Quantification of 2,4-DNT by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for highly sensitive and selective quantification of 2,4-DNT.

1. Scope and Application: This method is ideal for complex wastewater matrices and when very low detection limits are required.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Measure 500 mL of the filtered wastewater sample into a 1 L separatory funnel.

  • Adjust the pH of the sample to <2 with sulfuric acid.

  • Add 60 mL of dichloromethane (B109758) to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and drain the organic (bottom) layer into a flask.

  • Repeat the extraction two more times with fresh portions of dichloromethane.

  • Combine the extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

3. Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for semi-volatile compounds (e.g., 3% OV-225 on Chromosorb W AW).[8]

  • Injector: Splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions for 2,4-DNT (e.g., m/z 63, 89, 165).

4. Calibration:

  • Prepare a stock standard solution of 2,4-DNT (1000 mg/L) in acetone (B3395972).[8]

  • Prepare a series of working standards by diluting the stock solution in acetone to cover the desired concentration range.

  • Analyze each standard to generate a calibration curve.

5. Quality Control:

  • Include a method blank, a laboratory control sample, and a matrix spike with each analytical batch.

  • Use an internal standard (e.g., d10-anthracene) to correct for variations in extraction efficiency and instrument response.

6. Data Analysis:

  • Identify 2,4-DNT in the sample by its retention time and the presence of its characteristic ions.

  • Quantify the concentration using the calibration curve, correcting for the internal standard response.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Wastewater Sample Filter Filtration (0.45 µm) Sample->Filter Injection Inject 100 µL Filter->Injection HPLC HPLC System (LC-18 Column) Injection->HPLC UV_Detector UV Detection (254 nm) HPLC->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Result Result Quantification->Result Method_Selection Start Start: Need to quantify 2,4-DNT in wastewater High_Concentration High Concentration Expected? (>10 µg/L) Start->High_Concentration Complex_Matrix Complex Matrix or Low Concentration Expected? (<10 µg/L) High_Concentration->Complex_Matrix No HPLC Use HPLC-UV Method High_Concentration->HPLC Yes Complex_Matrix->HPLC No GCMS Use GC-MS Method Complex_Matrix->GCMS Yes

References

Application Notes and Protocols for Spectroscopic Analysis of 2,4-Dinitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectroscopic analysis of 2,4-Dinitrotoluene (2,4-DNT) and its isomers. The information is intended to guide researchers in the identification, differentiation, and quantification of these compounds using various analytical techniques.

Introduction

This compound (2,4-DNT) is an organic compound with the formula C₇H₆N₂O₄. It is a primary isomer of dinitrotoluene and is commonly used in the production of toluene (B28343) diisocyanate, a key component of polyurethanes. Due to its presence as an impurity in the production of trinitrotoluene (TNT) and its potential environmental and health impacts, accurate and reliable analytical methods for the detection and differentiation of its various isomers are crucial.[1] Spectroscopic techniques offer powerful tools for the qualitative and quantitative analysis of DNT isomers. This document outlines the application of Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique for the analysis of DNT isomers. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (HPLC), it allows for the effective differentiation and quantification of individual isomers.[2][3]

Key Principles for Isomer Differentiation

The differentiation of DNT isomers by mass spectrometry relies on the analysis of their fragmentation patterns upon ionization. While the molecular ion peak for all DNT isomers will be the same (m/z 182), the relative abundances of fragment ions can be unique to each isomer's structure.[4]

Electrospray ionization (ESI) in negative ion mode is particularly effective, typically producing a deprotonated molecule [M-H]⁻ at m/z 181.[5][6] Subsequent tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal characteristic fragmentation pathways. A key diagnostic fragment for 2,4-DNT is the ion at m/z 116.[5][6]

Quantitative Data Summary
IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z)References
2,4-DNT181 ([M-H]⁻)166, 151, 116 [5][6]
2,6-DNT181 ([M-H]⁻)166, 151, 136[5][6]
2,3-DNT182 (M⁻)Extensive fragmentation[4]
3,4-DNT182 (M⁻)Extensive fragmentation[4]
Experimental Protocol: LC-ESI-MS/MS

This protocol outlines the analysis of 2,4-DNT and 2,6-DNT isomers using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry.

2.3.1. Materials and Reagents

  • 2,4-DNT and 2,6-DNT analytical standards

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • Deionized water

  • Formic acid (for mobile phase modification, optional)

  • Standard laboratory glassware and pipettes

2.3.2. Sample Preparation

  • Prepare individual stock solutions of 2,4-DNT and 2,6-DNT in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution containing both isomers at a concentration of 10 µg/mL in acetonitrile.

  • For unknown samples, dissolve or dilute them in acetonitrile to an expected concentration within the instrument's linear range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

2.3.3. Instrumentation and Parameters

  • Liquid Chromatograph:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

  • Mass Spectrometer (Triple Quadrupole or Ion Trap):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Capillary Voltage: -3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • MS/MS Analysis:

      • Select the precursor ion at m/z 181.

      • Apply collision energy to induce fragmentation and monitor for the characteristic product ions (e.g., m/z 116 for 2,4-DNT).

2.3.4. Data Analysis

  • Identify the chromatographic peaks for 2,4-DNT and 2,6-DNT based on their retention times.

  • Confirm the identity of each isomer by examining its mass spectrum and the presence of diagnostic fragment ions.

  • For quantitative analysis, construct a calibration curve using the peak areas of the standards.

Logical Workflow for Isomer Differentiation by MS

Caption: Workflow for DNT isomer differentiation using LC-MS/MS.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound, which are unique to its structure. These techniques can be used for the rapid and non-destructive analysis of DNT isomers.

Key Principles for Isomer Differentiation

The different substitution patterns of the nitro groups on the toluene ring of DNT isomers lead to distinct vibrational spectra. Specific peaks in the IR and Raman spectra corresponding to C-H, N-O, and C-N stretching and bending modes can be used for identification. Surface-Enhanced Raman Spectroscopy (SERS) can significantly enhance the Raman signal, allowing for trace-level detection.[2][3] Near-infrared (NIR) cavity ringdown spectroscopy has also been shown to distinguish between 2,4-DNT and 2,6-DNT in the vapor phase.[7]

Quantitative Data Summary
Technique2,4-DNT Characteristic Peaks (cm⁻¹)2,6-DNT Characteristic Peaks (cm⁻¹)References
Raman1350 (NO₂ symmetric stretch), 840 (C-N stretch)1360 (NO₂ symmetric stretch), 825 (C-N stretch)[8][9]
Terahertz TDS1.07 THz1.09, 1.36, 1.55 THz[10]
Near-InfraredDistinct spectra in the 1560-1680 nm rangeDistinct spectra in the 1560-1680 nm range[7]
Experimental Protocol: Raman Spectroscopy

This protocol describes the analysis of solid 2,4-DNT and 2,6-DNT isomers using a benchtop Raman spectrometer.

3.3.1. Materials and Reagents

  • 2,4-DNT and 2,6-DNT analytical standards (solid)

  • Glass microscope slides

  • Spatula

3.3.2. Sample Preparation

  • Place a small amount (a few milligrams) of the solid DNT isomer onto a clean glass microscope slide.

  • Gently flatten the sample to create a relatively even surface for analysis.

3.3.3. Instrumentation and Parameters

  • Raman Spectrometer:

    • Laser Excitation Wavelength: 785 nm (common for reducing fluorescence)

    • Laser Power: 50-100 mW (adjust to avoid sample damage)

    • Objective: 10x or 20x

    • Integration Time: 1-10 seconds

    • Accumulations: 3-5

    • Spectral Range: 200 - 1800 cm⁻¹

3.3.4. Data Analysis

  • Acquire the Raman spectrum for each isomer.

  • Perform baseline correction and cosmic ray removal if necessary.

  • Compare the spectra of the unknown sample to a library of known DNT isomer spectra.

  • Identify characteristic peaks to differentiate between the isomers.

Experimental Workflow for Raman Analysis

Raman_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solid_Sample Solid DNT Isomer Place_on_Slide Place on Microscope Slide Solid_Sample->Place_on_Slide Raman_Spectrometer Raman Spectrometer Place_on_Slide->Raman_Spectrometer Acquire_Spectrum Acquire Spectrum Raman_Spectrometer->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, etc.) Acquire_Spectrum->Process_Spectrum Compare_Library Compare to Spectral Library Process_Spectrum->Compare_Library Identify_Isomer Identify Isomer Compare_Library->Identify_Isomer

Caption: Workflow for DNT isomer analysis by Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can be used to differentiate DNT isomers based on the unique chemical environments of the protons and carbon atoms in each molecule.

Key Principles for Isomer Differentiation

The chemical shifts, coupling constants, and splitting patterns in the NMR spectra of DNT isomers are highly dependent on the positions of the nitro groups relative to the methyl group and the aromatic protons. These differences provide a definitive means of isomer identification.[11]

Quantitative Data Summary
Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)References
2,3-DNTAromatic H: ~7.5-8.0, Methyl H: ~2.6Aromatic C: ~120-150, Methyl C: ~15-20[12]
2,4-DNTAromatic H: ~7.8-8.8, Methyl H: ~2.7Aromatic C: ~120-150, Methyl C: ~20[1]
2,5-DNTAromatic H: ~7.6-8.2, Methyl H: ~2.6Aromatic C: ~120-150, Methyl C: ~15-20[13]

Note: Specific chemical shifts can vary depending on the solvent used.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol describes the acquisition of a ¹H NMR spectrum for a DNT isomer.

4.3.1. Materials and Reagents

  • DNT isomer sample

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes

4.3.2. Sample Preparation

  • Dissolve 5-10 mg of the DNT isomer sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS to the solution.

  • Transfer the solution to an NMR tube.

4.3.3. Instrumentation and Parameters

  • NMR Spectrometer: (e.g., 300 MHz or higher)

    • Probe: Standard 5 mm proton probe

    • Temperature: 25 °C

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-2 seconds

4.3.4. Data Analysis

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the peaks to the protons in the molecule and determine the isomer structure.

Logical Relationship for Isomer Identification by NMR

NMR_Isomer_Identification DNT_Isomer DNT Isomer Dissolved in Deuterated Solvent NMR_Experiment NMR Experiment Acquire ¹H Spectrum DNT_Isomer->NMR_Experiment Spectral_Features Spectral Features Chemical Shifts Coupling Constants Integration NMR_Experiment->Spectral_Features Structure_Elucidation Structure Elucidation Compare with known data Spectral_Features->Structure_Elucidation Isomer_Identified {Isomer Identified | e.g., 2,4-DNT} Structure_Elucidation->Isomer_Identified

Caption: Logical steps for DNT isomer identification using NMR.

References

Application Notes and Protocols for Innovative Bioremediation of 2,4-Dinitrotoluene (2,4-DNT) Contaminated Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of innovative bioremediation techniques for the common environmental contaminant 2,4-Dinitrotoluene (B133949) (2,4-DNT). Detailed protocols for key experiments are included to facilitate the implementation of these methods in a laboratory setting.

Introduction

This compound (2,4-DNT) is a toxic and persistent environmental pollutant primarily originating from the manufacturing of explosives and polyurethanes.[1][2][3] Its presence in soil and water poses significant risks to human health and ecosystems. Bioremediation, the use of biological organisms to neutralize or remove contaminants, presents a cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods.[3][4] This document outlines several innovative bioremediation strategies, including microbial degradation, phytoremediation, and the use of microbial consortia.

Microbial Degradation of 2,4-DNT

Microorganisms play a central role in the bioremediation of 2,4-DNT. Both aerobic and anaerobic bacteria have demonstrated the ability to degrade this compound through different metabolic pathways.

Aerobic Degradation

Under aerobic conditions, bacteria can mineralize 2,4-DNT, often using it as a sole source of carbon, nitrogen, and energy.[5][6] The primary mechanism involves an initial dioxygenase attack on the aromatic ring.[7][8]

Key Microbial Players:

  • Burkholderia sp. strain DNT: One of the most well-studied 2,4-DNT degrading bacteria.[5]

  • Pseudomonas sp.: Several strains have been shown to completely biodegrade 2,4-DNT.[6][8]

  • Variovorax paradoxus VM685 and Pseudomonas sp. VM908: These bacteria initiate the catabolism of 2,4-DNT through an oxidative step.[9]

Degradation Pathway:

The aerobic degradation of 2,4-DNT is typically initiated by a 2,4-DNT dioxygenase, which incorporates two oxygen atoms into the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (B15798) (4M5NC) and the release of a nitrite (B80452) group.[7][8][9] Subsequent enzymatic reactions further break down 4M5NC, eventually leading to ring cleavage and complete mineralization.[5]

Aerobic_DNT_Degradation DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC DNT Dioxygenase (dntAa) HMQ 2-Hydroxy-5-methylquinone MNC->HMQ 4M5NC Monooxygenase (dntB) THT 2,4,5-Trihydroxytoluene HMQ->THT Reductase RingCleavage Ring Cleavage Products THT->RingCleavage Dioxygenase (dntD) Mineralization Mineralization (CO2, H2O, NO2-) RingCleavage->Mineralization

Aerobic degradation pathway of 2,4-DNT.
Anaerobic Degradation

Under anaerobic conditions, the primary degradation mechanism involves the reduction of the nitro groups of 2,4-DNT. This process is often carried out by a consortium of microorganisms.

Key Microbial Players:

  • A combination of anaerobic and aerobic bacteria in systems like anaerobic filters (AF) and biological aerated filters (BAF) has proven effective.[10]

Degradation Pathway:

The nitro groups of 2,4-DNT are sequentially reduced to amino groups, forming intermediates such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene (B122806) (2,4-DAT).[10][11] This process often requires an external electron donor, such as ethanol.[10]

Anaerobic_DNT_Degradation DNT This compound A4NT 2-Amino-4-nitrotoluene DNT->A4NT Nitroreductase A2NT 4-Amino-2-nitrotoluene DNT->A2NT Nitroreductase DAT 2,4-Diaminotoluene A4NT->DAT Nitroreductase A2NT->DAT Nitroreductase

Anaerobic degradation pathway of 2,4-DNT.

Phytoremediation of 2,4-DNT

Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. This approach is particularly promising for large contaminated sites where excavation is not feasible.[12]

Key Plant Species:

  • Rice (Oryza sativa): Genetically modified rice plants have been developed that can completely degrade 2,4-DNT.[12]

  • Hemp, flax, sunflower, and mustard: These plants have shown tolerance to 2,4-DNT and potential for phytoremediation at low concentrations.[13]

  • Vetiver Grass (Chrysopogon zizanioides): Has demonstrated high uptake and translocation of TNT, a related compound, with uptake enhanced by the presence of urea.[14]

Mechanisms of Phytoremediation:

  • Phytodegradation: Plants and their associated rhizosphere microorganisms break down contaminants.[12]

  • Phytoextraction: Plants take up contaminants from the soil and accumulate them in their tissues.

  • Rhizodegradation: The release of exudates by plant roots stimulates microbial activity in the soil, enhancing the degradation of contaminants.[12]

Genetically engineering plants with microbial genes encoding DNT-degrading enzymes has been shown to significantly enhance their phytoremediation capabilities.[12]

Genetically Engineered Microorganisms

Genetic engineering offers the potential to create "superbugs" with enhanced degradation capabilities for pollutants like 2,4-DNT. By introducing genes that encode key degradative enzymes into robust and environmentally adaptable bacteria, bioremediation efficiency can be significantly improved.[15][16][17]

Example:

  • Pseudomonas fluorescens RE: This strain was created by integrating the dnt genes from Burkholderia sp. strain DNT into the chromosome of P. fluorescens. The resulting strain is stable and capable of degrading 2,4-DNT at temperatures as low as 10°C, a significant advantage for in situ bioremediation in cooler climates.[15][16][17]

Quantitative Data Summary

Bioremediation TechniqueOrganism/PlantInitial 2,4-DNT ConcentrationRemoval EfficiencyTimeReference
Anaerobic/Aerobic Biological FilterImmobilized MicroorganismsFluctuating (up to 95.65 mg/L)>99%150 days[2][10]
Bacteria-laden Agar (B569324)Pseudomonas putida TODNot specified>95-97%5-7 days[18]
PhytoremediationGenetically Modified Rice50 mg/kg soil100%30 days[12]
Aerobic Fluidized-Bed BioreactorBiofilm40 mg/L>98%Not specified[19]

Experimental Protocols

Protocol 1: Isolation and Enrichment of 2,4-DNT Degrading Bacteria

This protocol describes the process of isolating bacteria capable of utilizing 2,4-DNT as a sole source of carbon, nitrogen, and energy from a contaminated soil sample.

Materials:

  • 2,4-DNT contaminated soil

  • Minimal Salts Medium (MSM)

  • 2,4-DNT stock solution (in acetone)

  • Sterile flasks and petri dishes

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Enrichment Culture:

    • Add 1 g of contaminated soil to 100 mL of MSM in a 250 mL flask.

    • Add 2,4-DNT to a final concentration of 100 mg/L from the stock solution.

    • Incubate at 30°C with shaking at 150 rpm.

    • After one week, transfer 10 mL of the culture to 90 mL of fresh MSM with 2,4-DNT. Repeat this transfer weekly for 4-6 weeks.

  • Isolation of Pure Cultures:

    • After enrichment, serially dilute the culture and plate onto MSM agar plates containing 2,4-DNT as the sole carbon and nitrogen source.

    • Incubate the plates at 30°C for 5-7 days.

    • Select individual colonies and re-streak onto fresh plates to ensure purity.

  • Confirmation of Degradation:

    • Inoculate a pure colony into liquid MSM with a known concentration of 2,4-DNT.

    • Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

    • Monitor the disappearance of 2,4-DNT over time using High-Performance Liquid Chromatography (HPLC).

Protocol_1_Workflow Start Start: Contaminated Soil Sample Enrichment Enrichment Culture in MSM + 2,4-DNT Start->Enrichment Isolation Isolation of Pure Cultures on Agar Plates Enrichment->Isolation Confirmation Confirmation of Degradation (Growth & HPLC) Isolation->Confirmation End End: Isolated 2,4-DNT Degrading Bacterium Confirmation->End

Workflow for isolating 2,4-DNT degrading bacteria.
Protocol 2: 2,4-DNT Degradation Assay in Liquid Culture

This protocol details the method for quantifying the degradation of 2,4-DNT by a specific microbial strain in a liquid medium.

Materials:

  • Isolated 2,4-DNT degrading bacterial strain

  • Minimal Salts Medium (MSM)

  • 2,4-DNT stock solution

  • Sterile culture tubes or flasks

  • Incubator shaker

  • HPLC system for 2,4-DNT analysis

Procedure:

  • Prepare Inoculum:

    • Grow the bacterial strain in a suitable rich medium (e.g., LB broth) overnight.

    • Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a specific OD600 (e.g., 1.0).

  • Set up Degradation Assay:

    • In sterile flasks, add MSM and 2,4-DNT to the desired final concentration (e.g., 100 mg/L).

    • Inoculate the flasks with the prepared bacterial suspension to a starting OD600 of 0.05.

    • Include a non-inoculated control flask to account for abiotic loss of 2,4-DNT.

    • Incubate at the optimal growth temperature with shaking.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each flask.

    • Centrifuge the aliquot to pellet the cells.

    • Analyze the supernatant for the remaining 2,4-DNT concentration using HPLC.

    • Measure the OD600 of the culture to monitor bacterial growth.

Protocol 3: Phytoremediation of 2,4-DNT in Soil Microcosms

This protocol describes a laboratory-scale experiment to evaluate the potential of a plant species to remediate 2,4-DNT contaminated soil.

Materials:

  • Test plant seedlings (e.g., rice, vetiver grass)

  • Uncontaminated soil

  • 2,4-DNT

  • Pots for planting

  • Growth chamber or greenhouse

  • Analytical equipment for 2,4-DNT extraction and quantification from soil (e.g., GC-MS or HPLC)

Procedure:

  • Soil Spiking:

    • Prepare a stock solution of 2,4-DNT in an appropriate solvent.

    • Thoroughly mix the 2,4-DNT solution with a known weight of soil to achieve the desired final concentration (e.g., 50 mg/kg).

    • Allow the solvent to evaporate completely in a fume hood.

  • Experimental Setup:

    • Fill pots with the spiked soil.

    • Transplant healthy seedlings of the test plant into the pots.

    • Set up control pots with spiked soil but no plants, and pots with plants in uncontaminated soil.

    • Maintain the pots in a growth chamber or greenhouse with appropriate light, temperature, and watering conditions.

  • Monitoring and Harvesting:

    • At predetermined time points (e.g., 0, 15, 30, 60 days), collect soil samples from each pot.

    • At the end of the experiment, harvest the plants and separate them into roots and shoots.

  • Analysis:

    • Extract 2,4-DNT from the soil samples using a suitable solvent extraction method.

    • Analyze the extracts for 2,4-DNT concentration using GC-MS or HPLC.

    • If desired, analyze the plant tissues for the uptake and accumulation of 2,4-DNT and its metabolites.

Conclusion

The bioremediation of 2,4-DNT is a rapidly advancing field with a variety of promising techniques. The choice of the most suitable approach depends on site-specific conditions, including the concentration of the contaminant, the environmental matrix (soil or water), and climatic factors. The protocols provided herein offer a foundation for researchers to explore and optimize these innovative bioremediation strategies for the effective cleanup of 2,4-DNT contaminated sites.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 2,4-Dinitrotoluene in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying 2,4-Dinitrotoluene (B133949) (2,4-DNT) in complex biological matrices such as blood, urine, and tissue.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying 2,4-DNT in biological samples?

A1: The most common analytical methods for 2,4-DNT quantification are Gas Chromatography (GC) coupled with various detectors and High-Performance Liquid Chromatography (HPLC).[1] For high sensitivity and selectivity, GC is often combined with Mass Spectrometry (GC-MS) or an Electron Capture Detector (ECD).[1][2] Reversed-phase HPLC (RP-HPLC) is also frequently used, as it can sometimes allow for direct analysis of aqueous samples like wastewater with minimal preparation.[1][2][3]

Q2: Why is sample preparation crucial for 2,4-DNT analysis?

A2: Sample preparation is crucial to remove interfering components from the complex biological matrix, which can otherwise cause matrix effects, leading to inaccurate quantification.[4] These effects can suppress or enhance the analyte signal in the mass spectrometer.[4][5] Effective cleanup also prevents contamination of the analytical column and instrument, ensuring method robustness and longevity.[6]

Q3: What are the primary metabolites of 2,4-DNT that I should be aware of?

A3: The primary metabolites of 2,4-DNT in humans include 2,4-dinitrobenzoic acid, 2,4-dinitrobenzyl glucuronide, 2-amino-4-nitrobenzoic acid, and 2-(N-acetyl)amino-4-nitrobenzoic acid.[7] In some cases, reduction products like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene are also observed.[8][9] It is important to consider these metabolites as they can provide a more complete picture of exposure.

Q4: How stable is 2,4-DNT in biological samples during storage?

A4: 2,4-DNT has been observed to be more stable in contaminated soils than TNT, with lower temperatures retarding its breakdown.[10] For 2,4-dinitrophenol (B41442) (a related compound), stability in blood and urine has been demonstrated for up to 30 days under refrigerated or frozen conditions.[11] It is recommended to store samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Q5: What is a "matrix effect" and how can I identify it?

A5: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4][5] This can lead to either signal suppression (lower-than-expected results) or enhancement (higher-than-expected results).[5][12] To determine if you have a matrix effect, you can compare the signal response of a standard in pure solvent to the response of a standard spiked into a blank sample extract (matrix-matched standard).[12] A significant difference (typically >15-20%) indicates the presence of a matrix effect.[12]

Troubleshooting Guides

Problem 1: Low Analyte Recovery After Sample Preparation

Q: My recovery of 2,4-DNT is consistently below the acceptable range (<70%) after Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). What are the possible causes and solutions?

A: Low recovery is a common issue stemming from suboptimal extraction parameters. Below are potential causes and troubleshooting steps for both SPE and LLE.

Troubleshooting for Solid-Phase Extraction (SPE):

Potential CauseRecommended Solution
Incorrect Sorbent Choice The mass of 2,4-DNT should not exceed 5% of the sorbent mass.[13] For a nonpolar compound like 2,4-DNT, a reversed-phase sorbent (e.g., C18, octadecylsilane) is typically appropriate.[14]
Improper Sample pH Adjust the sample pH to ensure 2,4-DNT is in a neutral form for optimal retention on reversed-phase media. A pH of 6.0 ± 0.5 is a good starting point.[15]
Inadequate Column Conditioning Ensure the SPE cartridge is properly conditioned (e.g., with methanol (B129727) followed by water/buffer) to activate the sorbent for analyte interaction.[15]
Sample Application Flow Rate Too High Applying the sample too quickly can prevent efficient analyte retention. A flow rate of approximately 1 mL/minute is recommended.
Inappropriate Elution Solvent The elution solvent may be too weak to desorb the analyte completely. Try a stronger or different organic solvent (e.g., increase the proportion of acetonitrile (B52724) or methanol).
Analyte Breakthrough The sample volume may be too large for the amount of sorbent, causing the analyte to pass through without being retained. Consider using a larger SPE cartridge or reducing the sample volume.

Troubleshooting for Liquid-Liquid Extraction (LLE):

Potential CauseRecommended Solution
Suboptimal Solvent Choice Dichloromethane is a commonly used and effective solvent for extracting DNTs from aqueous samples.[2][3] Ensure the extraction solvent has a high affinity for 2,4-DNT.
Incorrect pH Adjusting the pH of the aqueous phase can suppress the ionization of acidic or basic matrix components, improving extraction efficiency for the neutral 2,4-DNT molecule.
Insufficient Mixing/Shaking Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for efficient partitioning of the analyte from the aqueous phase to the organic phase.
Incomplete Phase Separation Emulsions can form at the interface, trapping the analyte. Centrifugation can help break emulsions and improve phase separation.
Problem 2: Poor Chromatography and Inconsistent Results (GC-MS/LC-MS)

Q: I'm observing peak tailing, shifting retention times, and non-reproducible quantification. What could be causing these issues?

A: These problems often point to issues within the chromatography system, frequently exacerbated by matrix components that were not removed during sample cleanup.

Troubleshooting for Chromatographic Issues:

Potential CauseRecommended Solution
Matrix-Induced Signal Enhancement/Suppression Non-volatile matrix components can accumulate in the GC inlet or LC-MS interface, affecting analyte ionization and signal response.[4][12] Implement matrix-matched calibration standards to compensate for this effect.[5]
Contamination of GC Inlet Liner The GC inlet liner is a primary site for the accumulation of non-volatile matrix components, leading to peak tailing and signal loss.[12] Regularly replace or clean the liner.
Column Contamination Matrix components can irreversibly bind to the analytical column. Trim the first 10-15 cm of the GC column or use a guard column for LC to protect the analytical column.[6][12]
Thermal Instability of Analyte 2,4-DNT can be subject to erratic chromatographic behavior, and related compounds can be thermally labile.[2][15] For GC, ensure the inlet temperature is not excessively high. For thermally sensitive compounds, HPLC may be a more suitable technique.[2]
Inadequate Chromatographic Separation Co-elution of isomers (e.g., 2,6-DNT) or matrix components can interfere with quantification.[15] Optimize the temperature gradient (GC) or mobile phase gradient (LC) to improve resolution. A diol-functionalized HPLC column has shown excellent resolution for DNT isomers.[16]
Quantitative Data Summary

The following tables provide a summary of typical performance data for 2,4-DNT analysis using various methods. These values can serve as a benchmark for your own experiments.

Table 1: Example Method Performance for 2,4-DNT and Related Compounds

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
2,4-DinitrophenolGC-MSBlood, Urine-<3 mg/L (Blood)92.1%[11]
2,4-DNTHPLC-UVWater10 µg/L--[2][17]
2,4-DNTGC-ECDWater0.04 µg/L--[2]
2,4-DNTHPLC (Diol Column)Environmental Water0.78 µg/L2.6 µg/L95-98%[16]
2,4-DNTGC-TEAAir1.21 µ g/sample 1.21 µ g/sample 95.0% (storage)[18]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 2,4-DNT from Urine

This protocol is a general guideline based on established methods for extracting nitroaromatic compounds from aqueous matrices.[14][15]

  • Sample Pre-treatment:

    • Thaw urine sample to room temperature.

    • Centrifuge 5 mL of urine at 3000 x g for 10 minutes to remove particulates.

    • Transfer the supernatant to a clean tube.

    • Adjust the sample pH to 6.0 ± 0.5 using 100 mM phosphate (B84403) buffer or dilute acid/base.[15]

  • SPE Column Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).

    • Condition the column by passing the following solvents sequentially:

      • 3 mL of Methanol

      • 3 mL of Deionized Water

      • 3 mL of 100 mM Phosphate Buffer (pH 6.0)

    • Do not allow the column to go dry after conditioning.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE column at a slow, consistent flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the column with 3 mL of deionized water to remove salts and polar interferences.

    • Dry the column thoroughly under vacuum or nitrogen for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained 2,4-DNT from the column with 2 x 2 mL aliquots of a suitable organic solvent (e.g., acetonitrile or acetone).

    • Collect the eluate in a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS or a suitable solvent for GC-MS analysis.

Protocol 2: GC-MS Analysis of 2,4-DNT

This protocol provides typical starting parameters for GC-MS analysis. Optimization will be required for your specific instrument and application.[11][19][20]

  • Gas Chromatograph (GC) System: Agilent 7890 or equivalent

  • Mass Spectrometer (MS): Triple Quadrupole (e.g., Agilent 7010) or equivalent[20]

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[20]

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min[20]

  • Injection: 1 µL, Splitless

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes

    • Ramp 1: 30°C/min to 210°C, hold for 5 minutes

    • Ramp 2: 3°C/min to 240°C

    • Ramp 3: 40°C/min to 300°C, hold for 5 minutes[20]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI), 70 eV[20]

    • Source Temperature: 230°C[20]

    • Transfer Line Temperature: 250°C[20]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • SIM Ions for 2,4-DNT (example): m/z 182 (molecular ion), 165, 89, 63. Note: Ions must be confirmed with a pure standard.

Visualizations

Experimental Workflow for 2,4-DNT Quantification

The following diagram illustrates a typical workflow for the quantification of 2,4-DNT in biological samples, from collection to final data analysis.

G cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, Tissue) Pretreat Pre-treatment (Centrifuge, pH Adjust) Sample->Pretreat Extract Extraction (SPE or LLE) Pretreat->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate Analysis LC-MS/MS or GC-MS Analysis Concentrate->Analysis Data Data Acquisition Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: Workflow for 2,4-DNT analysis in biological matrices.

Troubleshooting Decision Tree for Low Analyte Recovery

This diagram provides a logical path to diagnose and solve issues related to low recovery of 2,4-DNT during sample preparation.

G Start Start: Low Analyte Recovery (<70%) Method Which extraction method used? Start->Method SPE_Check SPE Troubleshooting Method->SPE_Check SPE LLE_Check LLE Troubleshooting Method->LLE_Check LLE SPE_pH Is sample pH optimized (e.g., ~6.0)? SPE_Check->SPE_pH SPE_Sorbent Is sorbent type (e.g., C18) and mass appropriate? SPE_pH->SPE_Sorbent Yes SPE_End Review entire SPE protocol for analyte breakthrough. SPE_pH->SPE_End No, Adjust pH SPE_Elution Is elution solvent strong enough? SPE_Sorbent->SPE_Elution Yes SPE_Sorbent->SPE_End No, Change Sorbent SPE_Flow Is sample flow rate slow (~1 mL/min)? SPE_Elution->SPE_Flow Yes SPE_Elution->SPE_End No, Use Stronger Solvent SPE_Flow->SPE_End Yes, Check for Breakthrough SPE_Flow->SPE_End No, Reduce Flow Rate LLE_Solvent Is solvent optimal? (e.g., Dichloromethane) LLE_Check->LLE_Solvent LLE_Mix Is mixing vigorous and sufficient? LLE_Solvent->LLE_Mix Yes LLE_End2 Consider alternative solvent. LLE_Solvent->LLE_End2 No, Change Solvent LLE_Emulsion Emulsion formation? LLE_Mix->LLE_Emulsion Yes LLE_Mix->LLE_End2 No, Increase Mixing LLE_End Centrifuge to break emulsion. LLE_Emulsion->LLE_End Yes LLE_Emulsion->LLE_End2 No, Problem Solved

Caption: Decision tree for troubleshooting low analyte recovery.

References

Technical Support Center: Improving 2,4-Dinitrotoluene (2,4-DNT) Extraction Efficiency from Clay Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 2,4-Dinitrotoluene (2,4-DNT) from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is extracting 2,4-DNT from clay soil so challenging?

A1: Clay soils present a significant challenge for the extraction of organic compounds like 2,4-DNT due to their unique physical and chemical properties. The high surface area and layered structure of clay minerals can lead to strong adsorption of 2,4-DNT molecules. Furthermore, clay soils often have a high organic matter content, which can also strongly bind to 2,4-DNT, making it difficult to desorb the analyte into the extraction solvent.

Q2: What are the most common methods for extracting 2,4-DNT from soil?

A2: The most prevalent methods for extracting 2,4-DNT from soil include:

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and soil matrix, accelerating the extraction process.

  • Ultrasound-Assisted Extraction (UAE) / Sonication: Employs high-frequency sound waves to create cavitation bubbles, which enhance solvent penetration and analyte desorption.[1]

  • Accelerated Solvent Extraction (ASE®): Uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[2]

  • Soxhlet Extraction: A classical and robust method involving continuous extraction with a distilled solvent.[3]

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity.

  • Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb analytes from the sample matrix.

Q3: How does soil organic matter affect 2,4-DNT extraction?

A3: Soil organic matter (SOM) plays a crucial role in the sorption of 2,4-DNT. The chemical structure of the SOM, particularly the presence of aliphatic domains and carbonyl functional groups, can significantly influence the binding of nitroaromatic compounds. High SOM content generally leads to stronger retention of 2,4-DNT, necessitating more vigorous extraction conditions or the use of specific solvent mixtures to achieve high recovery rates.

Q4: Can the pH of the extraction solvent influence recovery?

A4: While 2,4-DNT itself is not an ionizable compound in the typical environmental pH range, the surface charge of clay minerals and the functional groups of soil organic matter are pH-dependent. Adjusting the pH of the extraction solvent can alter these surface charges, potentially reducing the adsorptive interactions and improving the desorption of 2,4-DNT. However, the effect is generally less pronounced than for ionizable organic compounds.

Q5: What is the importance of using a co-solvent in Supercritical Fluid Extraction (SFE)?

A5: Supercritical CO2 is a nonpolar solvent, which can limit its efficiency in extracting moderately polar compounds like 2,4-DNT. The addition of a small amount of a polar co-solvent, such as methanol (B129727) or ethanol, can significantly enhance the solvating power of the supercritical fluid for polar analytes, thereby improving extraction recovery.[4][5]

Troubleshooting Guides

Microwave-Assisted Extraction (MAE)
Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of 2,4-DNT Incomplete extraction due to insufficient microwave power or time.Optimize the microwave power and extraction time. Start with a lower power and gradually increase. A longer extraction time may be necessary for clay soils.
Inappropriate solvent choice.Use a polar solvent or a mixture of polar and nonpolar solvents (e.g., acetone (B3395972):hexane). Ensure the solvent has a good dielectric constant for efficient microwave heating.
Strong analyte-matrix interactions.Consider adding a small amount of water to the soil before extraction to help desorb the analyte. Pre-treating the sample with a wetting agent may also be beneficial.
Poor Reproducibility Inhomogeneous sample.Ensure the soil sample is well-homogenized and finely ground before extraction.
Inconsistent heating within the microwave cavity.Use a microwave system with a rotating carousel to ensure even heating of all samples.
Venting of Extraction Vessel Excessive pressure buildup due to high temperature or solvent volatility.Reduce the microwave power or the initial ramp time. Ensure the sample size and solvent volume are appropriate for the vessel size.
Ultrasound-Assisted Extraction (UAE) / Sonication
Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of 2,4-DNT Insufficient sonication time or power.Increase the sonication time and/or power. For clay soils, longer sonication times are often required.[6]
Ineffective solvent.Test different solvents or solvent mixtures. Acetonitrile and acetone are commonly used for nitroaromatics.
Attenuation of ultrasonic waves.Ensure the sample is not too dense or packed too tightly in the extraction vessel. The vessel should be properly immersed in the ultrasonic bath.
Sample Overheating High ultrasonic power applied for an extended period.Use a pulsed sonication mode or place the extraction vessel in a cooling bath to dissipate heat.
Analyte Degradation Formation of reactive radicals during sonication.Reduce the sonication power or time. Consider using a solvent that is less prone to radical formation.
Accelerated Solvent Extraction (ASE®)
Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of 2,4-DNT Sub-optimal temperature and pressure.Optimize the extraction temperature and pressure. Higher temperatures and pressures generally improve extraction efficiency for strongly sorbed compounds.[2]
Inefficient solvent.Experiment with different solvents or solvent mixtures. A combination of polar and nonpolar solvents can be effective.
Channeling of solvent through the sample.Mix the soil sample with a dispersing agent like diatomaceous earth to ensure uniform solvent flow.
Clogging of the System Fine clay particles blocking the frits.Mix the sample with a coarser inert material or place a layer of sand at the bottom of the extraction cell.
Co-extraction of Interferences High temperature and pressure can extract a wide range of matrix components.Optimize the extraction conditions to be more selective. A subsequent clean-up step may be necessary.

Quantitative Data Summary

Extraction Method Typical Solvent(s) Typical Extraction Time Typical Temperature Typical Pressure Reported Recovery for Nitroaromatics (%)
Microwave-Assisted Extraction (MAE) Acetone:Hexane (B92381) (1:1), Methanol10 - 30 min100 - 120 °C50 - 150 psi80 - 110
Ultrasound-Assisted Extraction (UAE) Acetonitrile, Acetone30 min - 18 hoursAmbient - 50 °CAtmospheric70 - 100
Accelerated Solvent Extraction (ASE®) Acetone:Methylene Chloride (1:1), Acetonitrile15 - 25 min100 - 150 °C1500 - 2000 psi>75
Soxhlet Extraction Acetonitrile, Methylene Chloride16 - 24 hoursSolvent Boiling PointAtmospheric85 - 100

Note: Recovery rates can vary significantly depending on the specific soil characteristics and optimization of the extraction parameters.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Air-dry the clay soil sample and sieve it through a 2-mm mesh. Homogenize the sample thoroughly.

  • Extraction Vessel: Weigh 5 g of the homogenized soil into a microwave-safe extraction vessel.

  • Solvent Addition: Add 25 mL of a 1:1 (v/v) mixture of acetone and hexane to the vessel.

  • Microwave Program:

    • Ramp to 115 °C over 5 minutes.

    • Hold at 115 °C for 10 minutes.

    • Cool down for 20 minutes.

  • Filtration: After cooling, filter the extract through a 0.45 µm PTFE syringe filter to remove particulate matter.

  • Concentration and Analysis: The extract can be concentrated under a gentle stream of nitrogen if necessary and is then ready for analysis by GC or HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare the clay soil sample as described in the MAE protocol.

  • Extraction: Place 2 g of the soil sample into a glass vial. Add 10 mL of acetonitrile.

  • Sonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Centrifugation: After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the soil particles.

  • Collection and Re-extraction: Decant the supernatant. For exhaustive extraction, repeat the process (steps 2-4) two more times with fresh solvent. Combine the supernatants.

  • Analysis: The combined extract can be filtered and is then ready for analysis.

Protocol 3: Accelerated Solvent Extraction (ASE®)
  • Sample Preparation: Prepare the clay soil sample as described in the MAE protocol.

  • Cell Preparation: Mix 10 g of the soil sample with an equal amount of diatomaceous earth and place it in the extraction cell.

  • Extraction Parameters:

    • Solvent: Acetone:Methylene Chloride (1:1 v/v)

    • Temperature: 120 °C

    • Pressure: 1500 psi

    • Static time: 5 minutes

    • Number of cycles: 2

  • Extraction: Place the cell in the ASE system and run the extraction program.

  • Collection: The extract is automatically collected in a vial.

  • Analysis: The extract is ready for direct analysis or can be concentrated if needed.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction A Collect Clay Soil Sample B Air Dry and Sieve (<2mm) A->B C Homogenize Sample B->C D Select Extraction Method (MAE, UAE, ASE, etc.) C->D E Add Solvent D->E F Perform Extraction E->F G Filter Extract F->G H Concentrate (if needed) G->H I Analyze by GC/HPLC H->I

Caption: General workflow for 2,4-DNT extraction from clay soil.

extraction_mechanisms cluster_mae Microwave-Assisted Extraction (MAE) cluster_uae Ultrasound-Assisted Extraction (UAE) cluster_soxhlet Soxhlet Extraction mae_start Microwave Energy mae_process Rapid heating of solvent and in-situ water mae_start->mae_process mae_end Increased pressure and temperature => Analyte desorption mae_process->mae_end uae_start Ultrasonic Waves uae_process Acoustic Cavitation (bubble formation and collapse) uae_start->uae_process uae_end Solvent penetration and surface erosion => Analyte release uae_process->uae_end soxhlet_start Solvent Vapor soxhlet_process Condensation and continuous flow of fresh solvent soxhlet_start->soxhlet_process soxhlet_end Equilibrium disruption => Gradual analyte extraction soxhlet_process->soxhlet_end decision_tree A High Sample Throughput? B Yes A->B C No A->C D Automated System Available? B->D I Thermally Labile Analytes? C->I E Yes D->E F No D->F G Accelerated Solvent Extraction (ASE) E->G H Microwave-Assisted Extraction (MAE) F->H J Yes I->J K No I->K L Ultrasound-Assisted Extraction (UAE) J->L M Soxhlet Extraction K->M

References

Technical Support Center: Elucidating the 2,4-Dinitrotoluene (2,4-DNT) Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments on the biodegradation of 2,4-Dinitrotoluene (B133949) (2,4-DNT).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in elucidating the complete degradation pathway of 2,4-DNT?

Elucidating the complete 2,4-DNT degradation pathway is challenging due to several factors:

  • Toxicity: 2,4-DNT and its metabolic intermediates can be toxic to the microorganisms responsible for degradation, potentially inhibiting the very processes being studied.[1]

  • Recalcitrant Nature: As a xenobiotic compound, 2,4-DNT has a chemical structure that is not easily broken down by naturally occurring microbial enzymes.[2] The symmetric placement of nitro groups on the aromatic ring in related compounds like TNT limits attack by typical dioxygenase enzymes.[2]

  • Multiple Degradation Pathways: Microorganisms have evolved diverse strategies to metabolize 2,4-DNT, leading to multiple aerobic and anaerobic degradation pathways. This complexity makes it difficult to define a single, universal pathway.

  • Transient and Unstable Intermediates: Many of the intermediate metabolites in the degradation pathway are highly reactive and exist for only a short time, making their detection and characterization challenging.[3] For instance, nitroso intermediates are known to be highly unstable.[3]

  • Incomplete Mineralization: Often, biodegradation does not lead to the complete mineralization of 2,4-DNT into carbon dioxide and water. Instead, it can result in the accumulation of persistent and sometimes equally or more toxic intermediates, such as aminonitrotoluenes and diaminotoluene.[4][5][6]

Q2: What are the main known microbial pathways for 2,4-DNT degradation?

There are two primary microbial degradation pathways for 2,4-DNT:

  • Oxidative Pathway (Aerobic): This pathway is initiated by a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (B15798) (MNC) and the release of a nitrite (B80452) group.[7][8][9] The MNC is then further metabolized, eventually leading to ring cleavage.[7] This pathway can lead to the complete mineralization of 2,4-DNT.[8]

  • Reductive Pathway (Anaerobic and Aerobic): This pathway involves the stepwise reduction of the nitro groups to nitroso, hydroxylamino, and amino groups, forming intermediates like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene.[1][3][4][5] This pathway is common but often does not result in the complete breakdown of the aromatic ring.[8]

Q3: Which microorganisms are known to degrade 2,4-DNT?

A variety of bacteria and fungi have been identified with the ability to degrade or transform 2,4-DNT. Some notable examples include:

  • Pseudomonas sp. : Capable of utilizing 2,4-DNT as a sole source of carbon and energy under aerobic conditions through an oxidative pathway.[8][9]

  • Burkholderia sp. : Strains like Burkholderia sp. strain DNT and Burkholderia cepacia can mineralize 2,4-DNT.[7]

  • Rhodococcus pyridinivorans : This strain has been shown to degrade 2,4-DNT, producing intermediates such as 2-amino-4-nitrotoluene and 2,4-diaminotoluene.[1]

  • Phanerochaete chrysosporium : A white-rot fungus that can degrade 2,4-DNT under ligninolytic conditions.[4][6]

  • Escherichia coli : While not typically used for bioremediation, studies have shown that E. coli can transform 2,4-DNT via a reductive pathway.[3]

Troubleshooting Guides

Issue 1: No degradation of 2,4-DNT is observed in my microbial culture.

Possible Cause Troubleshooting Step
Inappropriate microbial strain Ensure the selected microorganism is known to degrade 2,4-DNT under your experimental conditions. Not all strains have the necessary enzymatic machinery.
Toxicity of 2,4-DNT concentration High concentrations of 2,4-DNT can be toxic and inhibit microbial growth. Start with a lower concentration (e.g., 100 µM) and gradually increase it as the culture adapts.[7]
Lack of necessary co-substrates or nutrients Some degradation pathways require a co-substrate to provide reducing power. For example, anaerobic degradation may be enhanced by the addition of ethanol.[4][5] Ensure your medium contains all essential nutrients for microbial growth.
Suboptimal environmental conditions (pH, temperature) Optimize the pH and temperature for the specific microbial strain being used. Most studies report optimal degradation at a pH of around 7.0 and a temperature of 30-37°C.[7][10]
Insufficient acclimation period Microorganisms may require a period of acclimation to induce the enzymes necessary for 2,4-DNT degradation. This can range from several days to weeks.[7]

Issue 2: Accumulation of an unknown intermediate metabolite.

Possible Cause Troubleshooting Step
Incomplete degradation pathway The microorganism may only be capable of partial transformation of 2,4-DNT. The accumulation of a stable intermediate is a common outcome.
Metabolic bottleneck The enzyme responsible for the further degradation of the intermediate may be slow, inhibited, or not expressed under the current conditions.
Analytical challenges The intermediate may be difficult to identify using standard methods. Employ a combination of analytical techniques such as HPLC, GC-MS, and NMR for structural elucidation.[3][7]
Action Plan 1. Identify the intermediate: Use analytical techniques to determine the chemical structure of the accumulated metabolite. 2. Literature review: Search for the identified intermediate in known 2,4-DNT degradation pathways. 3. Test for further degradation: Provide the isolated intermediate as the sole carbon or nitrogen source to the microbial culture to see if it can be further metabolized.

Issue 3: Conflicting or non-reproducible results.

Possible Cause Troubleshooting Step
Contamination of the microbial culture Ensure the purity of your microbial culture through regular checks on agar (B569324) plates and microscopy.
Abiotic degradation of 2,4-DNT 2,4-DNT can be subject to photodegradation.[11] Run abiotic controls (no microorganisms) under the same experimental conditions to account for any non-biological degradation.
Inconsistent experimental setup Maintain consistency in all experimental parameters, including inoculum size, medium composition, agitation speed, and temperature.
Analytical variability Calibrate analytical instruments regularly and use internal standards to ensure the accuracy and reproducibility of your measurements.

Quantitative Data Summary

Table 1: Toxicity of Dinitrotoluene Isomers to Different Cell Lines

CompoundCell LineExposure Time (hours)LC50 (ppm)
2,4-DNTBreast (MCF-7)24570
48407
2,6-DNTBreast (MCF-7)24445
48292
2,4-DNTLung (MRC-5)24527
48402

Data sourced from a study on the cytotoxicity of dinitrotoluenes.[12]

Table 2: Detection Limits of 2,4-DNT and Related Compounds by HPLC with a Diol Column

CompoundDetection Limit (µg/L)
2,4,6-Trinitrotoluene (TNT)0.78
This compound (2,4-DNT)1.17
2,6-Dinitrotoluene (2,6-DNT)1.02
2-Amino-4,6-dinitrotoluene (2-ADNT)0.89
4-Amino-2,6-dinitrotoluene (4-ADNT)0.94

Data from a study on a highly sensitive HPLC method.[13][14]

Experimental Protocols

Protocol 1: Aerobic Degradation of 2,4-DNT by a Bacterial Isolate

  • Prepare Minimal Medium: Prepare a nitrogen-free minimal medium (e.g., BLK medium).[7]

  • Inoculum Preparation: Grow the bacterial isolate in a rich medium (e.g., Tryptic Soy Broth) overnight. Harvest the cells by centrifugation and wash them twice with a sterile phosphate (B84403) buffer (0.02 M, pH 7.0).[7]

  • Acclimation/Induction: To induce the degradation pathway, incubate the washed cells in the minimal medium containing 2,4-DNT (e.g., 3 mM) and an adsorbent resin like XAD-7 to control the dissolved concentration.[7] Incubate at 30°C with shaking for 2-4 weeks.[7]

  • Degradation Experiment:

    • Inoculate fresh minimal medium containing a known concentration of 2,4-DNT (e.g., 100 µM) with the induced cells.[7]

    • Incubate at 30°C with shaking (250 rpm).[7]

    • Withdraw samples at regular time intervals.

  • Sample Analysis:

    • Filter the samples through a 0.22 µm filter to remove bacterial cells.[3]

    • Analyze the filtrate for the concentration of 2,4-DNT and its metabolites using HPLC.[3][7]

    • Monitor the release of nitrite into the medium as an indicator of nitro group removal.[8][9]

Protocol 2: Analysis of 2,4-DNT and its Metabolites by HPLC

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18 or a specialized diol column) and a UV detector.[3][13][14]

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water.[13][14]

  • Sample Preparation: As described in Protocol 1, filter the aqueous samples to remove particulates.[3]

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.[3]

  • Detection: Monitor the absorbance at a suitable wavelength, typically 254 nm, to detect 2,4-DNT and its aromatic metabolites.[3]

  • Quantification: Create a calibration curve using standards of known concentrations for 2,4-DNT and any expected metabolites to quantify their concentrations in the experimental samples.

Visualizations

G cluster_aerobic Aerobic Oxidative Pathway cluster_reductive Reductive Pathway (Aerobic/Anaerobic) DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC Dioxygenase (+O2, -NO2-) HMDQ 2-Hydroxy-5-methyl-p-benzoquinone MNC->HMDQ Monooxygenase THT 2,4,5-Trihydroxytoluene HMDQ->THT RingCleavage Ring Cleavage Products THT->RingCleavage DNT2 This compound A4NT 2-Amino-4-nitrotoluene DNT2->A4NT Nitroreductase A2NT 4-Amino-2-nitrotoluene DNT2->A2NT Nitroreductase DAT 2,4-Diaminotoluene A4NT->DAT Nitroreductase A2NT->DAT Nitroreductase Further Further transformation (often incomplete) DAT->Further

Caption: Major microbial degradation pathways of this compound (2,4-DNT).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Culture 1. Isolate and culture microbial strain Inoculate 3. Inoculate medium with microbial strain and 2,4-DNT Culture->Inoculate Medium 2. Prepare minimal salt medium Medium->Inoculate Incubate 4. Incubate under controlled conditions (e.g., 30°C, 250 rpm) Inoculate->Incubate Sample 5. Collect samples at time intervals Incubate->Sample Filter 6. Filter samples to remove cells Sample->Filter HPLC 7. Analyze filtrate by HPLC for 2,4-DNT and metabolites Filter->HPLC GCMS 8. (Optional) Confirm metabolite identity with GC-MS HPLC->GCMS Data 9. Quantify degradation and metabolite formation HPLC->Data Pathway 10. Elucidate degradation pathway GCMS->Pathway Data->Pathway

Caption: General experimental workflow for studying 2,4-DNT biodegradation.

References

identifying and mitigating interferences in spectroscopic analysis of 2,4-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the spectroscopic analysis of 2,4-Dinitrotoluene (B133949) (2,4-DNT). It addresses common interferences and provides detailed protocols for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common chemical interferences in the spectroscopic analysis of 2,4-DNT?

When analyzing 2,4-DNT, spectral overlap from structurally similar nitroaromatic compounds is a primary challenge. These interferents often coexist with 2,4-DNT in environmental samples or as byproducts in manufacturing.

  • Structural Isomers: 2,6-Dinitrotoluene (2,6-DNT) is a common isomer that has very similar chemical properties and spectral features, which can lead to overlapping peaks.[1][2]

  • Similar Nitroaromatics: Compounds like 2,4,6-Trinitrotoluene (TNT) and 1,3-Dinitrobenzene (1,3-DNB) possess comparable functional groups (nitro groups, aromatic rings), resulting in vibrational modes (in Raman and FTIR) and electronic transitions (in UV-Vis) that occur at similar energies.[3][4][5]

  • Degradation Products: Environmental or photochemical degradation of TNT and 2,4-DNT can produce aminodinitrotoluenes, such as 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) and 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT), which can also interfere with the analysis.[2][6]

Q2: My sample is in a complex matrix (e.g., soil, water). How does this affect my analysis?

Complex matrices introduce significant physical and chemical interferences, often referred to as "matrix effects." These effects can obscure the analyte signal, reduce sensitivity, and lead to inaccurate quantification.

  • In Soil Samples: The primary interferents are humic and fulvic acids, which are components of soil organic matter.[7] These compounds can absorb UV-Vis radiation, potentially masking the 2,4-DNT signal. Additionally, particulate matter in soil extracts can cause light scattering, leading to elevated and unstable baselines.[8][9] The toxicity and bioavailability of 2,4-DNT, and thus its detectable concentration, can be inversely correlated with the soil's organic matter content.[7]

  • In Water Samples: The presence of dissolved organic compounds can interfere with the analysis.[10] Acidification of water samples, often done to stabilize TNT, can also alter the matrix and affect the analysis of other compounds.[10]

Q3: I'm using Fourier Transform Infrared (FTIR) spectroscopy. Why are my spectra showing broad, unexpected peaks?

The most common cause of broad, interfering peaks in FTIR analysis is moisture (water vapor).[11] Water has strong infrared absorption bands from O-H stretching and bending vibrations that can obscure large regions of the spectrum where key functional groups of 2,4-DNT, such as the nitro groups, would appear.[11][12] This interference can come from ambient humidity in the laboratory, moisture within the sample itself, or contaminated optics.[11][13]

Q4: How can I mitigate spectral overlap from similar nitroaromatic compounds?

Resolving signals from structurally similar compounds requires enhancing the specificity of the analysis.

  • Chromatographic Separation: The most robust method is to couple spectroscopy with a separation technique. High-Performance Liquid Chromatography (HPLC) with a UV detector (HPLC-UV) can separate 2,4-DNT from its isomers and other nitroaromatics before detection, allowing for accurate quantification.[2][14]

  • High-Resolution Spectroscopy: Techniques like cavity ring-down spectroscopy (CRDS) can provide highly resolved vapor-phase spectra that allow for the unambiguous identification of 2,4-DNT, 2,6-DNT, and TNT, even with their chemical similarities.[1]

  • Surface-Enhanced Raman Spectroscopy (SERS): SERS can enhance the Raman signal of 2,4-DNT dramatically and provide a more distinct spectral fingerprint, helping to distinguish it from other explosives.[3][15]

Q5: What are the best sample preparation techniques to reduce matrix effects from soil and water?

Effective sample preparation is critical for removing matrix interferences and isolating the analyte.

  • For Soil: A common and effective technique is solvent extraction. Manually shaking the soil sample with acetone (B3395972) can extract 2,4-DNT, after which the soil particles are allowed to settle and the supernatant is filtered for analysis.[16][17] This process separates the analyte from the bulk of the soil matrix.

  • For Water: For pre-concentration and sample cleanup, solid-phase extraction (SPE) or stir bar sorptive extraction (SBSE) are highly effective.[10] These techniques use a solid sorbent to adsorb 2,4-DNT and related compounds from the water, while salts and other polar matrix components are washed away. The retained analytes are then eluted with a small amount of organic solvent for analysis.

Q6: How do I properly deal with moisture interference in my FTIR analysis?

Minimizing water vapor is essential for obtaining high-quality FTIR spectra.

  • Sample Preparation: Samples should be thoroughly dried before analysis using desiccants or a vacuum oven.[11]

  • Instrument Purging: The optical path of the FTIR instrument should be continuously purged with a dry, inert gas like nitrogen or dry air.[11] This displaces ambient moisture and reduces background water vapor signals.

  • Background Correction: Always run a background spectrum immediately before the sample spectrum. This allows for the subtraction of atmospheric water vapor signals present at that moment, though it is less effective for moisture originating from the sample itself.

Data Presentation

Table 1: Common Spectroscopic Methods for 2,4-DNT Analysis and Key Interferences

Spectroscopic MethodCharacteristic 2,4-DNT Signal(s)Common Chemical & Physical Interferences
UV-Vis Spectroscopy ~200-300 nm (in solution)[4][18]Other nitroaromatics (TNT, DNB), degradation products (aminodinitrotoluenes), humic acids in soil/water.[4][10]
Raman Spectroscopy NO₂ stretching modes (~1300-1370 cm⁻¹), NO₂ bending modes (~820-850 cm⁻¹).[3][15]TNT, 2,6-DNT, 1,3-DNB due to similar nitro-aromatic structures.[3][5]
FTIR Spectroscopy C-H stretching, N-O stretching from nitro groups, aromatic ring modes.[19]Water vapor (moisture) is a major interferent, causing broad O-H bands that obscure signals.[11]
Cavity Ring-down (CRD) Spectroscopy Vapor-phase spectra in NIR range (1560-1680 nm).[1]Requires volatilization of the sample; less susceptible to matrix effects but sensitive to any volatile organics.

Table 2: Summary of Interferences and Recommended Mitigation Strategies

Interference TypeSource of InterferenceAffected MethodsRecommended Mitigation StrategyExpected Outcome
Spectral Overlap Structurally similar compounds (e.g., TNT, 2,6-DNT).[2][3]UV-Vis, Raman, FTIRCouple analysis with HPLC; Use high-resolution spectroscopy (CRDS).[1][2]Separation of isomers and related compounds, enabling accurate quantification.
Matrix Effect (Soil) Humic acids, organic matter, particulates.[7]UV-Vis, RamanSolvent extraction (acetone), followed by filtration.[16]Removal of absorbing/scattering matrix components; improved signal-to-noise ratio.
Matrix Effect (Water) Dissolved organic compounds.[10]UV-VisSolid-Phase Extraction (SPE) or Stir Bar Sorptive Extraction (SBSE).[10]Analyte pre-concentration and removal of interfering polar compounds.
Moisture Interference Ambient humidity, water in sample.[11]FTIRSample desiccation, instrument purging with dry N₂, background correction.[11]Reduction or elimination of broad water vapor peaks, revealing analyte spectral features.

Experimental Protocols

Protocol 1: Field Screening of 2,4-DNT in Soil via Acetone Extraction and Colorimetric Analysis

This protocol is adapted from established field screening methods for nitroaromatic compounds in soil.[16][17]

  • Sample Collection: Collect a 20-gram subsample of potentially contaminated soil.

  • Extraction:

    • Place the 20g soil sample into a 250 mL glass bottle.

    • Add 100 mL of acetone to the bottle.

    • Manually shake the bottle vigorously for three minutes to extract the 2,4-DNT into the acetone.

  • Settling and Filtration:

    • Allow the soil to settle for at least five minutes.

    • Draw off an aliquot of the acetone supernatant.

    • Filter the aliquot through a 0.5 µm membrane filter to remove any suspended fine particles.

  • Color Development:

    • Transfer a known volume of the filtered extract to a clean vial.

    • Add potassium hydroxide (B78521) and sodium sulfite (B76179) to the extract. If 2,4-DNT is present, a blue-purple Janowsky complex will form.

  • Spectrophotometric Measurement:

    • Transfer the colored solution to a cuvette.

    • Using a portable spectrophotometer, measure the absorbance at 570 nm.[16]

    • Determine the concentration by comparing the absorbance to a pre-established calibration curve.

Protocol 2: Mitigating Moisture Interference in FTIR Analysis

This protocol outlines general steps to minimize the impact of water vapor on FTIR measurements.[11]

  • Sample Preparation:

    • If the sample is a solid (e.g., KBr pellet), dry the sample and KBr powder in a vacuum oven to remove adsorbed water before pressing the pellet.

    • If the sample is a liquid, use a sealed liquid cell to minimize exposure to the atmosphere.

  • Instrument Purging:

    • Ensure the FTIR spectrometer's sample and optics compartments are being purged with a continuous flow of dry, inert gas (e.g., nitrogen).

    • Allow the instrument to purge for at least 30-60 minutes before analysis to ensure a stable, low-humidity atmosphere.

  • Background Collection:

    • With the purged beam path empty (or with a blank KBr pellet), collect a background spectrum. This spectrum represents the instrument's response, including any residual atmospheric gases.

  • Sample Analysis:

    • Immediately place the prepared sample into the beam path and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum, which computationally subtracts the interference from residual water vapor and CO₂.

Visualizations

TroubleshootingWorkflow Start Poor Quality Spectrum (Low S/N, Unexpected Peaks) Issue1 Unexpected Peaks or Spectral Overlap? Start->Issue1 Issue2 High or Unstable Baseline? Start->Issue2 Issue3 Broad Absorptions (esp. ~1600 & 3400 cm⁻¹)? Start->Issue3 Cause1 Cause: Chemical Interference (e.g., TNT, 2,6-DNT) Issue1->Cause1 Yes Cause2 Cause: Matrix Effect (Scattering, Absorption) Issue2->Cause2 Yes Cause3 Cause: Moisture Interference (FTIR Analysis) Issue3->Cause3 Yes Solution1 Solution: Use HPLC-UV for separation prior to analysis. Cause1->Solution1 Solution2 Solution: Perform Sample Cleanup (e.g., Solvent Extraction, SPE) Cause2->Solution2 Solution3 Solution: Purge instrument with N₂ and desiccate sample. Cause3->Solution3

Caption: Troubleshooting workflow for identifying and solving common spectroscopic analysis issues.

SamplePrepWorkflow cluster_prep Soil Sample Preparation Collect 1. Collect 20g Soil Sample AddSolvent 2. Add 100 mL Acetone Collect->AddSolvent Shake 3. Shake Vigorously for 3 minutes AddSolvent->Shake Settle 4. Let Soil Settle for 5 minutes Shake->Settle Filter 5. Filter Supernatant (0.5 µm filter) Settle->Filter Analysis Spectroscopic Analysis (e.g., UV-Vis) Filter->Analysis

Caption: Workflow for the extraction of 2,4-DNT from soil samples prior to analysis.

References

troubleshooting common issues in GC-MS analysis of 2,4-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for GC-MS Analysis of 2,4-Dinitrotoluene. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this compound (2,4-DNT) by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing) for 2,4-DNT?

A1: Peak tailing for active compounds like 2,4-DNT is a frequent issue in GC-MS analysis and can often be attributed to several factors:

  • Inlet Contamination: The accumulation of non-volatile residues in the GC inlet liner is a primary cause. These residues can create active sites where 2,4-DNT can interact, leading to peak tailing. Regular maintenance, including replacing the liner and septum, is crucial.[1][2][3]

  • Column Activity: Active sites on the GC column itself, often at the inlet end, can cause peak tailing. This can be due to column degradation or contamination. Trimming the first few inches of the column can often resolve this.[2][4]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can lead to dead volume and peak tailing.[2][4][5]

  • Solvent and Analyte Polarity Mismatch: A mismatch between the polarity of the solvent, 2,4-DNT, and the column's stationary phase can affect peak shape.[2][6]

  • Low Split Ratio: In split injections, a split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction, leading to tailing.[2][6]

Q2: My 2,4-DNT signal is inconsistent or lower than expected. What should I investigate?

A2: Reduced or inconsistent signal for 2,4-DNT can stem from several sources:

  • Thermal Degradation: 2,4-DNT is a thermally sensitive compound and can degrade at high temperatures in the GC inlet.[7] Optimizing the inlet temperature is critical to ensure efficient vaporization without causing breakdown.

  • Matrix Effects: The sample matrix can either enhance or suppress the signal of 2,4-DNT.[8][9] This is caused by co-eluting compounds that interfere with the ionization process in the mass spectrometer.

  • System Leaks: Leaks in the GC system, particularly in the injector, can lead to a loss of sample and reduced peak size.[1][5]

  • Sample Degradation: Ensure the stability of your 2,4-DNT sample, as it can degrade over time or due to improper storage.[1]

  • Contamination: Contamination from laboratory materials such as syringe plungers, gloves, or plastic films can introduce interfering compounds that may mask the 2,4-DNT signal.[10]

Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?

A3: The appearance of "ghost peaks" or unexpected signals can be due to:

  • Carryover: Residual sample from a previous injection can elute in a subsequent run. A thorough cleaning of the syringe and inlet is necessary.[11]

  • Septum Bleed: Particles from the injector septum can break off and enter the liner, leading to extraneous peaks.[11]

  • Contamination: As mentioned, common lab materials can leach organic compounds that show up in the analysis.[10] It is crucial to test all materials for potential interferents.

  • Degradation Products: High inlet temperatures can cause 2,4-DNT to break down into other compounds, which will appear as separate peaks.[7]

Q4: How can I confirm the identity of 2,4-DNT, especially when isomers are present?

A4: Confirming the identity of 2,4-DNT and distinguishing it from its isomers, like 2,6-DNT, requires careful analysis of the mass spectrum.

  • Mass Spectral Libraries: Compare the obtained mass spectrum with a reliable database like the NIST Mass Spectral Library.[10][12]

  • Fragmentation Pattern: The fragmentation pattern of 2,4-DNT is characteristic. While isomers may share some common fragments, there are often diagnostic ions that allow for their differentiation.[13] For example, 2,4-DNT may show a diagnostic fragment ion at m/z 116 that is not as prominent in other isomers.[13]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in confirming the elemental composition of fragment ions and distinguishing between isobaric species.[13]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for 2,4-DNT.

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed for 2,4-DNT inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring) start->inlet_maintenance check_column_install Check Column Installation (Inlet and Detector) inlet_maintenance->check_column_install Issue Persists resolved Issue Resolved inlet_maintenance->resolved Issue Resolved trim_column Trim 15-30 cm from Column Inlet check_column_install->trim_column Issue Persists check_column_install->resolved Issue Resolved check_parameters Review Injection Parameters (Split Ratio, Initial Temperature) trim_column->check_parameters Issue Persists trim_column->resolved Issue Resolved solvent_mismatch Consider Solvent-Phase Polarity Mismatch check_parameters->solvent_mismatch Issue Persists check_parameters->resolved Issue Resolved replace_column Replace GC Column solvent_mismatch->replace_column Issue Persists solvent_mismatch->resolved Issue Resolved replace_column->resolved Issue Resolved

Caption: A logical workflow for troubleshooting peak tailing issues.

Guide 2: Investigating Matrix Effects

Matrix effects can significantly impact the accuracy of quantification. This guide outlines a procedure to identify and mitigate them.

Quantitative Data Summary: Impact of Matrix Effects on Analyte Recovery
Calibration MethodTypical Recovery of 2,4-DNT in Complex MatrixInterpretation
External Calibration (in pure solvent)>120%Significant signal enhancement, leading to overestimation.[8]
Matrix-Matched Calibration95-105%Compensates for matrix effects, providing more accurate quantification.[8]
Standard Addition98-102%Accounts for matrix effects specific to the individual sample, often considered the most accurate.[8]

Experimental Workflow for Evaluating Matrix Effects

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_eval Data Evaluation prep_solvent Prepare Standard in Pure Solvent analyze_solvent Analyze Solvent Standard prep_solvent->analyze_solvent prep_matrix Prepare Matrix-Matched Standard (Spike analyte into blank matrix extract) analyze_matrix Analyze Matrix-Matched Standard prep_matrix->analyze_matrix compare Compare Peak Responses analyze_solvent->compare analyze_matrix->compare no_effect Difference < 20% No Significant Matrix Effect compare->no_effect No enhancement Matrix Response > Solvent Response Signal Enhancement compare->enhancement Yes suppression Matrix Response < Solvent Response Signal Suppression compare->suppression Yes

Caption: A workflow for diagnosing matrix effects in your analysis.

Experimental Protocols

Protocol 1: Inlet Maintenance for Preventing Peak Tailing
  • Cool Down: Ensure the GC inlet has cooled to a safe temperature.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove Septum and Liner: Carefully remove the septum retaining nut and the old septum. Use forceps to remove the inlet liner.

  • Clean Inlet: If necessary, use a solvent-moistened swab to clean the inside of the inlet.

  • Install New Liner and Septum: Place a new, deactivated liner into the inlet. Install a new septum and tighten the retaining nut. Be careful not to overtighten.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to check for leaks around the septum nut.

  • Conditioning: Heat the inlet to your method temperature and allow it to condition before running samples.

Protocol 2: Evaluation of Thermal Degradation of 2,4-DNT
  • Prepare Standard: Prepare a standard solution of 2,4-DNT in a suitable solvent (e.g., acetone (B3395972) or acetonitrile).[14]

  • Initial GC-MS Conditions:

    • Set the initial inlet temperature to a lower value (e.g., 200°C).

    • Use a standard temperature program for the oven.

    • Set the mass spectrometer to scan for the molecular ion of 2,4-DNT (m/z 182) and any known degradation products.

  • Temperature Ramp Study:

    • Inject the 2,4-DNT standard at the initial inlet temperature.

    • Increase the inlet temperature in increments (e.g., 20°C) and perform an injection at each temperature.

    • Continue this process up to a temperature that is significantly higher than your typical operating conditions (e.g., 300°C).

  • Data Analysis:

    • Plot the peak area of the 2,4-DNT molecular ion against the inlet temperature. A decrease in peak area at higher temperatures suggests thermal degradation.

    • Monitor the chromatograms for the appearance and increase of peaks corresponding to degradation products. The optimal inlet temperature will be the highest temperature that gives a strong 2,4-DNT signal without significant evidence of degradation.

References

Technical Support Center: Enhancing Bioremediation of 2,4-Dinitrotoluene in Cold Climates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bioremediation of 2,4-Dinitrotoluene (B133949) (2,4-DNT) in cold climate conditions.

Troubleshooting Guides

This section addresses common issues encountered during 2,4-DNT bioremediation experiments at low temperatures.

Issue 1: Low or No 2,4-DNT Degradation

Question Answer and Troubleshooting Steps
Why is the 2,4-DNT degradation rate significantly lower than expected? Low temperatures inherently reduce microbial metabolic activity. However, other factors could be at play: 1. Sub-optimal Microbial Strain: The microbial consortium or isolated strain may not be adapted to cold temperatures. Consider enrichment and isolation of psychrophilic or psychrotolerant microorganisms from cold, contaminated environments. 2. Nutrient Limitation: Ensure the medium provides sufficient carbon, nitrogen, and phosphorus. While 2,4-DNT can serve as a carbon and nitrogen source for some bacteria, co-substrates like ethanol (B145695) or glucose can sometimes enhance degradation.[1][2] 3. Incorrect pH: The pH of the soil or medium may be outside the optimal range for your microbial culture. Monitor and adjust the pH to be between 6.0 and 8.0. 4. Low Bioavailability: 2,4-DNT may be strongly sorbed to soil particles. Consider using biosurfactants to increase its bioavailability. 5. Presence of Inhibitory Co-contaminants: Other compounds in the soil, such as heavy metals or other nitroaromatics like 2,6-DNT, can inhibit 2,4-DNT degradation.[3][4]
What should I do if I observe no degradation at all? 1. Verify Microbial Viability: Check for microbial growth and activity through plating or respirometry. The microbial inoculum may not have survived the experimental conditions. 2. Check for Toxicity: The initial concentration of 2,4-DNT may be toxic to the microorganisms. Try a lower starting concentration. 3. Acclimation Period: Microorganisms may require an acclimation period to induce the necessary enzymes for 2,4-DNT degradation. Monitor for an extended period.[5] 4. Confirm Analytical Method: Ensure your analytical method for measuring 2,4-DNT is accurate and that the compound is not being lost due to abiotic factors. Run a sterile control experiment.

Issue 2: Accumulation of Intermediates

Question Answer and Troubleshooting Steps
I'm observing the accumulation of colored intermediates. What does this mean? The accumulation of intermediates such as 2-amino-4-nitrotoluene or 4-amino-2-nitrotoluene is common, especially under anaerobic or anoxic conditions.[1][2] This indicates that the initial reduction steps of 2,4-DNT are occurring, but subsequent degradation is stalled.
How can I promote the complete degradation of these intermediates? 1. Introduce an Aerobic Step: If the initial phase is anaerobic, a subsequent aerobic phase can facilitate the complete mineralization of the amino-nitro intermediates.[2] 2. Bioaugmentation: The microbial consortium may lack the specific enzymes to degrade the intermediates. Consider bioaugmentation with a strain known to mineralize these compounds. 3. Optimize Redox Conditions: Ensure the redox potential is appropriate for the desired degradation pathway.

Frequently Asked Questions (FAQs)

Question Answer
What are the primary microbial degradation pathways for 2,4-DNT? There are two main pathways: 1. Aerobic Pathway: Initiated by a dioxygenase enzyme that oxidizes the aromatic ring, leading to the removal of nitro groups as nitrite (B80452) and eventual ring cleavage.[4][6] 2. Anaerobic Pathway: Involves the sequential reduction of the nitro groups to amino groups, forming intermediates like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene.[1][2]
What are psychrophilic and psychrotolerant microorganisms, and why are they important for cold-climate bioremediation? Psychrophiles are cold-loving organisms with an optimal growth temperature of 15°C or lower. Psychrotolerants can grow at low temperatures but have an optimal growth temperature above 15°C. These microorganisms are crucial for bioremediation in cold climates because their enzymes are adapted to function effectively at low temperatures, where the activity of mesophilic organisms would be significantly reduced.[7]
Can I use a mixed microbial consortium or should I use a pure culture? Both have their advantages. A mixed consortium from a contaminated site is often more resilient and may have a broader range of metabolic capabilities to degrade 2,4-DNT and its intermediates. A pure culture of a highly efficient degrader can provide more predictable results and is easier to study, but may be less adaptable to field conditions.
How does the presence of 2,6-DNT affect the bioremediation of 2,4-DNT? 2,6-DNT can inhibit the degradation of 2,4-DNT. Some microorganisms that can degrade 2,4-DNT cannot degrade 2,6-DNT, and the presence of 2,6-DNT can prevent the degradation of 2,4-DNT.[3][4]
What is the role of co-substrates in 2,4-DNT bioremediation? Co-substrates like ethanol or glucose can enhance the bioremediation of 2,4-DNT by providing a primary source of carbon and energy, which can stimulate microbial growth and the production of the necessary enzymes for 2,4-DNT degradation, a process known as cometabolism.[1][2]

Data Presentation

Table 1: Factors Influencing 2,4-DNT Bioremediation Efficiency

FactorOptimal Range/ConditionImpact on DegradationReference(s)
Temperature Psychrophilic (<15°C), Psychrotolerant (growth at 0-20°C)Lower temperatures decrease reaction rates. Cold-adapted microbes are essential.[7]
pH 6.0 - 8.0Affects enzyme activity and microbial growth.[8]
Oxygen Aerobic for mineralization, Anaerobic for initial reductionDetermines the degradation pathway.[1][4]
Nutrients Balanced C:N:P ratioEssential for microbial growth and metabolism.[8]
Co-contaminants Absence of inhibitors (e.g., 2,6-DNT, heavy metals)Can inhibit microbial activity and 2,4-DNT degradation.[3][4]
Bioavailability HighLow bioavailability due to sorption to soil limits microbial access.

Experimental Protocols

Protocol 1: Isolation of Psychrophilic/Psychrotolerant 2,4-DNT Degrading Bacteria

  • Sample Collection: Collect soil or water samples from a cold environment contaminated with nitroaromatic compounds.

  • Enrichment Culture:

    • In a flask, add 10g of soil or 10mL of water to 100mL of a minimal salts medium (MSM) containing 2,4-DNT (50-100 mg/L) as the sole carbon and nitrogen source.

    • Incubate at a low temperature (e.g., 4°C or 10°C) on a shaker.

    • After 2-4 weeks, transfer an aliquot (1-10%) to fresh MSM with 2,4-DNT and continue incubation. Repeat this transfer several times to enrich for 2,4-DNT degrading microorganisms.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the enriched culture onto MSM agar (B569324) plates containing 2,4-DNT as the sole carbon and nitrogen source.

    • Incubate the plates at the same low temperature until colonies appear.

    • Isolate morphologically distinct colonies and re-streak on fresh plates to ensure purity.

  • Screening and Characterization:

    • Screen the isolates for their ability to degrade 2,4-DNT in liquid culture by measuring the disappearance of 2,4-DNT over time using HPLC.

    • Characterize promising isolates through 16S rRNA gene sequencing and further physiological tests.

Protocol 2: Analysis of 2,4-DNT and its Metabolites by HPLC

  • Sample Preparation:

    • Water Samples: Filter the sample through a 0.22 µm filter.

    • Soil Samples: Extract a known weight of soil with a suitable solvent like acetonitrile (B52724) or methanol (B129727) by shaking or sonication. Centrifuge and filter the supernatant.[9][10]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), often with a small amount of acid like trifluoroacetic acid (0.1%).[11]

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Quantification: Create a standard curve with known concentrations of 2,4-DNT and its expected metabolites to quantify their concentrations in the samples.

Mandatory Visualizations

cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC Dioxygenase RingCleavage Ring Cleavage Products MNC->RingCleavage Monooxygenase Mineralization CO2 + H2O + NO2- RingCleavage->Mineralization DNT2 This compound ANT 2-Amino-4-nitrotoluene / 4-Amino-2-nitrotoluene DNT2->ANT Nitroreductase DAT 2,4-Diaminotoluene ANT->DAT Nitroreductase start Start Bioremediation Experiment check_degradation Monitor 2,4-DNT Concentration start->check_degradation low_degradation Low/No Degradation check_degradation->low_degradation Degradation Rate Below Threshold successful_degradation Successful Degradation check_degradation->successful_degradation Degradation Rate Acceptable troubleshoot Troubleshooting Steps low_degradation->troubleshoot check_strain Verify Microbial Strain (Psychrophilic/Tolerant) troubleshoot->check_strain check_nutrients Check Nutrient Availability troubleshoot->check_nutrients check_ph Check pH troubleshoot->check_ph check_inhibitors Analyze for Co-contaminants troubleshoot->check_inhibitors check_strain->check_degradation check_nutrients->check_degradation check_ph->check_degradation check_inhibitors->check_degradation

References

long-term stabilization of 2,4-Dinitrotoluene for use as an analytical standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,4-Dinitrotoluene (2,4-DNT) as an analytical standard.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for preparing a 2,4-DNT stock solution?

To prepare a 2,4-DNT stock solution, accurately weigh a known amount of high-purity 2,4-DNT solid and dissolve it in a suitable solvent, such as acetone (B3395972), methanol (B129727), or acetonitrile (B52724), in a Class A volumetric flask. [1][2]It is recommended to prepare an intermediate stock solution, for example at a concentration of 1.5 mg/mL, which can then be used to prepare fresh working standards daily by dilution. [1] 2. What are the optimal storage conditions for long-term stability of 2,4-DNT analytical standards?

For long-term stability, 2,4-DNT analytical standards, both in solid form and in solution, should be stored in a cool, dry, and dark place. [3]Solutions should be kept in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation. [2]While some suppliers recommend storage at +20°C for solutions in acetonitrile, refrigeration (2-8°C) or freezing (<-10°C) is generally advisable for long-term storage to minimize degradation. [4] 3. What is the expected shelf-life of a 2,4-DNT analytical standard?

The shelf-life of a solid 2,4-DNT analytical standard is limited, and the expiry date is provided on the label. For solutions, the stability depends on the solvent and storage conditions. An OSHA study on 2,4-DNT samples desorbed with acetone and stored at ambient temperature showed a recovery of 95.0% after 19 days. [5]It is crucial to monitor the purity of the standard over time, especially for long-term studies.

4. In which solvents is 2,4-DNT soluble and stable?

2,4-DNT is soluble in various organic solvents, including acetone, methanol, acetonitrile, ethanol, chloroform, and benzene. [6]While stable in these solvents for analytical purposes, long-term stability may vary. Acetonitrile and methanol are common choices for preparing stock solutions for HPLC analysis. [2][7] 5. What are the primary degradation pathways for 2,4-DNT that could affect its stability as an analytical standard?

While microbial degradation is well-documented, for analytical standards, abiotic degradation pathways are more relevant. [8]These can include photodegradation and reactions with other chemicals. [9]Under certain conditions, the nitro groups can be reduced to amino groups, forming compounds like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. [8]It is important to store standards protected from light and in a clean, inert environment.

Troubleshooting Guides

Troubleshooting Poor Analytical Results
Issue Potential Cause Recommended Solution
Inconsistent peak areas or concentrations Standard degradation due to improper storage (light, temperature).Store standards in amber vials at recommended low temperatures. Prepare fresh working standards daily. [1][2]
Solvent evaporation from the standard solution.Ensure vials are tightly sealed. Use vials with PTFE-lined caps.
Inaccurate initial weighing of the standard.Use a calibrated analytical balance and ensure proper weighing technique.
Appearance of unexpected peaks in the chromatogram Presence of degradation products.Verify the purity of the standard. If degradation is suspected, prepare a fresh standard. Consider a different storage solvent or the addition of a stabilizer for long-term use.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Poor peak shape (tailing, fronting, splitting) See "Troubleshooting Chromatographic Issues" section below.-
Troubleshooting Chromatographic Issues (HPLC & GC)
Issue Potential Cause Recommended Solution
Peak Tailing Active sites on the analytical column interacting with the analyte.Use a column with end-capping or a different stationary phase. Ensure the mobile phase pH is appropriate if applicable.
Column overload.Reduce the injection volume or the concentration of the standard.
Peak Fronting Sample solvent is stronger than the mobile phase (HPLC).Dissolve the standard in the mobile phase or a weaker solvent.
Column overload.Reduce the injection volume or the concentration of the standard.
Split Peaks Co-elution with an impurity or degradation product.Improve the separation method (e.g., adjust gradient, change column). Confirm the purity of the standard.
Issues with the injector or column inlet.Check for blockages or voids in the column. Ensure proper injection technique.
No or Low Signal Standard has degraded completely.Prepare a fresh standard.
Incorrect analytical instrument parameters.Verify instrument settings (e.g., wavelength for UV detector, temperatures for GC).
Issues with the detector.Ensure the detector is functioning correctly.

Data Presentation

Table 1: Storage Stability of 2,4-DNT in Acetone

Storage Time Storage Condition Average Recovery (%) Precision (95% Confidence Level) Reference
6 daysAmbient Temperature99.2±4.9%[5]
19 daysAmbient Temperature95.0±15.6%[5]

Experimental Protocols

Protocol 1: Preparation of a 100 µg/mL 2,4-DNT Standard Solution in Acetonitrile

Materials:

  • This compound (analytical standard grade)

  • Acetonitrile (HPLC grade)

  • 100 mL Class A volumetric flask

  • Analytical balance

  • Spatula

  • Weighing paper

  • Amber glass vial with PTFE-lined cap

Procedure:

  • Accurately weigh approximately 10 mg of 2,4-DNT onto a piece of weighing paper using an analytical balance. Record the exact weight.

  • Carefully transfer the weighed 2,4-DNT to a 100 mL Class A volumetric flask.

  • Add approximately 50 mL of acetonitrile to the volumetric flask.

  • Gently swirl the flask to dissolve the 2,4-DNT completely. Sonication may be used to aid dissolution.

  • Once the solid is fully dissolved, add acetonitrile to the flask until the liquid level reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled amber glass vial with a PTFE-lined cap for storage.

  • Store the standard solution in a refrigerator at 2-8°C when not in use.

Protocol 2: Stability-Indicating HPLC-UV Method for 2,4-DNT

This protocol is adapted from a method developed for the separation of various nitrotoluenes and related compounds. [2] Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Diol functionalized column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    26 0 100

    | 28 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Inject a known concentration of the 2,4-DNT standard solution.

  • To assess stability, inject aged or stressed samples of the 2,4-DNT standard.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and any change in the peak area of the 2,4-DNT peak.

  • Peak purity analysis of the 2,4-DNT peak can be performed if a photodiode array (PDA) detector is available to ensure it is not co-eluting with any degradation products.

Visualizations

cluster_abiotic Abiotic Degradation cluster_products Degradation Products DNT This compound AminoNT1 2-Amino-4-nitrotoluene DNT->AminoNT1 Reduction AminoNT2 4-Amino-2-nitrotoluene DNT->AminoNT2 Reduction RingCleavage Ring Cleavage Products DNT->RingCleavage Oxidation/Photolysis Reduction Reduction Reduction->DNT Reduction Photolysis Photolysis Photolysis->DNT Photolysis Oxidation Oxidation Oxidation->DNT Oxidation

Caption: Abiotic degradation pathways of this compound.

start Inconsistent Analytical Results check_standard Check Standard Preparation and Storage start->check_standard prepare_fresh Prepare Fresh Standard check_standard->prepare_fresh Purity/Age Suspected verify_storage Verify Storage Conditions (Temp, Light, Seal) check_standard->verify_storage Storage Suspected check_instrument Check Instrument Parameters verify_instrument Verify Instrument Settings (Wavelength, Temp, etc.) check_instrument->verify_instrument Parameters Uncertain troubleshoot_chromatography Troubleshoot Chromatography (Peak Shape, Retention) check_instrument->troubleshoot_chromatography Chromatography Issues prepare_fresh->check_instrument verify_storage->check_instrument end_ok Results Consistent verify_instrument->end_ok Parameters Corrected end_issue Issue Persists - Contact Support verify_instrument->end_issue Parameters Correct troubleshoot_chromatography->end_ok Issues Resolved troubleshoot_chromatography->end_issue Issues Unresolved

Caption: Troubleshooting workflow for unstable 2,4-DNT standards.

start Start: Obtain High-Purity 2,4-DNT Solid weigh Accurately Weigh Standard start->weigh dissolve Dissolve in High-Purity Solvent (e.g., Acetonitrile) weigh->dissolve transfer Transfer to Amber Vial with PTFE-lined Cap dissolve->transfer store Store at Recommended Temperature (e.g., 2-8°C), Protected from Light transfer->store use Use for Preparing Working Standards store->use monitor Periodically Check Purity use->monitor monitor->use Purity OK end End of Use monitor->end Degradation Detected

Caption: Logical flow for 2,4-DNT standard preparation and handling.

References

Technical Support Center: Mitigating Matrix Effects in HPLC Analysis of 2,4-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dinitrotoluene (2,4-DNT). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and reducing matrix effects that can compromise analytical results.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in HPLC analysis?

A matrix effect is the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix.[1] These interfering compounds can either suppress or enhance the signal of the target analyte, such as 2,4-DNT, leading to inaccurate quantification.[2][3] This phenomenon is a significant concern, especially in complex matrices like soil, wastewater, or biological fluids, and can result in poor accuracy, reproducibility, and sensitivity.[2][4]

Q2: Why is this compound analysis susceptible to matrix effects?

The analysis of 2,4-DNT, often found in environmental samples from military sites or industrial locations, is prone to matrix effects due to the complexity of these sample types.[5] Soil and water samples can contain a multitude of organic and inorganic compounds that may co-elute with 2,4-DNT during HPLC separation, interfering with its detection and quantification.[5][6]

Q3: How can I determine if my analysis is affected by matrix effects?

There are several methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This involves comparing the signal response of an analyte in a pure solvent with the response of the same amount of analyte spiked into a blank matrix sample after extraction. A significant difference indicates a matrix effect.[2]

  • Post-Column Infusion: In this qualitative method, a constant flow of the analyte is introduced into the HPLC eluent after the column.[2] An injection of a blank sample extract will show a dip or peak in the analyte's signal if interfering compounds are eluting, identifying regions of ion suppression or enhancement.[2]

  • Calibration Curve Comparison: By comparing the slopes of calibration curves prepared in a neat solvent versus a matrix-matched solvent, you can identify the impact of the matrix.[1] Different slopes suggest the presence of matrix effects.[1]

Q4: What is the most effective general strategy to combat matrix effects?

Improving the sample preparation procedure is generally considered the most effective way to reduce or eliminate matrix interferences.[2][3] A robust sample cleanup process can remove a significant portion of the interfering compounds before the sample is injected into the HPLC system.[7][8]

Q5: Can changing my HPLC column help reduce matrix effects?

Yes, optimizing the chromatographic separation can help resolve the analyte from interfering matrix components. Using a column with a different selectivity, such as a diol-functionalized column instead of a standard C18, can alter the elution order and improve the separation of 2,4-DNT from matrix components.[9][10]

Troubleshooting Guide: Common Issues in 2,4-DNT Analysis

This guide addresses common problems encountered during the HPLC analysis of 2,4-DNT that may be caused by matrix effects.

Problem Observed Potential Cause (Matrix-Related) Recommended Solution(s)
High Backpressure Particulates from the sample matrix blocking the column inlet frit.[7][11] Precipitation of matrix components when they contact the mobile phase.[7]Filter all samples through a 0.2 or 0.45 µm syringe filter before injection.Incorporate an in-line filter or guard column before the analytical column.[7][11]Optimize the sample preparation method (e.g., SPE, LLE) to remove particulates and components prone to precipitation.[11]
Peak Tailing, Splitting, or Broadening Co-eluting matrix components interfering with the peak shape. Contamination of the column inlet by strongly retained matrix components.[7][8][11]Use a guard column and replace it regularly.[7][8]Enhance sample cleanup to remove interfering substances.[8]Perform regular column flushing and cleaning procedures to remove contaminants.[7]Ensure the injection solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.[11]
Poor Analyte Recovery Irreversible adsorption of 2,4-DNT onto matrix components (e.g., soil particles).[8] Incomplete extraction of the analyte from the sample matrix.Optimize the extraction solvent, pH, and extraction time.Evaluate different sample preparation techniques like Solid-Phase Extraction (SPE) which can effectively clean the sample and concentrate the analyte.[12]Use the standard addition method for quantification to compensate for recovery issues.[13]
Inconsistent Retention Times Buildup of matrix contaminants on the column, altering its chemistry over time.[11]Implement a robust sample cleanup protocol to protect the column.Use a guard column to trap strongly retained matrix components.[8]Develop a column washing protocol to be run between sample batches.
Inaccurate Quantification (Low or High Results) Signal suppression or enhancement from co-eluting matrix components.[2]Use a stable isotope-labeled internal standard for 2,4-DNT if using LC-MS.[2][14]Employ matrix-matched calibration standards for quantification.[15]Use the method of standard additions for samples with highly variable matrices.[1]Improve sample cleanup to remove the source of the interference.[2]Dilute the sample to reduce the concentration of interfering matrix components.[15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

Solid-phase extraction is a highly effective technique for cleaning complex samples like soil or water prior to HPLC analysis.[12] This protocol provides a general guideline for using a reversed-phase SPE cartridge.

Materials:

  • SPE Cartridges (e.g., C18)

  • SPE Vacuum Manifold

  • Sample extract (e.g., 2,4-DNT extracted from soil with acetonitrile)

  • Methanol (B129727) (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Elution Solvent (e.g., Acetonitrile)

Methodology:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent. Do not allow the cartridge to go dry.

  • Equilibration: Pass 5 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Do not allow the cartridge to go dry.

  • Sample Loading: Load the sample extract onto the cartridge at a slow flow rate (approx. 1-2 mL/min). 2,4-DNT and other nonpolar compounds will be retained on the sorbent.

  • Washing: Pass 5 mL of a weak solvent mixture (e.g., 5% methanol in water) through the cartridge to wash away polar, interfering matrix components.

  • Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove the wash solvent.

  • Elution: Elute the retained 2,4-DNT with a small volume (e.g., 2 x 1 mL) of a strong solvent like acetonitrile (B52724) into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

Quantitative Data Summary

The following table summarizes recovery and detection limit data from studies on the analysis of 2,4-DNT and related explosive compounds using various methods, highlighting the effectiveness of different techniques.

Analytical Method Matrix Compound(s) Recovery Rate Limit of Detection (LOD) / Limit of Quantification (LOQ)
HPLC with Diol Functionalized Column[9][10]Environmental SamplesTNT and its byproducts (including 2,4-DNT)95 - 98%0.78 to 1.17 µg/L (LOD)
UHPLC/MS[5]SoilRDX, TNT, Tetryl, PETN> 94% at 500 µg/kg > 82% at 10 µg/kgNot specified
RP-HPLC[16]Standard SolutionsVarious organic explosives (including DNT)95.3 - 103.3%0.09–1.32 mg/L (LOD) 0.31–4.42 mg/L (LOQ)

Visualizations

Workflow for Addressing Matrix Effects

The following diagram illustrates a systematic workflow for identifying, evaluating, and mitigating matrix effects in an HPLC method.

MatrixEffectWorkflow A Method Development: Initial HPLC Conditions B Assess for Matrix Effects (Post-Extraction Spike) A->B C Matrix Effect Observed? B->C D No Significant Effect: Proceed with Validation C->D No E Optimize Sample Preparation C->E Yes L Final Validated Method D->L F Implement Advanced Cleanup (e.g., SPE, LLE) E->F G Optimize Chromatography I Implement Correction Strategy K Re-assess Matrix Effects F->K H Change Column/Mobile Phase G->H H->K J Matrix-Matched Calibration or Standard Addition I->J J->K K->C K->L Effect Mitigated

Caption: A workflow for the identification and mitigation of matrix effects.

Troubleshooting Decision Tree

This diagram provides a decision-making path for troubleshooting common chromatographic issues potentially caused by matrix effects.

TroubleshootingTree start Chromatographic Problem (e.g., Bad Peak Shape, High Pressure) q1 Is Backpressure High? start->q1 a1 Check for Blockages: - Replace In-line Filter - Replace Guard Column - Backflush Column q1->a1 Yes q2 Is Peak Shape Poor? (Splitting, Tailing) q1->q2 No a1->q2 a2 Column Contamination Likely: - Improve Sample Cleanup (SPE) - Use Guard Column - Develop Column Wash Method q2->a2 Yes q3 Are Results Inaccurate? q2->q3 No a2->q3 a3 Signal Interference Likely: - Use Matrix-Matched Standards - Use Standard Addition - Dilute Sample Extract q3->a3 Yes end Problem Resolved q3->end No a3->end

Caption: A decision tree for troubleshooting HPLC issues related to matrix effects.

References

Technical Support Center: Optimization of 2,4-Dinitrotoluene Hydrogenation for Toluene Diisocyanate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of toluene (B28343) diisocyanate (TDI) from 2,4-dinitrotoluene (B133949) (DNT). The following sections detail experimental protocols, address common issues, and provide key data for process optimization.

Hydrogenation of this compound (DNT) to 2,4-Toluenediamine (TDA)

The catalytic hydrogenation of DNT to TDA is a critical step influencing the overall yield and purity of the final TDI product. Common challenges include catalyst deactivation, low conversion rates, and poor selectivity.

Troubleshooting Guide: DNT Hydrogenation

Q1: My DNT conversion is high, but the yield of 2,4-TDA is low. What are the likely causes?

A1: This issue typically points to a loss of selectivity, where the hydrogenation process is producing undesired side products. Key factors to investigate include:

  • Reaction Temperature: Elevated temperatures can promote side reactions. While higher temperatures increase the reaction rate, they can negatively impact selectivity.[1] It is crucial to maintain the optimal temperature range for your specific catalyst.

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to the formation of intermediate products like nitroso and hydroxylamine (B1172632) compounds, which can then participate in condensation reactions to form azoxy compounds.[2]

  • Catalyst Contamination: Impurities on the catalyst surface can alter its selectivity. Ensure the catalyst has not been contaminated by previous reactions or improper handling.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used and can affect the solubility of reactants and intermediates.

Q2: The hydrogenation reaction starts well but then slows down or stops completely before full conversion. Why is this happening?

A2: This is a classic sign of catalyst deactivation. The primary causes of deactivation in DNT hydrogenation are:

  • Poisoning: Impurities in the DNT feed or hydrogen stream can act as catalyst poisons. Sulfur and nitrogen compounds are particularly detrimental to metal catalysts like Raney Nickel and Palladium.[1] Purifying the DNT feedstock is crucial.

  • Coking/Fouling: At higher temperatures, undesired polymerization or condensation reactions can occur on the catalyst surface, physically blocking active sites.

  • Sintering: Exposing the catalyst to excessively high temperatures can cause the fine metal particles to agglomerate, reducing the active surface area.

  • Leaching: In some cases, the active metal can leach from the support into the reaction medium, leading to a permanent loss of activity.

Q3: How can I determine the specific cause of my catalyst deactivation?

A3: Identifying the deactivation mechanism is key to resolving the issue:

  • Poisoning: Analyze your DNT feed for common catalyst poisons (e.g., sulfur compounds). If the catalyst can be regenerated by a simple washing and reduction procedure, the poisoning may be reversible.

  • Coking: A visual inspection of the catalyst may reveal carbon deposits. Thermogravimetric analysis (TGA) can quantify the amount of coke. Regeneration often involves a controlled oxidation to burn off the carbon.

  • Sintering: This is a form of thermal degradation and is often irreversible. Characterization techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM) can show an increase in catalyst crystal size. The primary solution is to operate at lower temperatures or use a more thermally stable catalyst support.

Q4: What are the key parameters to optimize for improving TDA yield and selectivity?

A4: A systematic optimization of the following parameters is recommended:

  • Catalyst Selection and Loading: Raney Nickel, Pd/C, and Pt/C are common catalysts.[2] The choice depends on cost, desired selectivity, and reaction conditions. Increasing catalyst loading can increase the reaction rate, but may not be cost-effective and can complicate filtration.[3]

  • Temperature and Pressure: These are critical and interdependent variables. An optimal balance is needed to achieve a high reaction rate without sacrificing selectivity.[4]

  • Solvent: Methanol and ethanol are common solvents. The choice can affect reaction kinetics and product solubility.

  • Agitation: Sufficient agitation is necessary to ensure good mass transfer of hydrogen to the catalyst surface and to keep the catalyst suspended.

Data Presentation: DNT Hydrogenation Parameters

The following tables summarize key quantitative data for the hydrogenation of DNT.

Table 1: Comparison of Common Catalysts for DNT Hydrogenation

CatalystTypical Temperature (°C)Typical Pressure (bar)Key AdvantagesCommon Issues
Raney Nickel100 - 15020 - 50Low cost, high activitySusceptible to sulfur poisoning, pyrophoric
Palladium on Carbon (Pd/C)80 - 13010 - 40High selectivity to TDA, good activityHigher cost than Raney Ni, can be deactivated
Platinum on Carbon (Pt/C)80 - 13010 - 40High activityHigher cost, may promote ring hydrogenation at high severity

Table 2: Effect of Reaction Conditions on DNT Hydrogenation over a Pd/C Catalyst

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature80°C110°C140°CRate increases, selectivity may decrease at higher temps.
H₂ Pressure10 bar25 bar40 barHigher pressure generally increases rate and reduces intermediates.
Catalyst Loading1 wt%2.5 wt%5 wt%Higher loading increases reaction rate.[3]
DNT Concentration10 wt%20 wt%30 wt%Higher concentration can increase throughput but may lead to thermal control issues.
Experimental Protocol: Laboratory-Scale Hydrogenation of 2,4-DNT

This protocol describes a typical batch hydrogenation using a Raney Nickel catalyst.

Materials:

  • This compound (DNT)

  • Raney Nickel (slurry in water)

  • Methanol (reagent grade)

  • High-pressure autoclave/hydrogenator equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet.

  • Filter apparatus

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen), carefully wash the Raney Nickel slurry (e.g., 5g) with methanol (3 x 50 mL) to remove the water.

  • Reactor Charging: Charge the methanol-wet Raney Nickel catalyst into the high-pressure autoclave. Add 200 mL of methanol, followed by 45.5 g (0.25 mol) of this compound.[5]

  • System Purge: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas three times.

  • Reaction: Pressurize the reactor with hydrogen to approximately 30 bar. Begin stirring (e.g., 800-1000 rpm) and heat the reactor to 100-120°C. The reaction is highly exothermic; careful temperature control is essential. Maintain the hydrogen pressure throughout the reaction.

  • Monitoring: Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Product Isolation: Under an inert atmosphere, filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and must be kept wet with solvent and handled with extreme care.

  • Solvent Removal: Remove the methanol from the filtrate by rotary evaporation to yield crude 2,4-toluenediamine. The crude product can be further purified by distillation or recrystallization if required.

Phosgenation of 2,4-Toluenediamine (TDA) to Toluene Diisocyanate (TDI)

The reaction of TDA with phosgene (B1210022) is a hazardous but industrially vital step. Key challenges include ensuring the purity of the TDA feed, controlling the reaction to minimize byproduct formation, and safely handling the highly toxic phosgene.

Troubleshooting Guide: TDA Phosgenation

Q1: The yield of TDI is low, and a significant amount of solid byproduct is forming. What is happening?

A1: The formation of solid byproducts, typically substituted ureas, is a common problem in phosgenation and directly reduces TDI yield. The primary causes are:

  • TDA Purity: The presence of ortho-isomers (e.g., 2,3- and 3,4-TDA) or other impurities in the TDA feed can lead to the formation of undesired byproducts. High-purity meta-TDA is essential.

  • Reaction Stoichiometry: An insufficient amount of phosgene relative to TDA will lead to the formation of amino-carbamoyl chlorides, which can then react with TDA to form ureas. A stoichiometric excess of phosgene is typically used.

  • Poor Mixing: Inefficient mixing of the TDA solution and phosgene can create localized areas of low phosgene concentration, promoting urea (B33335) formation.

  • Presence of Water: Any moisture in the reactants or solvent will react with phosgene to produce HCl and CO₂, and with TDI to form ureas. All materials must be scrupulously dry.

Q2: My final TDI product is discolored (yellow or brown). What causes this?

A2: Discoloration is often due to thermal degradation or the presence of impurities.

  • High Temperatures: The phosgenation reaction is typically carried out in two stages: a "cold phosgenation" at lower temperatures (0-50°C) followed by a "hot phosgenation" at higher temperatures (170-185°C) to decompose intermediate carbamoyl (B1232498) chlorides.[6] Exceeding the optimal temperature in the hot stage can lead to thermal decomposition and color body formation.

  • Impurities: Impurities carried over from the TDA can lead to colored byproducts during the high-temperature phosgenation step.

Q3: How can I ensure the complete conversion of intermediates to TDI?

A3: The conversion of intermediate carbamoyl chlorides to the final diisocyanate is driven by temperature. Ensure the "hot phosgenation" step is conducted at a sufficiently high temperature and for an adequate residence time to drive the reaction to completion. The removal of the HCl byproduct also helps to shift the equilibrium towards the TDI product.[6]

Data Presentation: TDA Phosgenation Parameters

Table 3: Typical Two-Stage Phosgenation Process Conditions

StageTemperature (°C)SolventPurposeKey Byproducts to Avoid
Cold Phosgenation0 - 50o-DichlorobenzeneFormation of carbamoyl chlorides and amine hydrochlorides.Substituted ureas
Hot Phosgenation170 - 185o-DichlorobenzeneConversion of carbamoyl chlorides to isocyanates with elimination of HCl.Thermally degraded products, color bodies
Experimental Protocol: Laboratory-Scale Phosgenation of 2,4-TDA

WARNING: This procedure involves phosgene, an extremely toxic gas. It must be performed only by trained personnel in a certified chemical fume hood with continuous phosgene monitoring and appropriate emergency response equipment.

Materials:

  • Purified 2,4-Toluenediamine (TDA)

  • Phosgene (gas or solution in a suitable solvent)

  • o-Dichlorobenzene (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: In a chemical fume hood designed for phosgene use, set up a multi-necked flask equipped with a mechanical stirrer, a condenser with a scrubber system for excess phosgene and HCl, a thermometer, and a gas inlet tube that reaches below the liquid surface.

  • TDA Solution: Dissolve purified 2,4-TDA in anhydrous o-dichlorobenzene under a nitrogen atmosphere. Cool the solution to 0-5°C in an ice bath.

  • Cold Phosgenation: Slowly bubble phosgene gas through the stirred TDA solution. The reaction is exothermic; maintain the temperature below 10°C. Continue the addition of phosgene until the reaction mixture becomes a slurry of carbamoyl chloride and amine hydrochloride.

  • Hot Phosgenation: After the initial reaction, slowly heat the mixture to 170-180°C while maintaining a slow stream of phosgene.[6] This step decomposes the intermediates into TDI and HCl. The reaction is complete when the slurry dissolves and the evolution of HCl gas ceases.

  • Phosgene Removal: Purge the reaction mixture with nitrogen gas while maintaining the high temperature to remove any excess phosgene and dissolved HCl. All off-gas must pass through a caustic scrubber.

  • Product Isolation: Cool the reaction mixture. The crude TDI is in the o-dichlorobenzene solvent. The solvent and TDI product can be separated by vacuum distillation. This step must be performed with care to avoid thermal decomposition of the TDI.

Safety and Handling

The synthesis of TDI involves highly hazardous materials. Strict adherence to safety protocols is mandatory.

  • This compound (DNT): DNT is toxic, a suspected carcinogen, and can decompose explosively at high temperatures.[7] Avoid creating dust. Store in a cool, well-ventilated area away from heat and ignition sources.[8]

  • Raney Nickel: The activated catalyst is pyrophoric and can ignite spontaneously in air. Always handle under an inert atmosphere or solvent.

  • Phosgene: Phosgene is a highly toxic gas with poor warning properties (the odor threshold is above the permissible exposure limit).[9][10] Exposure can be fatal. All work with phosgene must be conducted in a specialized, well-ventilated fume hood with continuous monitoring and a dedicated scrubber system.[11] Personal protective equipment, including a full-face respirator with an appropriate cartridge, is essential.[12][13][14]

  • Toluene Diisocyanate (TDI): TDI is a potent respiratory sensitizer (B1316253) and can cause asthma.[10] It is also a skin and eye irritant. Handle in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety goggles.[15][16]

Visualizing the Process and Logic

Diagrams

Below are diagrams illustrating the key workflows and relationships in the TDI synthesis process.

TDI_Synthesis_Workflow cluster_DNT DNT Hydrogenation cluster_Purification TDA Purification cluster_Phosgenation TDA Phosgenation cluster_Final_Purification Final Purification DNT_Feed This compound Feed Hydrogenation Hydrogenation Reactor DNT_Feed->Hydrogenation Catalyst Catalyst (e.g., Raney Ni) Catalyst->Hydrogenation Hydrogen Hydrogen Gas Hydrogen->Hydrogenation Crude_TDA Crude TDA Mixture Hydrogenation->Crude_TDA Purification Distillation / Recrystallization Crude_TDA->Purification Pure_TDA Purified 2,4-TDA Purification->Pure_TDA Isomer_Waste Isomer Byproducts Purification->Isomer_Waste Phosgenation_Reactor Phosgenation Reactor Pure_TDA->Phosgenation_Reactor Phosgene Phosgene Phosgene->Phosgenation_Reactor Solvent Solvent (o-Dichlorobenzene) Solvent->Phosgenation_Reactor Crude_TDI Crude TDI Solution Phosgenation_Reactor->Crude_TDI Final_Distillation Vacuum Distillation Crude_TDI->Final_Distillation Final_TDI Pure TDI Product Final_Distillation->Final_TDI Residue Distillation Residue Final_Distillation->Residue DNT_Hydrogenation_Pathway cluster_path1 Pathway 1 (para-nitro reduction first) cluster_path2 Pathway 2 (ortho-nitro reduction first) DNT This compound NHA_p 4-Nitro-2-hydroxylaminotoluene DNT->NHA_p +H₂ ANT_p 4-Nitro-2-aminotoluene (2A4NT) DNT->ANT_p NHA_o 2-Nitro-4-hydroxylaminotoluene (4HA2NT) DNT->NHA_o +H₂ ANT_o 2-Nitro-4-aminotoluene (4A2NT) DNT->ANT_o NHA_p->ANT_p +H₂ TDA 2,4-Toluenediamine (TDA) ANT_p->TDA +H₂ NHA_o->ANT_o +H₂ ANT_o->TDA +H₂ Troubleshooting_Tree Start Low TDA Yield CheckConversion Is DNT Conversion High? Start->CheckConversion HighConversion Yes CheckConversion->HighConversion Yes LowConversion No CheckConversion->LowConversion No LowSelectivity Issue: Low Selectivity HighConversion->LowSelectivity CheckTemp Is Temp Too High? LowSelectivity->CheckTemp CheckPressure Is H₂ Pressure Too Low? LowSelectivity->CheckPressure CheckCatalyst Check Catalyst for Impurities LowSelectivity->CheckCatalyst CatalystDeactivation Issue: Catalyst Deactivation LowConversion->CatalystDeactivation CheckPoisoning Check Feed for Poisons (e.g., Sulfur) CatalystDeactivation->CheckPoisoning CheckSintering Was Temp Excessive? (Sintering) CatalystDeactivation->CheckSintering CheckFouling Inspect Catalyst for Fouling/Coking CatalystDeactivation->CheckFouling

References

Validation & Comparative

A Comparative Analysis of the Aquatic Toxicity of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the aquatic toxicity of two common isomers of dinitrotoluene: 2,4-Dinitrotoluene (2,4-DNT) and 2,6-Dinitrotoluene (2,6-DNT). Dinitrotoluenes are industrial chemicals primarily used in the synthesis of toluene (B28343) diisocyanate for polyurethane production and in the manufacturing of explosives. Their presence in aquatic environments as industrial effluents poses a significant ecotoxicological risk. This document summarizes key experimental data, outlines standard testing protocols, and visually represents relevant biological pathways to aid researchers in understanding the comparative hazards of these two compounds.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of 2,4-DNT and 2,6-DNT to a range of aquatic organisms, providing a clear comparison of their relative toxicities. In general, the available data suggest that 2,6-DNT is the more toxic of the two isomers to aquatic life.

Table 1: Acute Toxicity of this compound and 2,6-Dinitrotoluene in Aquatic Organisms

IsomerSpeciesTrophic LevelEndpointDurationConcentration (mg/L)Reference(s)
This compound Pimephales promelas (Fathead Minnow)FishLC5096 h31.4[1]
Pimephales promelas (Fathead Minnow)FishLC5096 h31
Danio rerio (Zebrafish)FishLC5096 h9.36
Daphnia magna (Water Flea)InvertebrateEC5048 h35[2]
Microcystis aeruginosaAlgae-14 dMost Toxic[3]
2,6-Dinitrotoluene Pimephales promelas (Fathead Minnow)FishLC5096 h18.5 - 19.8[4]
Daphnia magna (Water Flea)InvertebrateEC5048 h21.7 - 21.8[4]

Table 2: Chronic Toxicity of this compound in Aquatic Organisms

IsomerSpeciesTrophic LevelEndpointConcentration (mg/L)Reference(s)
This compound Pimephales promelas (Fathead Minnow)FishNOEC0.28[5][6]
Pimephales promelas (Fathead Minnow)FishEffect Concentration0.62[5][6]
Daphnia magna (Water Flea)InvertebrateNOEC0.19[5][6]
Daphnia magna (Water Flea)InvertebrateEffect Concentration0.39[5][6]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized aquatic toxicity tests. The following are detailed methodologies for the key experiments cited, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Fish, Acute Toxicity Test (based on OECD Test Guideline 203)[2][8][9][10][11]
  • Test Organism: A suitable fish species, such as the fathead minnow (Pimephales promelas) or zebrafish (Danio rerio), is selected.

  • Test Design: Fish are exposed to a range of concentrations of the test substance (2,4-DNT or 2,6-DNT) for a 96-hour period. A control group is maintained in water without the test substance. The test is typically conducted using a semi-static or flow-through system to maintain the desired concentrations.

  • Test Conditions:

    • Temperature: Maintained at a constant, species-appropriate level (e.g., 20 ± 2 °C).

    • Lighting: A 16-hour light to 8-hour dark photoperiod is typically used.

    • Water Quality: Parameters such as pH, dissolved oxygen, and water hardness are monitored and maintained within acceptable limits.

  • Endpoint: The primary endpoint is mortality. The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 (the concentration that is lethal to 50% of the test organisms) is calculated using appropriate statistical methods, such as probit analysis.

Daphnia sp., Acute Immobilisation Test (based on OECD Test Guideline 202)[6][12][13][14][15]
  • Test Organism: Young daphnids (e.g., Daphnia magna), less than 24 hours old, are used.

  • Test Design: Daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system for 48 hours. A control group is included.

  • Test Conditions:

    • Temperature: Maintained at 20 ± 2 °C.

    • Lighting: A 16-hour light to 8-hour dark photoperiod is provided.

    • Media: A defined culture medium is used.

  • Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. Observations are made at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined.

Alga, Growth Inhibition Test (based on OECD Test Guideline 201)[3][16][17][18][19]
  • Test Organism: A rapidly growing species of green algae, such as Selenastrum capricornutum (also known as Pseudokirchneriella subcapita), is used.

  • Test Design: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours in a batch culture system.

  • Test Conditions:

    • Temperature: Maintained at a constant temperature (e.g., 21-24 °C).

    • Lighting: Continuous, uniform illumination is provided.

    • Nutrients: A standard nutrient medium is used to support algal growth.

  • Endpoint: The endpoint is the inhibition of growth, which can be measured by changes in cell count, biomass, or other measures of algal density.

  • Data Analysis: The 72-hour EC50 (the concentration that causes a 50% reduction in growth) is calculated.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagram illustrates a generalized workflow for a comparative aquatic toxicity assessment.

cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Acute Toxicity Testing cluster_2 Phase 3: Chronic Toxicity Testing cluster_3 Phase 4: Data Analysis and Comparison Test Substance Characterization Test Substance Characterization Selection of Test Organisms Selection of Test Organisms Test Substance Characterization->Selection of Test Organisms Protocol Design (e.g., OECD Guidelines) Protocol Design (e.g., OECD Guidelines) Selection of Test Organisms->Protocol Design (e.g., OECD Guidelines) Range-Finding Test Range-Finding Test Protocol Design (e.g., OECD Guidelines)->Range-Finding Test Definitive Test (LC50/EC50 Determination) Definitive Test (LC50/EC50 Determination) Range-Finding Test->Definitive Test (LC50/EC50 Determination) Data Collection (Mortality/Immobilization) Data Collection (Mortality/Immobilization) Definitive Test (LC50/EC50 Determination)->Data Collection (Mortality/Immobilization) Sub-lethal Endpoint Assays Sub-lethal Endpoint Assays Definitive Test (LC50/EC50 Determination)->Sub-lethal Endpoint Assays Statistical Analysis Statistical Analysis Data Collection (Mortality/Immobilization)->Statistical Analysis NOEC/LOEC Determination NOEC/LOEC Determination Sub-lethal Endpoint Assays->NOEC/LOEC Determination NOEC/LOEC Determination->Statistical Analysis Comparative Toxicity Assessment Comparative Toxicity Assessment Statistical Analysis->Comparative Toxicity Assessment Risk Characterization Risk Characterization Comparative Toxicity Assessment->Risk Characterization

A generalized workflow for comparative aquatic toxicity assessment.
Signaling Pathways

While specific signaling pathways for dinitrotoluene toxicity in aquatic organisms are not yet fully elucidated, a common mechanism of toxicity for many aromatic nitro-compounds is the induction of oxidative stress. The following diagram illustrates a simplified, hypothetical pathway of dinitrotoluene-induced oxidative stress.

Dinitrotoluene (2,4-DNT or 2,6-DNT) Dinitrotoluene (2,4-DNT or 2,6-DNT) Metabolic Activation Metabolic Activation Dinitrotoluene (2,4-DNT or 2,6-DNT)->Metabolic Activation Biotransformation Reactive Oxygen Species (ROS) Generation Reactive Oxygen Species (ROS) Generation Metabolic Activation->Reactive Oxygen Species (ROS) Generation Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Generation->Oxidative Stress Antioxidant Defense System Antioxidant Defense System Reactive Oxygen Species (ROS) Generation->Antioxidant Defense System Induces Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Lipid Peroxidation Lipid Peroxidation Cellular Damage->Lipid Peroxidation Protein Oxidation Protein Oxidation Cellular Damage->Protein Oxidation DNA Damage DNA Damage Cellular Damage->DNA Damage Detoxification Detoxification Antioxidant Defense System->Detoxification Leads to Detoxification->Reactive Oxygen Species (ROS) Generation Reduces

A simplified pathway of dinitrotoluene-induced oxidative stress.

References

A Comparative Guide to the Validation of Novel HPLC Methods for 2,4-Dinitrotoluene Analysis in Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2,4-Dinitrotoluene (2,4-DNT) in groundwater. It also presents a comparative view of alternative analytical techniques, offering insights into their respective performance characteristics. The information is supported by experimental data from various studies to aid researchers in selecting the most suitable method for their specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for 2,4-DNT in groundwater is contingent on several factors, including required sensitivity, sample matrix complexity, available instrumentation, and cost. Below is a summary of the performance of various HPLC and alternative methods.

MethodAnalyteSample MatrixDetection LimitRecovery Rate (%)Key AdvantagesKey DisadvantagesReference
HPLC-UV 2,4-DNTGroundwater, Wastewater0.01 - 10 µg/LNot consistently reportedRobust, widely available, cost-effective.Lower sensitivity compared to other detectors; potential for interference from co-eluting compounds.[1][2]
HPLC-EC 2,4-DNTGroundwater1 - 40 pg/LNot reportedHigh sensitivity for trace compounds.More complex setup and maintenance compared to UV detection.[1][3]
RP-HPLC 2,4-DNTMunitions Wastewater10 µg/LNot reportedEnables direct analysis of aqueous samples without prior extraction.May have limitations with complex matrices.[1]
Diol Column HPLC-UV 2,4-DNTSpiked Environmental Samples0.78 µg/L95 - 98%Improved resolution, reduced solvent consumption, and shorter analysis time compared to traditional C18 columns.Newer technology, less established than traditional methods.[4][5]
GC-MS 2,4-DNTWater2 ng/L89%High selectivity and sensitivity, definitive identification.Requires derivatization for some compounds, more expensive instrumentation.[2][3]
HPTLC 2,4-DNTGroundwater, Soil20 ngNot reportedMinimal cleanup for water samples, cost-effective for screening.Lower resolution and sensitivity compared to HPLC and GC-MS.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC-UV Method (Based on EPA Method 8330)

This method is a widely accepted standard for the analysis of explosives, including 2,4-DNT, in environmental samples.[1][2][7]

a. Sample Preparation:

  • For high concentrations: Dilute the water sample 1:1 (v/v) with methanol (B129727) or acetonitrile (B52724) and filter through a 0.45 µm filter prior to injection.[2]

  • For low concentrations (Salting-Out Extraction):

    • To a 1-liter water sample, add a surrogate standard.

    • Add sodium chloride to saturate the solution.

    • Extract with acetonitrile.

    • The small volume of acetonitrile that separates is collected for analysis.[2][7]

  • Solid-Phase Extraction (SPE): An alternative to liquid-liquid extraction that can be automated.[7][8]

b. HPLC-UV Conditions:

  • Column: C18 reversed-phase column is commonly used. A secondary CN column can be used for confirmation.[2]

  • Mobile Phase: A gradient of methanol/water or acetonitrile/water is typically employed.[2]

  • Detector: UV detector set at 254 nm.[2]

  • Injection Volume: Typically 100 µL.

Diol Column HPLC-UV Method

This novel method offers improved performance for the separation of nitroaromatic compounds.[9][4][5]

a. Sample Preparation:

  • Spiked environmental samples were prepared by mixing with acetonitrile at a 1:1 ratio and swirling overnight in the dark for extraction.

  • The extract is then filtered through a 0.2 µm membrane filter before injection.[9]

b. HPLC-UV Conditions:

  • Column: Diol functionalized column.

  • Mobile Phase: Gradient elution with water and acetonitrile.

  • Detector: UV detector.

  • Total Analysis Time: Less than 13 minutes, including column re-equilibration.[9][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of 2,4-DNT.

a. Sample Preparation:

  • Liquid-Liquid Extraction:

    • Adjust the pH of the water sample.

    • Extract the analytes using a suitable organic solvent like dichloromethane (B109758).

    • Dry the extract with anhydrous sodium sulfate.

    • Concentrate the extract before injection.[3]

  • Automated Sample Preparation: Automated systems can perform extraction and injection, reducing manual labor and improving reproducibility.[10]

b. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP5-MS).

  • Injector: Splitless or programmable temperature vaporizing (PTV) injector.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that can be used for screening 2,4-DNT in water samples.

a. Sample Preparation:

  • For groundwater samples, extraction with a solvent like dichloromethane is typically performed.[3][6]

b. HPTLC Conditions:

  • Stationary Phase: HPTLC plates coated with silica (B1680970) gel.

  • Mobile Phase: A mixture of solvents optimized for the separation of dinitrotoluenes.

  • Detection: The separated spots are visualized under UV light, and quantification can be performed using a densitometer.

Visualizing the Workflow and Method Relationships

To better understand the experimental processes and the relationships between the different analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Groundwater Sample Filtration Filtration (0.45 µm) Sample->Filtration Extraction Extraction (LLE or SPE) Filtration->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Column HPLC Column (e.g., C18, Diol) Injection->Column Detection UV or EC Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the analysis of 2,4-DNT in groundwater using HPLC.

Method_Comparison cluster_hplc HPLC Methods cluster_alternatives Alternative Methods HPLC_UV HPLC-UV HPLC_EC HPLC-EC RP_HPLC RP-HPLC Diol_HPLC Diol Column HPLC GC_MS GC-MS HPTLC HPTLC 2,4-DNT Analysis 2,4-DNT Analysis 2,4-DNT Analysis->HPLC_UV Standard 2,4-DNT Analysis->HPLC_EC High Sensitivity 2,4-DNT Analysis->RP_HPLC Direct Aqueous 2,4-DNT Analysis->Diol_HPLC Novel/Improved 2,4-DNT Analysis->GC_MS High Specificity 2,4-DNT Analysis->HPTLC Screening

Caption: Logical relationships between different analytical methods for 2,4-DNT analysis.

References

comparative analysis of dinitrotoluene isomers using high-resolution gas chromatography-mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of dinitrotoluene (DNT) isomers utilizing high-resolution gas chromatography-mass spectrometry (GC-MS). The separation and identification of DNT isomers are critical in environmental monitoring, forensic science, and industrial quality control. This document outlines detailed experimental protocols, presents comparative performance data, and discusses the mass spectral characteristics of the six primary DNT isomers: 2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT.

Performance Comparison of GC Columns for DNT Isomer Separation

The choice of gas chromatography column is paramount for achieving baseline separation of DNT isomers. While various stationary phases are available, 5% phenyl-methylpolysiloxane columns, such as DB-5ms and HP-5ms, are widely used due to their thermal stability and suitable selectivity for these analytes.[1][2][3] Below is a compilation of reported retention times and limits of detection for DNT isomers on different GC columns. It is important to note that direct comparison is challenging as experimental conditions vary between studies.

Table 1: Retention Times of Dinitrotoluene Isomers on Various GC Columns

IsomerRetention Time (min) on Vacuum-Outlet GC-MS with 10m x 0.53mm id, 0.5µm Rtx-5 column[4]Retention Time (min) on GC-ECD with 25m x 0.32mm id SCOT glass capillary column coated with Apiezon L grease[5]
2,3-DNTNot Reported~5.8
2,4-DNT2.59~6.8
2,5-DNT2.55~6.1
2,6-DNT2.48~5.3
3,4-DNT2.70~7.2
3,5-DNT2.65~7.0

Table 2: Limits of Detection (LOD) for Dinitrotoluene Isomers

IsomerLOD (µg/L) by GC-ECD with Apiezon L grease column[5]LOD (µg/mL) by Vacuum-Outlet GC-MS in SIM mode[4]
2,3-DNT0.045Not Reported
2,4-DNT0.130.007
2,5-DNT0.0310.005
2,6-DNT0.0590.005
3,4-DNT0.120.007
3,5-DNT0.170.005

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate analysis of DNT isomers. Below are representative methodologies for sample preparation and GC-MS analysis.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For the analysis of impurities in solid trinitrotoluene (TNT), a straightforward dissolution is sufficient.[4] For environmental samples like soil or water, extraction is necessary.

Protocol 1: Dissolution of Solid Samples [4]

  • Weigh approximately 2 mg of the solid sample.

  • Dissolve the sample in 1 mL of acetonitrile.

  • If an internal standard is used, add it to the solution at a known concentration (e.g., methyl decanoate (B1226879) at 0.5 µg/mL).

  • Vortex the sample to ensure complete dissolution.

  • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Benzene (B151609) Extraction for Water Samples [5]

  • To a 1-liter water sample, add 100 g of sodium chloride and dissolve.

  • Extract the sample with three 50 mL portions of benzene by shaking for 5 minutes each time.

  • Combine the benzene extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Inject 1 µL of the concentrated extract into the GC.

High-Resolution GC-MS Analysis

The following parameters provide a general guideline for the analysis of DNT isomers on a standard non-polar column. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)

  • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or DB-5ms Ultra Inert[3][6]

GC Parameters: [6]

  • Inlet: Split/splitless

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp 1: 20 °C/min to 180 °C

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes

MS Parameters: [6]

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity.

Mass Spectral Analysis of Dinitrotoluene Isomers

High-resolution mass spectrometry provides accurate mass measurements, which aids in the confident identification of isomers and elucidation of their fragmentation pathways. Under electron ionization, DNT isomers exhibit characteristic fragmentation patterns. The molecular ion (m/z 182) is often observed, although its abundance can vary. Common fragment ions arise from the loss of nitro groups (-NO2), hydroxyl radicals (-OH), and other neutral losses.

Table 3: Key Diagnostic Ions for Dinitrotoluene Isomers (EI-MS)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2,3-DNT [7]182165, 135, 119, 107, 91, 77, 65
2,4-DNT 182165, 136, 119, 108, 90, 77, 63
2,5-DNT [8]182165, 135, 119, 107, 91, 77, 63
2,6-DNT [9]182165, 121, 107, 91, 77, 65
3,4-DNT [10]182165, 136, 119, 108, 90, 77, 63
3,5-DNT [11]182165, 135, 119, 107, 91, 77, 65

Note: The relative intensities of fragment ions can vary depending on the MS instrument and source conditions.

Visualizing the Analytical Workflow and Isomer Differentiation

The following diagrams illustrate the general workflow for GC-MS analysis of DNT isomers and the logical relationship for their differentiation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Soil, Water, Solid) Extraction Extraction / Dissolution Sample->Extraction Concentration Concentration / Dilution Extraction->Concentration Filtration Filtration Concentration->Filtration GC_Inlet GC Inlet Filtration->GC_Inlet GC_Column High-Resolution GC Column (e.g., HP-5ms) GC_Inlet->GC_Column Separation MS_Source Ion Source (EI) GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Mass_Spectrum Mass Spectrum Data_Acquisition->Mass_Spectrum Identification Isomer Identification Chromatogram->Identification Retention Time Mass_Spectrum->Identification Fragmentation Pattern Quantification Quantification Identification->Quantification

Caption: General workflow for the analysis of dinitrotoluene isomers using GC-MS.

Isomer_Differentiation cluster_separation Chromatographic Separation cluster_identification Mass Spectrometric Identification DNT_Mixture DNT Isomer Mixture GC_Separation GC Column Separation DNT_Mixture->GC_Separation Resolved_Peaks Peak 1 Peak 2 ... Peak 6 GC_Separation->Resolved_Peaks Elution based on physicochemical properties Retention_Time Unique Retention Time Resolved_Peaks:p1->Retention_Time Fragmentation_Pattern Characteristic Fragmentation Pattern Resolved_Peaks:p1->Fragmentation_Pattern Isomer_ID Unambiguous Isomer Identification Retention_Time->Isomer_ID Fragmentation_Pattern->Isomer_ID

Caption: Logical relationship for the differentiation of DNT isomers by GC-MS.

References

Assessing Cross-Reactivity in Immunoassays for 2,4-Dinitrotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-reactivity in immunoassays designed for or exhibiting reactivity with 2,4-Dinitrotoluene (2,4-DNT). Understanding the specificity of these assays is critical for the accurate detection and quantification of 2,4-DNT, a compound of interest in environmental monitoring and toxicology. This document summarizes key performance data from various studies, details experimental methodologies for assessing cross-reactivity, and provides visual representations of the underlying principles and workflows.

Data Presentation: Cross-Reactivity of Immunoassays with this compound and Related Compounds

The following tables summarize the cross-reactivity of several antibodies with this compound (2,4-DNT) and other structurally related nitroaromatic compounds. The data is compiled from studies developing immunoassays for 2,4-DNT and the closely related explosive, 2,4,6-Trinitrotoluene (TNT). Cross-reactivity is a crucial parameter that defines the specificity of an immunoassay, indicating the extent to which other compounds might interfere with the measurement of the target analyte.

Table 1: Cross-Reactivity of a Monoclonal Antibody Developed for this compound (2,4-DNT)

This table presents the cross-reactivity of a monoclonal antibody specifically raised against 2,4-DNT. The data highlights the antibody's specificity for 2,4-DNT and its significant cross-reactivity with a structurally similar hapten.

Compound% Cross-Reactivity
This compound (2,4-DNT) 100
N-(2,4,6-trinitrophenyl) glycine (B1666218) (TNP-Gly)~50
Other nitroaromatic compoundsLow (exact percentages not specified)

Table 2: Cross-Reactivity of an Anti-TNT Monoclonal Antibody (Clone A1.1.1) with this compound

This table illustrates the cross-reactivity profile of a monoclonal antibody developed for 2,4,6-Trinitrotoluene (TNT), demonstrating its significant recognition of 2,4-DNT.

Compound% Cross-Reactivity
2,4,6-Trinitrotoluene (TNT) 100
2,4,6-TrinitroanilineHigh
2,4,6-TrinitrobenzeneHigh
This compound (2,4-DNT) Relatively High
DinitrobenzenesRelatively High

Table 3: Cross-Reactivity of an Anti-TNT Polyclonal Antibody in a Chemiluminescent ELISA

This table shows the cross-reactivity of a polyclonal antibody-based immunoassay for TNT, indicating its limited cross-reactivity with 2,4-DNT.

Compound% Cross-Reactivity
2,4,6-Trinitrotoluene (TNT) 100
2-Amino-4,6-dinitrotoluene16
1,3,5-Trinitrobenzene (1,3,5-TNB)9.4
2,6-Dinitrotoluene (2,6-DNT)Very Low
This compound (2,4-DNT) Very Low
1,3-Dinitrobenzene (1,3-DNB)Very Low
4-Amino-2,6-dinitrotolueneVery Low

Experimental Protocols

The assessment of cross-reactivity in immunoassays for small molecules like 2,4-DNT is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA) format.

Principle of Competitive ELISA for Cross-Reactivity Assessment

In a competitive ELISA, the analyte of interest in the sample (unlabeled antigen) competes with a labeled antigen (e.g., an enzyme conjugate) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

General Protocol for Competitive ELISA
  • Coating: Microtiter plate wells are coated with a capture antibody specific for the target analyte (e.g., anti-2,4-DNT antibody).

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin).

  • Competition: A mixture of the sample (containing the unknown amount of analyte) and a fixed amount of enzyme-labeled analyte (the tracer) is added to the wells.

  • Incubation: The plate is incubated to allow the unlabeled analyte and the labeled analyte to compete for binding to the capture antibody.

  • Washing: The wells are washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Calculation of Cross-Reactivity

Cross-reactivity is typically calculated using the following formula, based on the concentrations of the target analyte (2,4-DNT) and the cross-reacting compound that cause a 50% inhibition of the maximum signal (IC50):

% Cross-Reactivity = (IC50 of 2,4-DNT / IC50 of Cross-Reactant) x 100

Mandatory Visualization

The following diagrams illustrate the key principles and workflows involved in assessing immunoassay cross-reactivity.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface cluster_solution Sample Solution Antibody Antibody Analyte 2,4-DNT (Analyte) Analyte->Antibody:f0 Binds Labeled_Analyte Labeled 2,4-DNT Labeled_Analyte->Antibody:f0 Competes for Binding

Caption: Competitive immunoassay binding principle.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat Coat plate with anti-2,4-DNT antibody Block Block non-specific binding sites Coat->Block Add_Reagents Add sample/standard and labeled 2,4-DNT Block->Add_Reagents Incubate Incubate for competitive binding Add_Reagents->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add_Substrate Add enzyme substrate Wash->Add_Substrate Measure Measure signal (e.g., absorbance) Add_Substrate->Measure Calculate Calculate IC50 and % Cross-Reactivity Measure->Calculate

results of inter-laboratory comparison studies for 2,4-Dinitrotoluene quantification in soil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 2,4-Dinitrotoluene (2,4-DNT) in soil, aimed at researchers, scientists, and professionals in environmental monitoring and drug development. While comprehensive inter-laboratory comparison study reports are not always publicly accessible, this document synthesizes performance data from various validated analytical methods to offer a comparative perspective.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of 2,4-DNT in soil, as reported in scientific literature and technical documents. This data allows for a comparison of various techniques in terms of their recovery, precision, and sensitivity.

Analytical MethodExtraction Solvent/TechniqueRecovery (%)Precision (RSD %)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
HPLC-UV (EPA Method 8330B) Acetonitrile (B52724) / Ultrasonic BathNot explicitly stated in the method document, performance-basedMethod-defined acceptance criteriaEQL for soil: ~0.27 mg/kg[1]
HPLC-DAD (Diol Column) Acetonitrile / Swirling overnight95 - 98Not explicitly statedLOD: 0.78 µg/L (in solution)[2][3]
HPLC-DAD (Agilent 1290 Infinity) Acetonitrile / ShakingNot explicitly stated for soilNot explicitly statedLOD in solution: < 1 µg/L; Estimated LOD in soil: ~5 µg/kg[4]
HPLC with on-line SPE Water extract of soil> 85Not explicitly statedDetermination Limit: 0.5 - 10 µg/kg[5]
GC-MS Methylene (B1212753) Chloride / Sonication99 (for matrix spiked samples)3.1LOQ: 2.37 µg/mL (in solution)[6]

EQL: Estimated Quantitation Limit; RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantitation; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; HPLC-DAD: High-Performance Liquid Chromatography with Diode Array Detection; SPE: Solid Phase Extraction; GC-MS: Gas Chromatography-Mass Spectrometry.

Experimental Protocols

Below are detailed methodologies for some of the key experiments and analytical methods cited in the comparison table.

U.S. EPA Method 8330B: Nitroaromatics and Nitramines by HPLC

This method is a widely recognized standard for the analysis of explosive residues in environmental samples.[1]

  • Sample Preparation: Soil samples are air-dried and sieved. It is recommended to screen highly contaminated soils for safety before grinding.

  • Extraction: A 2-gram subsample of soil is extracted with 10 mL of acetonitrile in a cooled ultrasonic bath for 18 hours.

  • Extract Cleanup: After sonication, the sample is allowed to settle. A portion of the supernatant is mixed with a calcium chloride solution to precipitate suspended particles. The mixture is shaken and allowed to stand before filtration.

  • Analysis: The filtered extract is analyzed by reverse-phase HPLC with a dual-wavelength UV detector. The primary mobile phase is a 50:50 mixture of methanol (B129727) and water.

HPLC-DAD with a Diol Functionalized Column

This method offers a highly sensitive alternative for the separation of 2,4-DNT and related compounds.[2][3]

  • Sample Preparation: For recovery tests, soil samples are spiked with a standard solution of the analytes.

  • Extraction: The spiked soil samples are mixed with acetonitrile in a 1:1 ratio and swirled overnight in the dark.

  • Extract Cleanup: The extract is filtered through a 0.2 µm membrane filter to remove particulates.

  • Analysis: The analysis is performed on an HPLC system equipped with a Diode Array Detector (DAD) and a diol functionalized column. A gradient elution with water and acetonitrile is used.

GC-MS for Nitroaromatic Explosives in Soil

This method is suitable for the analysis of thermally stable nitroaromatic compounds.[6]

  • Sample Preparation: Soil samples are prepared for extraction. For radiologically contaminated soils, specific safety protocols are followed.

  • Extraction: Analytes are extracted from the soil using methylene chloride in a sonication bath.

  • Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides high selectivity and is suitable for complex matrices.

Visualizations

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a typical analytical workflow for 2,4-DNT quantification.

InterLaboratory_Comparison_Workflow cluster_0 Planning and Preparation Phase cluster_1 Analysis Phase cluster_2 Data Evaluation Phase A Study Design and Protocol Development B Preparation and Homogenization of Soil Sample A->B C Distribution of Samples to Participating Laboratories B->C D Sample Analysis by Participating Laboratories C->D E Submission of Results to Coordinating Body D->E F Statistical Analysis of Data (e.g., Z-scores) E->F G Issuance of Performance Report F->G

Workflow of an Inter-Laboratory Comparison Study.

Analytical_Workflow_24DNT cluster_0 Sample Reception and Preparation cluster_1 Extraction and Cleanup cluster_2 Instrumental Analysis cluster_3 Data Processing and Reporting A Soil Sample Receipt and Logging B Air Drying and Sieving A->B C Solvent Extraction (e.g., Acetonitrile) B->C D Ultrasonication / Shaking C->D E Filtration / Centrifugation D->E F HPLC or GC-MS Analysis E->F G Data Acquisition F->G H Peak Integration and Quantification G->H I Quality Control Check H->I J Final Report Generation I->J

Typical Analytical Workflow for 2,4-DNT in Soil.

References

A Comparative Analysis of the Explosive Properties of 2,4-Dinitrotoluene and Trinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the explosive properties of 2,4-Dinitrotoluene (DNT) and 2,4,6-Trinitrotoluene (TNT). The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive overview supported by experimental data.

Introduction

This compound (DNT) and 2,4,6-Trinitrotoluene (TNT) are both nitroaromatic compounds with well-established explosive properties. While TNT has historically been the benchmark for explosive power, DNT also exhibits significant energetic characteristics. This guide aims to provide an objective comparison of their key explosive parameters, sensitivity to external stimuli, and overall performance based on standardized testing methodologies.

Comparative Data of Explosive Properties

The following table summarizes the key explosive properties of this compound and TNT, providing a clear quantitative comparison.

PropertyThis compound (2,4-DNT)2,4,6-Trinitrotoluene (TNT)
Chemical Formula C₇H₆N₂O₄C₇H₅N₃O₆
Molar Mass 182.13 g/mol 227.13 g/mol [1]
Density 1.52 g/cm³ (crystal)[2]1.654 g/cm³[3]
Detonation Velocity Approx. 1.84 + 2.913ρ (ρ = loading density in g/cm³) (mm/µs)[4]6,900 m/s (at ρ = 1.6 g/cm³)[5]
Heat of Explosion 82-89% of TNT[2]4,184 kJ/kg[6]
Trauzl Lead Block Test 240 cm³/10g[7]300 cm³/10g[7]
Impact Sensitivity > 19.6 J (Insensitive)[8]Insensitive to shock[2][3]
Friction Sensitivity Very low[9]Insensitive to friction[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Trauzl Lead Block Test

The Trauzl lead block test is a method used to measure the relative strength of an explosive.[5][10]

Procedure:

  • A 10-gram sample of the explosive, wrapped in foil, is placed into a cavity drilled into a standardized lead block (typically 200 mm in diameter and 200 mm high).[10]

  • The cavity is then filled with sand.[10]

  • The explosive is detonated.

  • The volume of the resulting cavity is measured by filling it with water and then measuring the water's volume.

  • The initial volume of the cavity is subtracted from the final volume to determine the expansion caused by the explosive. The result is expressed in cubic centimeters (cm³).[10]

BAM Impact Sensitivity Test

The BAM (Bundesanstalt für Materialforschung und -prüfung) impact sensitivity test determines the sensitivity of an explosive to impact energy.

Procedure:

  • A small sample of the explosive is placed on an anvil.

  • A specified weight is dropped from varying heights onto the sample.

  • The test is repeated multiple times at different heights to determine the minimum height at which ignition or explosion occurs in a certain percentage of trials.

  • The result is typically expressed in Joules (J), representing the impact energy.[8]

BAM Friction Sensitivity Test

The BAM friction sensitivity test assesses the sensitivity of an explosive to frictional forces.

Procedure:

  • A small amount of the explosive is spread on a porcelain plate.

  • A porcelain pin is placed on the sample with a specific load applied.

  • The plate is then moved back and forth under the pin.

  • The test is conducted with increasing loads to determine the lowest force at which ignition or explosion occurs.

  • The result is expressed in Newtons (N).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_input Input Compounds cluster_properties Explosive Properties cluster_tests Experimental Tests cluster_analysis Comparative Analysis 2_4_DNT This compound Detonation_Velocity Detonation Velocity 2_4_DNT->Detonation_Velocity Heat_of_Explosion Heat of Explosion 2_4_DNT->Heat_of_Explosion Brisance Brisance (Power) 2_4_DNT->Brisance Sensitivity Sensitivity 2_4_DNT->Sensitivity TNT Trinitrotoluene (TNT) TNT->Detonation_Velocity TNT->Heat_of_Explosion TNT->Brisance TNT->Sensitivity Velocity_Measurement Detonation Velocity Measurement Detonation_Velocity->Velocity_Measurement Calorimetry Bomb Calorimetry Heat_of_Explosion->Calorimetry Trauzl_Test Trauzl Lead Block Test Brisance->Trauzl_Test Impact_Test Impact Test (e.g., BAM) Sensitivity->Impact_Test Friction_Test Friction Test (e.g., BAM) Sensitivity->Friction_Test Performance_Comparison Performance Comparison Velocity_Measurement->Performance_Comparison Calorimetry->Performance_Comparison Trauzl_Test->Performance_Comparison Safety_Assessment Safety & Handling Assessment Impact_Test->Safety_Assessment Friction_Test->Safety_Assessment

A logical workflow for the comparative study of explosive properties.

G Start Start Prepare_Sample Prepare 10g Explosive Sample (Wrapped in Foil) Start->Prepare_Sample Place_in_Block Place Sample into Standardized Lead Block Cavity Prepare_Sample->Place_in_Block Add_Tamping Fill Remainder of Cavity with Sand (Tamping) Place_in_Block->Add_Tamping Detonate Detonate Explosive Sample Add_Tamping->Detonate Measure_Final_Volume Measure Final Cavity Volume (V2) (Using Water Displacement) Detonate->Measure_Final_Volume Measure_Initial_Volume Measure Initial Cavity Volume (V1) Calculate_Expansion Calculate Expansion (ΔV = V2 - V1) Measure_Initial_Volume->Calculate_Expansion Measure_Final_Volume->Calculate_Expansion Result Trauzl Value (cm³) Calculate_Expansion->Result

Experimental workflow for the Trauzl lead block test.

Conclusion

Based on the presented data, Trinitrotoluene (TNT) exhibits superior explosive power compared to this compound (DNT), as evidenced by its higher detonation velocity, heat of explosion, and Trauzl lead block test value. However, both compounds demonstrate a notable insensitivity to impact and friction, which is a desirable characteristic for safe handling and application. The explosive energy of DNT is significant, estimated to be between 82-89% of TNT.[2] This makes DNT a potent explosive in its own right, though less powerful than the tri-nitrated derivative. The choice between these two compounds would ultimately depend on the specific performance requirements and safety considerations of the intended application.

References

A Comparative Guide to Comprehensive Method Validation for the Environmental Monitoring of 2,4-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable monitoring of 2,4-Dinitrotoluene (B133949) (2,4-DNT), a prevalent environmental contaminant stemming from industrial activities and munitions, is paramount for ensuring environmental safety and human health. This guide provides a comprehensive comparison of analytical methodologies for the environmental monitoring of 2,4-DNT, with a focus on method validation parameters. Detailed experimental protocols and visual workflows are presented to assist researchers in selecting and implementing the most suitable methods for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for 2,4-DNT monitoring depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most widely employed techniques. The following table summarizes the key performance characteristics of these methods based on available validation data.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (Recovery %)Precision (RSD %)
HPLC-UV (Diol Column) Environmental Samples0.78 µg/L[1]Not ReportedNot Reported95-98%[1]Not Reported
DLLME-GC-MS Environmental Water0.01 µg/L[2]Not ReportedNot Reported102.1-110.9%[2]Not Reported
LC-MS/MS UrineNot Reported7.8 ng/mL>0.99[3]Within ±15%[3]Within ±15%[3]
GC/ECD Drinking Water0.04 µg/L[4]Not ReportedNot Reported93-96%[5]Not Reported
RP-HPLC Wastewater10 µg/L[4]Not ReportedNot ReportedNot ReportedNot Reported

Note: The performance of each method can vary depending on the specific experimental conditions, instrumentation, and sample matrix. The data presented above is for comparative purposes and should be verified through in-house validation studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the analysis of 2,4-DNT in environmental samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Based on EPA Method 8330

This method is a widely accepted standard for the analysis of explosives, including 2,4-DNT, in water and soil.

a) Sample Preparation:

  • Water Samples: For low concentrations, a salting-out extraction with acetonitrile (B52724) and sodium chloride is used. The acetonitrile layer is then collected for analysis. For high-concentration samples, a direct injection after dilution with methanol (B129727) or acetonitrile and filtration is performed.[6]

  • Soil and Sediment Samples: Samples are extracted with acetonitrile in an ultrasonic bath or shaker.[7] The extract is then filtered and diluted with water before analysis.

b) HPLC-UV Analysis:

  • Chromatographic Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) is typically employed.[8]

  • Flow Rate: A constant flow rate, for instance, 1.5 mL/min, is maintained.[8]

  • Detection: UV detection is performed at a wavelength of 220 nm or 254 nm.[7][8]

  • Injection Volume: A standard volume, such as 10 µL, is injected.[8]

c) Quality Control:

  • Regular calibration with certified reference standards.

  • Analysis of method blanks and spiked samples to assess for contamination and matrix effects.

  • Use of a confirmation column (e.g., LC-CN) to verify the identity of 2,4-DNT, as it can co-elute with its isomer, 2,6-DNT.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of 2,4-DNT.

a) Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

  • A 5.0 mL aqueous sample is placed in a conical tube.

  • A mixture of a disperser solvent (e.g., 0.8 mL of ethanol) and an extraction solvent (e.g., 60 µL of chloroform) is rapidly injected into the sample.[2]

  • The mixture is vortexed for approximately 120 seconds to form a cloudy solution.[2]

  • The sample is then centrifuged to separate the phases.[2]

  • The sedimented phase containing the extracted 2,4-DNT is collected for GC-MS analysis.[2]

b) GC-MS Analysis:

  • GC Column: A capillary column suitable for semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: An optimized temperature ramp is used to separate the analytes.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.

c) Quality Control:

  • Use of internal standards to correct for variations in extraction efficiency and instrument response.

  • Analysis of procedural blanks to monitor for contamination.

  • Matrix-spiked samples to evaluate method performance in the specific sample matrix.

Visualizing the Workflow

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows involved in the method validation process.

Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation & Documentation Define_Scope Define Scope & Purpose Select_Method Select Analytical Method Define_Scope->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Prepare_Materials Prepare Standards & Reagents Set_Criteria->Prepare_Materials Perform_Experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) Prepare_Materials->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results vs. Criteria Collect_Data->Analyze_Results Document_Validation Document Validation Report Analyze_Results->Document_Validation Implement_Method Implement Validated Method Document_Validation->Implement_Method

Caption: A generalized workflow for analytical method validation.

DNT_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Reporting Sample_Collection Environmental Sample (Water or Soil) Water_Extraction Water Sample: Salting-out Extraction Sample_Collection->Water_Extraction Soil_Extraction Soil Sample: Ultrasonic Extraction Sample_Collection->Soil_Extraction Filtration Filtration Water_Extraction->Filtration Soil_Extraction->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis GCMS_Analysis GC-MS Analysis Filtration->GCMS_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition GCMS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for 2,4-DNT analysis in environmental samples.

References

A Comparative Guide to Spectroscopic Techniques for the Unambiguous Differentiation of Dinitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous differentiation of dinitrotoluene (DNT) isomers is a critical analytical challenge in various fields, from environmental monitoring to forensic science and industrial quality control. The six main isomers—2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT—possess the same molecular weight, making their distinction by low-resolution mass spectrometry difficult. However, several spectroscopic techniques offer unique fingerprints for each isomer, enabling their precise identification. This guide provides an objective comparison of key spectroscopic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their application.

Executive Summary

This guide evaluates and compares the following spectroscopic techniques for the differentiation of DNT isomers:

  • Mass Spectrometry (MS) , particularly Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) and Atmospheric Pressure Chemical Ionization (APCI)-MS.

  • Terahertz (THz) Spectroscopy .

  • Raman Spectroscopy .

Each technique is assessed based on its ability to provide distinct spectral signatures for different DNT isomers. Quantitative data is presented in tabular format for easy comparison, and detailed experimental methodologies are provided.

Mass Spectrometry

Mass spectrometry, especially when coupled with tandem mass spectrometry (MS/MS) or high-resolution analyzers, is a powerful tool for isomer differentiation based on unique fragmentation patterns.

Atmospheric Pressure Chemical Ionization (APCI) - Mass Spectrometry

APCI-MS operating in the negative ion mode can effectively distinguish between the six DNT isomers by analyzing the produced anions. The relative intensities of the molecular anion (M⁻) at m/z 182 and the deprotonated molecule ([M-H]⁻) at m/z 181, along with other fragment ions, provide a characteristic fingerprint for each isomer.

Quantitative Data: Characteristic Anion Intensities in APCI-MS [1]

m/zIon2,3-DNT2,4-DNT2,5-DNT2,6-DNT3,4-DNT3,5-DNT
182(DNT)⁻205971590011614476960117856171936
181[DNT-H]⁻1190728338425316304964761612168

Data represents absolute intensities in ions/s and has been extracted from a study using a TAGA 3000 mass spectrometer.[1]

Interpretation of APCI-MS Data:

  • 2,5-, 2,6-, and 3,5-DNT predominantly form the molecular anion (m/z 182) with minimal fragmentation.

  • 2,3- and 3,4-DNT also show the molecular anion but with more significant fragmentation.

  • 2,4-DNT uniquely produces the deprotonated molecule (m/z 181) as a major ion with very little fragmentation.[1]

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS in negative ion mode also allows for the differentiation of DNT isomers. Resonant activation of the deprotonated molecules leads to distinct fragment ions. A notable diagnostic fragment for 2,4-DNT is observed at m/z 116 , which is absent or of very low abundance in the spectrum of 2,6-DNT.[2]

Experimental Protocol: APCI-MS of DNT Isomers[1]
  • Instrumentation : A quadrupole mass spectrometer equipped with a high-efficiency atmospheric pressure chemical ionization source (e.g., TAGA 3000).

  • Ionization Mode : Negative ion.

  • Carrier Gas : Ambient air.

  • Ionization Source : Corona discharge.

  • Sample Introduction : Vapor phase introduction of DNT isomers.

  • Mass Scanning : Spectra are acquired by scanning over relevant m/z ranges (e.g., 80-180 amu).

  • Data Analysis : Comparison of the relative intensities of the molecular ion (m/z 182), the [M-H]⁻ ion (m/z 181), and other fragment ions.

Terahertz (THz) Spectroscopy

Terahertz time-domain spectroscopy (THz-TDS) probes low-frequency vibrational modes (inter- and intramolecular) that are highly sensitive to the molecular structure and crystalline arrangement. This makes THz spectroscopy a valuable tool for distinguishing between isomers that exhibit different crystal packing and molecular conformations.

Quantitative Data: THz Absorption Peaks of DNT Isomers

IsomerCharacteristic Absorption Peaks (THz)
2,4-DNT1.08, 2.52[3]
2,6-DNT1.09, 1.36, 1.55[4]

Note: Peak positions can vary slightly based on experimental conditions and sample preparation.

Interpretation of THz Spectra:

The distinct absorption peaks for 2,4-DNT and 2,6-DNT in the THz region allow for their unambiguous identification.[4] For instance, the presence of strong absorption peaks at 1.36 and 1.55 THz is a clear indicator of 2,6-DNT.[4]

Experimental Protocol: THz-TDS of DNT Isomers
  • Instrumentation : A standard THz time-domain spectrometer.

  • Sample Preparation : DNT isomers are typically mixed with a THz-transparent matrix like polyethylene (B3416737) (PE) and pressed into pellets.

  • Measurement Mode : Transmission mode is commonly used.

  • Environment : Measurements are often performed in a nitrogen-purged or evacuated chamber to minimize absorption by atmospheric water vapor.

  • Data Analysis : The time-domain THz pulse transmitted through the sample is Fourier transformed to obtain the frequency-dependent absorption spectrum. Characteristic absorption peaks are then identified.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule. Since each DNT isomer has a unique set of molecular vibrations due to the different positions of the nitro groups, their Raman spectra are distinct and can be used for identification.

Quantitative Data: Characteristic Raman Shifts for DNT Isomers

The normal Raman spectrum of 2,4-DNT shows characteristic peaks that can be used for its identification.[5] Standoff detection of 2,4-DNT and 2,6-DNT and their mixtures has been successfully demonstrated using time-gated Raman spectroscopy.

Experimental Protocol: Raman Spectroscopy of DNT Isomers
  • Instrumentation : A Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm).

  • Sample Preparation : Solid samples can be analyzed directly. For solution-phase measurements, DNT isomers are dissolved in a suitable solvent that does not have interfering Raman bands.

  • Data Acquisition : The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer.

  • Data Analysis : The Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹). The positions and relative intensities of the characteristic peaks are used to identify the isomer.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the discussed spectroscopic techniques.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample DNT Isomer Sample Vaporization Vaporization (APCI) or Dissolution (ESI) Sample->Vaporization Ionization Ionization Source (APCI or ESI) Vaporization->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum DataAnalysis Fragmentation Pattern Analysis MassSpectrum->DataAnalysis IsomerID Isomer Identification DataAnalysis->IsomerID

Mass Spectrometry Experimental Workflow

THz_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_thz_analysis THz-TDS Analysis cluster_data_processing Data Processing Sample DNT Isomer Sample Pellet Mix with PE & Press into Pellet Sample->Pellet Sample_Chamber Sample Chamber (N2 Purged) Pellet->Sample_Chamber THz_Source THz Pulse Generation THz_Source->Sample_Chamber THz_Detector THz Detection Sample_Chamber->THz_Detector TimeDomain Time-Domain Signal THz_Detector->TimeDomain FFT Fourier Transform TimeDomain->FFT AbsorptionSpectrum Absorption Spectrum (THz vs. Absorbance) FFT->AbsorptionSpectrum PeakAnalysis Peak Analysis AbsorptionSpectrum->PeakAnalysis IsomerID Isomer Identification PeakAnalysis->IsomerID

THz Spectroscopy Experimental Workflow

Raman_Spectroscopy_Workflow cluster_raman_analysis Raman Analysis cluster_data_processing Data Processing Sample DNT Isomer Sample (Solid or Solution) Sample_Interaction Sample Interaction Sample->Sample_Interaction Laser Laser Excitation Laser->Sample_Interaction Collection Collection of Scattered Light Sample_Interaction->Collection Spectrometer Spectrometer Collection->Spectrometer Detector Detector Spectrometer->Detector RamanSpectrum Raman Spectrum (Raman Shift vs. Intensity) Detector->RamanSpectrum PeakAnalysis Peak Analysis RamanSpectrum->PeakAnalysis IsomerID Isomer Identification PeakAnalysis->IsomerID

Raman Spectroscopy Experimental Workflow

Conclusion

The choice of spectroscopic technique for the differentiation of dinitrotoluene isomers depends on the specific requirements of the analysis, including the required level of certainty, sample matrix, and available instrumentation.

  • Mass Spectrometry (APCI and ESI) offers high specificity and can distinguish all six isomers based on their unique fragmentation patterns and the formation of either molecular or deprotonated molecular ions.

  • Terahertz Spectroscopy provides a non-destructive method that is particularly effective for distinguishing crystalline solid isomers based on their distinct low-frequency vibrational modes.

  • Raman Spectroscopy is a versatile technique applicable to both solid and solution samples, offering characteristic vibrational fingerprints for each isomer. It also holds potential for standoff detection.

By understanding the principles, strengths, and experimental considerations of each technique presented in this guide, researchers can make an informed decision to achieve unambiguous and reliable identification of dinitrotoluene isomers.

References

Performance Showdown: A Comparative Guide to Solid-Phase Extraction Sorbents for 2,4-Dinitrotoluene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2,4-Dinitrotoluene (2,4-DNT), a compound of interest in environmental monitoring and toxicology, hinges on efficient sample preparation. Solid-phase extraction (SPE) is a cornerstone of this process, and the choice of sorbent is critical to achieving high recovery and clean extracts. This guide provides an objective comparison of the performance of different SPE sorbents for 2,4-DNT, supported by experimental data to inform your method development.

At a Glance: Sorbent Performance for 2,4-DNT Recovery

The selection of an appropriate SPE sorbent is dictated by the physicochemical properties of the analyte and the sample matrix. For this compound, a moderately polar compound, polymeric and modified silica-based sorbents are often employed. The following table summarizes the reported recovery performance of various sorbents for 2,4-DNT from aqueous samples.

Sorbent TypeSorbent Name/BrandRecovery (%)Relative Standard Deviation (RSD) (%)Sample Matrix
Polymeric Bond Elut ENV97.7Not ReportedWater (pH 2)
Polymeric Hydrophilic Reversed-Phase>95Not ReportedTap Water
Silica-Based Empore™ C18 Disk42Not ReportedDrinking Water
Polymeric vs. Silica-Based Generic Polymeric80 - 101 (for 11 explosives)Not ReportedWater
Polymeric vs. Silica-Based Bond Elut C18Lower than polymericNot ReportedWater

In-Depth: Experimental Protocols

The quantitative data presented above is derived from studies with specific experimental conditions. Understanding these protocols is crucial for replicating results and adapting methods to your specific needs.

Protocol for Bond Elut ENV (Polymeric Sorbent)

This protocol yielded a high recovery of 97.7% for 2,4-DNT.

  • Sorbent Conditioning: The 200 mg/3 mL Bond Elut ENV cartridge was conditioned.

  • Sample Preparation: A 500 mL water sample was adjusted to pH 2 using concentrated HCl.

  • Sample Loading: The prepared sample was loaded onto the cartridge at a flow rate of 10-15 mL/min.

  • Interference Wash: The cartridge was washed with 5 mL of deionized water, followed by drying for 3 minutes.

  • Elution: The analyte was eluted with two portions of acetonitrile. The first 2.5 mL elution was re-eluted four times after the initial elution, followed by a fresh 1.5 mL of acetonitrile.

Protocol for Empore™ C18 Disk (Silica-Based Sorbent)

This protocol, following EPA Method 525.2, resulted in a 42% recovery for 2,4-DNT, with the low recovery attributed to potential analyte breakthrough.

  • Sample Preparation: A 1-liter drinking water sample was adjusted to a pH of approximately 2.

  • SPE Procedure: The sample was passed through a 47mm C18 Empore™ disk.

  • Elution: The disk was eluted with ethyl acetate (B1210297) and methylene (B1212753) chloride.

  • Analysis: The extract was dried, concentrated to 1.0 mL, and analyzed by GC/MS.

General Protocol for Hydrophilic Reversed-Phase Sorbent

This method reported recoveries greater than 95% for a suite of 14 explosives, including 2,4-DNT.

  • Sorbent: A 500 mg, 6 mL hydrophilic reversed-phase cartridge was used.

  • Conditioning: The cartridge was conditioned with methanol (B129727) followed by water.

  • Sample Loading: A 100 mL tap water sample was loaded at 10 mL/min.

  • Washing: The cartridge was rinsed with water to remove hydrophilic matrix components.

  • Drying: The sorbent was dried under nitrogen for 5 minutes.

  • Elution: The analytes were eluted with an organic solvent, such as acetonitrile.[1]

Visualizing the Workflow and Sorbent Selection

To further clarify the experimental process and the logic behind choosing a sorbent, the following diagrams are provided.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Water) Adjust_pH Adjust pH (e.g., to pH 2) Sample->Adjust_pH Load 3. Load Sample Adjust_pH->Load Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Interferences (e.g., Deionized Water) Load->Wash Elute 5. Elute Analyte (e.g., Acetonitrile) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Analyze Analyze by LC-MS or GC-MS Concentrate->Analyze

A generalized workflow for solid-phase extraction of this compound.

Sorbent_Selection Analyte Analyte Properties (2,4-DNT: Moderately Polar) Decision Select Sorbent Based on Retention Mechanism Analyte->Decision Matrix Sample Matrix (Aqueous) Matrix->Decision Polymeric Polymeric Sorbents (e.g., PS-DVB, HLB) - High surface area - Stable over wide pH range - Good for moderately polar analytes Decision->Polymeric Recommended for higher recovery Silica Silica-Based Sorbents (e.g., C18) - Traditional choice - Prone to breakthrough for more  polar compounds - Can have lower recovery for 2,4-DNT Decision->Silica Alternative, but may have lower performance

A decision guide for selecting an SPE sorbent for 2,4-DNT analysis.

Conclusion

Based on the available data, polymeric sorbents such as Bond Elut ENV and other hydrophilic reversed-phase materials demonstrate superior recovery for this compound from aqueous samples compared to traditional silica-based C18 sorbents. The high recovery of 97.7% with the Bond Elut ENV and the general observation of >95% recovery with hydrophilic reversed-phase cartridges highlight their effectiveness. In contrast, the significantly lower recovery of 42% with a C18 disk suggests that for moderately polar analytes like 2,4-DNT, breakthrough can be a significant issue with silica-based sorbents under certain conditions.

For researchers aiming for the highest and most robust recovery of this compound, a polymeric sorbent is the recommended starting point for method development. The detailed protocols provided in this guide offer a solid foundation for establishing and optimizing your solid-phase extraction workflow.

References

Unraveling the Microbial Gauntlet: An Experimental Comparison of 2,4-Dinitrotoluene Biodegradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the experimentally validated microbial degradation of 2,4-Dinitrotoluene (B133949) (2,4-DNT), a persistent environmental pollutant. This document details the primary aerobic and anaerobic biotransformation routes, presenting comparative data, in-depth experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of the underlying biochemical processes.

The microbial-mediated degradation of this compound (2,4-DNT) offers a promising avenue for the bioremediation of contaminated environments. This nitroaromatic compound, a byproduct of munitions manufacturing and a precursor in various industrial syntheses, is known for its toxicity and recalcitrance. Researchers have identified several bacterial and fungal strains capable of transforming or completely mineralizing 2,4-DNT through distinct metabolic pathways. This guide provides a comparative overview of the two principal, experimentally validated routes of biodegradation: the aerobic oxidative pathway and the anaerobic reductive pathway.

Comparative Analysis of Aerobic and Anaerobic Degradation Pathways

The two primary strategies employed by microorganisms to metabolize 2,4-DNT are fundamentally different in their initial attack on the molecule, dictated by the presence or absence of oxygen. The aerobic pathway involves an oxidative cleavage of the aromatic ring, while the anaerobic pathway proceeds through the sequential reduction of the nitro groups.

Quantitative Data Summary

The following table summarizes key quantitative data from experimental studies on the biodegradation of 2,4-DNT by various microorganisms under different conditions.

MicroorganismPathway TypeInitial 2,4-DNT Conc. (mg/L)Degradation RateKey Intermediates DetectedReference
Burkholderia sp. strain DNTAerobic100~20 mg/L/day4-Methyl-5-nitrocatechol[1]
Pseudomonas sp.Aerobic100Stoichiometric release of nitrite4-Methyl-5-nitrocatechol[2][3][4]
Mixed Freshwater MicroorganismsAerobic103.2 mg/L/day (32% per day)Carbon Dioxide[5]
Denitrifying Enrichment CultureAnaerobicNot specifiedComplete transformation2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,4-Diaminotoluene[6]
Phanerochaete chrysosporiumAerobic (Ligninolytic)Not specifiedStoichiometric release of nitrate4-Amino-2-nitrotoluene, 2-Amino-4-nitrotoluene[7]
Immobilized Micro-organism BiofilterAnaerobic-AerobicVariable>99% removal efficiency2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,4-Diaminotoluene (anaerobic stage)[8]

Visualizing the Biodegradation Pathways

The following diagrams, generated using the DOT language, illustrate the experimentally validated aerobic and anaerobic biodegradation pathways of 2,4-DNT.

Aerobic_Biodegradation_of_2_4_DNT cluster_aerobic Aerobic Oxidative Pathway DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC 2,4-DNT Dioxygenase (dntAaAbAcAd) HMQ 2-Hydroxy-5-methylquinone MNC->HMQ 4M5NC Monooxygenase (dntB) THT 2,4,5-Trihydroxytoluene HMQ->THT 2H5MQ Reductase (dntC) RingCleavage Ring Cleavage Products THT->RingCleavage 2,4,5-THT Oxygenase (dntD) Mineralization CO2 + H2O + NO2- RingCleavage->Mineralization Further Metabolism

Aerobic degradation pathway of 2,4-DNT.

Anaerobic_Biodegradation_of_2_4_DNT cluster_anaerobic Anaerobic Reductive Pathway DNT This compound ANT1 2-Amino-4-nitrotoluene DNT->ANT1 Nitroreductase ANT2 4-Amino-2-nitrotoluene DNT->ANT2 Nitroreductase DAT 2,4-Diaminotoluene ANT1->DAT Nitroreductase ANT2->DAT Nitroreductase Further Further Transformation (Potential for Polymerization) DAT->Further

Anaerobic degradation pathway of 2,4-DNT.

Detailed Experimental Protocols

A generalized experimental workflow for studying the biodegradation of 2,4-DNT is outlined below. Specific details may vary based on the microorganism and the experimental objectives.

Microbial Culture and Acclimation
  • Microorganism: A pure culture of a known 2,4-DNT degrading bacterium (e.g., Burkholderia sp. strain DNT for aerobic studies) or an enriched microbial consortium for anaerobic studies.

  • Basal Salt Medium (BSM): A typical BSM for bacterial growth contains (per liter of deionized water): K₂HPO₄ (0.7 g), KH₂PO₄ (0.3 g), (NH₄)₂SO₄ (0.5 g), NaCl (0.5 g), MgSO₄·7H₂O (0.05 g), CaCl₂·2H₂O (0.1 g), FeSO₄·7H₂O (0.003 g), and 1.0 ml of a trace element solution.

  • Carbon Source: For initial growth, a readily metabolizable carbon source like acetate (B1210297) or succinate (B1194679) (0.02 M) can be used.

  • Induction: To induce the 2,4-DNT degradation pathway, cells are grown in the presence of 2,4-DNT as the sole source of carbon and nitrogen, or it is added to a culture growing on another carbon source.

  • Anaerobic Conditions: For anaerobic studies, the medium is typically purged with an inert gas (e.g., N₂/CO₂) to remove oxygen. An electron donor, such as ethanol, is often added to facilitate the reductive transformations.[6][8]

Biodegradation Assay
  • Inoculum: Mid-log phase cells, harvested by centrifugation and washed with BSM, are used to inoculate the experimental flasks.

  • Reaction Mixture: Washed cells are resuspended in BSM containing a known concentration of 2,4-DNT (e.g., 100 mg/L).

  • Incubation: Flasks are incubated at an optimal temperature (e.g., 30°C) with shaking for aerobic cultures. Anaerobic cultures are incubated in sealed vials or an anaerobic chamber.

  • Sampling: Aliquots of the culture are withdrawn at regular time intervals for analysis.

Analytical Methods
  • Sample Preparation: Samples are typically centrifuged to remove bacterial cells. The supernatant is then filtered through a 0.22 µm filter before analysis.

  • Quantification of 2,4-DNT and Metabolites:

    • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used with a mobile phase consisting of a methanol/water or acetonitrile/water gradient. Detection is typically performed using a UV detector at a wavelength of 254 nm.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the identification and confirmation of metabolites. Samples are often extracted with an organic solvent (e.g., ethyl acetate), dried, and derivatized before injection.

  • Nitrite Release: The release of nitrite, an indicator of nitro group removal, can be measured colorimetrically using the Griess-Ilosvay method.

Experimental_Workflow cluster_workflow General Experimental Workflow for 2,4-DNT Biodegradation Studies Culture 1. Microbial Culture (Pure or Enriched) Acclimation 2. Acclimation/Induction (with 2,4-DNT) Culture->Acclimation Assay 3. Biodegradation Assay (Controlled Conditions) Acclimation->Assay Sampling 4. Time-course Sampling Assay->Sampling Preparation 5. Sample Preparation (Centrifugation, Filtration) Sampling->Preparation Analysis 6. Chemical Analysis (HPLC, GC-MS) Preparation->Analysis Data 7. Data Interpretation (Degradation Rates, Metabolite ID) Analysis->Data

A generalized experimental workflow.

Conclusion

The experimental validation of 2,4-DNT biodegradation pathways has revealed two primary microbial strategies: a complete mineralization route under aerobic conditions initiated by dioxygenase enzymes, and a reductive transformation pathway under anaerobic conditions leading to amino-derivatives. The choice of a bioremediation strategy will depend on the specific environmental conditions and the indigenous microbial populations. Aerobic treatment offers the potential for complete degradation to harmless end products, while anaerobic processes can effectively transform the parent compound, although the resulting aromatic amines may require further treatment. The data and protocols presented in this guide provide a foundation for researchers to design and evaluate novel bioremediation technologies for 2,4-DNT contaminated sites.

References

Safety Operating Guide

Proper Disposal of 2,4-Dinitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – Handling and disposal of 2,4-Dinitrotoluene (2,4-DNT), a compound utilized in various industrial and research applications, requires strict adherence to safety protocols to mitigate potential hazards. This document provides essential, immediate safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

2,4-DNT is classified as a toxic and potentially explosive substance, making its proper disposal a critical aspect of laboratory safety and environmental responsibility. It is also recognized as a probable human carcinogen.[1][2] Adherence to the procedural guidance outlined below is imperative for ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Spill Response

In the event of a this compound spill, immediate and decisive action is crucial.

Personnel Protection:

  • Evacuate all non-essential personnel from the affected area.

  • The responding personnel must wear appropriate personal protective equipment (PPE), including a chemical protection suit and self-contained breathing apparatus (SCBA).[3] Standard laboratory attire is insufficient.

Spill Containment and Cleanup:

  • Eliminate Ignition Sources: Immediately remove all potential ignition sources from the vicinity.[4]

  • Contain the Spill: For liquid spills, cover with dry sand, earth, or a similar non-combustible absorbent material.[4] For solid spills, moisten the material first to prevent the generation of dust, which can form explosive mixtures with air.[4]

  • Collect the Waste: Carefully sweep the spilled substance into covered, sealed containers for disposal.[3][4] Ensure containers are properly labeled as hazardous waste.

  • Decontaminate the Area: Ventilate the area and thoroughly wash the spill zone after the cleanup is complete.[4] All wash water should be collected for treatment before disposal and must not be allowed to enter drains or sewers.[5]

It is essential to consult your institution's safety officer and local environmental regulations, as it may be necessary to dispose of this compound as a hazardous waste.[4]

Disposal Procedures

The disposal of this compound must be conducted by qualified personnel and in accordance with federal, state, and local regulations. The primary recommended methods of disposal are incineration and, for small quantities, controlled burning.

Incineration: The ultimate disposal of 2,4-DNT can be achieved through controlled incineration.[6] This process should be carried out in a suitable combustion chamber, preferably one equipped with an alkaline scrubber to neutralize toxic gases produced during combustion.[6]

  • For larger quantities: If reclamation is not feasible, the material can be dissolved in a flammable solvent, such as fuel oil, and atomized into a suitable incinerator.[6][7]

  • Recommended Incineration Technologies:

    • Rotary kiln incineration: Operates at temperatures between 820–1,600 °C.[6]

    • Fluidized bed incineration: Operates at temperatures between 450–980 °C.[6]

Controlled Burning: Small quantities of dinitrotoluenes may be destroyed by burning. However, this operation must be performed by a person competent in the destruction of explosives due to the inherent risks.[5]

Landfill Disposal: Disposal in an authorized landfill is an option for empty containers that cannot be sufficiently cleaned for reuse.[5] In such cases, the containers should be punctured to prevent re-use.[5]

Regulatory Considerations: this compound is listed as a toxic substance under Section 313 of the Emergency Planning and Community Right to Know Act (EPCRA).[6] Furthermore, under the Resource Conservation and Recovery Act (RCRA), if waste containing 2,4-DNT produces a leachate with a concentration equal to or greater than 0.13 mg/L, it is classified as a hazardous waste and requires treatment.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the handling and disposal of this compound.

Parameter Value Reference
RCRA TCLP Threshold 0.13 mg/L[1][2]
Flash Point 207°C (closed cup)
Decomposition Temperature Decomposes at ~250°C, with self-sustaining decomposition at ~280°C[5]

Table 1: Physical and Regulatory Thresholds

Exposure Limit Concentration Organization
Permissible Exposure Limit (PEL) - 8-hr TWA1.5 mg/m³OSHA[4]
Recommended Exposure Limit (REL) - 10-hr TWA1.5 mg/m³NIOSH[4]
Threshold Limit Value (TLV) - 8-hr TWA0.2 mg/m³ACGIH[4]

Table 2: Occupational Exposure Limits

Experimental Protocols

While specific, detailed experimental protocols for the disposal of 2,4-DNT are not extensively provided in general safety literature, the principles of the recommended disposal methods are based on established chemical waste management practices. The key methodologies cited are:

Methodology 1: Incineration of this compound

  • Preparation of Waste:

    • For solid 2,4-DNT, ensure it is properly packaged in combustible containers.

    • For larger quantities, dissolve the 2,4-DNT in a suitable high-boiling point flammable solvent (e.g., fuel oil) to a concentration appropriate for the incinerator's injection system.

  • Incineration Process:

    • Introduce the prepared waste into a high-temperature incinerator (rotary kiln or fluidized bed).

    • Maintain the operational temperature within the recommended range (820–1,600 °C for rotary kiln; 450–980 °C for fluidized bed) to ensure complete destruction of the compound.[6]

    • The residence time for gases and liquids should be a few seconds, while solids will require a longer duration.[6]

  • Emission Control:

    • Route the exhaust gases through an alkaline scrubber to neutralize acidic byproducts, such as nitrogen oxides.[6]

    • Monitor emissions to ensure compliance with environmental regulations.

Methodology 2: Spill Neutralization and Cleanup (for Laboratory Bench Scale)

  • Personnel and Area Preparation:

    • Ensure all personnel are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, SCBA and a chemical suit are necessary.[3]

    • Isolate the spill area and ensure adequate ventilation.

  • Spill Treatment:

    • For solid spills, gently moisten with water to prevent dust formation.[4]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[4]

  • Collection and Disposal:

    • Carefully sweep the mixture into a designated, labeled hazardous waste container.[4]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the same hazardous waste container.

    • Seal the container and arrange for disposal through a licensed hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DNT_Disposal_Workflow This compound Disposal Workflow start 2,4-DNT Waste Generated spill_check Is it a Spill? start->spill_check empty_container Empty Container? start->empty_container assess_quantity Assess Quantity of Waste small_quantity Small Quantity (e.g., lab scale) assess_quantity->small_quantity large_quantity Large Quantity (e.g., bulk) assess_quantity->large_quantity disposal_decision Select Disposal Method small_quantity->disposal_decision reclamation_check Reclamation Practical? large_quantity->reclamation_check spill_check->assess_quantity No spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & wear PPE 2. Eliminate ignition sources 3. Contain & absorb 4. Collect in sealed containers spill_check->spill_cleanup Yes final_disposal Final Disposal via Licensed Waste Management spill_cleanup->final_disposal controlled_burning Controlled Burning (by explosives expert) disposal_decision->controlled_burning incineration High-Temperature Incineration (Rotary Kiln or Fluidized Bed) disposal_decision->incineration controlled_burning->final_disposal incineration->final_disposal reclaim Reclaim Material reclamation_check->reclaim Yes dissolve_incinerate Dissolve in Fuel Oil & Atomize in Incinerator reclamation_check->dissolve_incinerate No reclaim->final_disposal dissolve_incinerate->final_disposal clean_reuse Clean for Reuse empty_container->clean_reuse Cleanable puncture_landfill Puncture and Dispose in Authorized Landfill empty_container->puncture_landfill Not Cleanable clean_reuse->start puncture_landfill->final_disposal

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,4-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,4-Dinitrotoluene (2,4-DNT) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Safety Data

This compound is a yellow, crystalline solid that is highly toxic and presents a significant health risk.[1] It is classified as a probable human carcinogen and is suspected of causing genetic defects and damaging fertility.[2] The substance is combustible and can form explosive dust-air mixtures.[3]

PropertyValueSource
CAS Number 121-14-2[4]
Appearance Orange-yellow, crystalline solid[1]
Flash Point 207 °C (closed cup)
Hazards Toxic if swallowed, in contact with skin, or inhaled.[5] May cause cancer and genetic defects. Dangerous explosion hazard, especially with heat or pressure.[1] Very toxic to aquatic life.[5]
Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling 2,4-DNT. The required equipment varies based on the specific task being performed. Always consult the Safety Data Sheet (SDS) for detailed information.[6]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling / Weighing Safety glasses with side shields or chemical splash goggles.[3][7]Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[6]Lab coat or chemical-resistant apron.[6]Use in a well-ventilated area or chemical fume hood.[3]
Mixing / Pouring Concentrates Snug-fitting chemical splash goggles and a face shield.[7][8]Elbow-length, unlined chemical-resistant gloves.[7]Chemical-resistant suit or apron over coveralls.[6][9]NIOSH-approved respirator if not in an enclosed system or fume hood.[1]
Spill Cleanup Full-face shield and chemical splash goggles.[7]Heavy-duty, chemical-resistant gloves.[8]Chemical protection suit.NIOSH-approved supplied-air respirator with a full facepiece.[1]
Emergency Response Full-face shield.Chemical-resistant gloves.Full chemical protection suit.Self-contained breathing apparatus (SCBA).[1]

Operational Plans: Step-by-Step Guidance

Safe Handling and Storage Protocol

Adherence to proper handling procedures is critical to prevent exposure and accidents.

Preparation:

  • Obtain Special Instructions: Before use, obtain and read all safety precautions and the SDS.

  • Designate Area: Handle 2,4-DNT in a designated area, such as a chemical fume hood, to control exposure.[1]

  • Assemble PPE: Put on all required PPE as specified in the table above.

  • Prevent Ignition: Ensure the work area is free of open flames and use non-sparking tools.[5]

Handling:

  • Avoid Dust: Handle the solid material carefully to avoid generating dust.[3] A closed system is recommended.

  • Portioning: If transferring the substance, use dry, clean-up procedures and avoid creating dust clouds.[3]

  • Prohibitions: Do not eat, drink, or smoke in the handling area.[5]

Storage:

  • Container: Keep the container tightly closed and store it in a dry, well-ventilated place.[3]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.

  • Incompatibilities: Store separately from strong bases, oxidizing agents, reducing agents, and foodstuffs.[1]

Emergency Procedures

Immediate and correct response to an exposure or spill is crucial.

Chemical Exposure First Aid:

  • General Advice: Remove the individual from the source of exposure immediately.[1] First responders must protect themselves.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin with large amounts of soap and water and seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids apart.[3] Remove contact lenses if possible.[1] Seek immediate medical attention.[1][3]

  • Inhalation: Move the person to fresh air and have them rest.[5] If breathing has stopped, begin artificial respiration.[1] Seek prompt medical attention.[1][5]

  • Ingestion: Rinse the mouth with water.[5] Immediately call a poison center or doctor. Do not induce vomiting in an unconscious person.

Spill and Leak Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area and secure entry.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition.[1]

  • Contain Spill:

    • For solid spills, moisten the material first to prevent dusting.[1]

    • For liquid spills, cover with dry sand, earth, or another non-combustible absorbent material.[1]

  • Collect Waste: Carefully sweep the substance into covered, sealed containers for disposal.

  • Decontaminate: Ventilate and wash the area thoroughly after the cleanup is complete.[1]

  • Seek Expert Advice: Consult an expert for the disposal of the collected waste.

Disposal Plan

Disposal of 2,4-DNT and its waste must be handled as hazardous waste in accordance with federal, state, and local regulations.[1]

  • Small Quantities: For small amounts, NIOSH recommends sweeping the material onto paper or other flammable material and incinerating it in a suitable combustion chamber.[10]

  • Large Quantities: Larger quantities should be reclaimed if possible. If not, they should be dissolved in fuel oil and atomized in a suitable combustion chamber.[10] Controlled incineration with an alkaline scrubber is the ultimate disposal method.[10]

  • Containers: Dispose of contents and containers at an approved waste disposal plant. Do not wash away into the sewer system.

Experimental and Logistical Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from acquisition to disposal.

DNT_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Receive Chemical & Review SDS B Conduct Risk Assessment A->B C Designate Handling Area (e.g., Fume Hood) B->C D Assemble PPE & Spill Kit C->D E Don PPE D->E F Perform Experiment (Weighing, Mixing) E->F G Monitor for Spills or Exposure F->G H Decontaminate Work Surfaces G->H Experiment Complete L Spill or Exposure Occurs G->L Incident I Segregate & Label Hazardous Waste H->I J Doff & Clean/Dispose PPE I->J K Store Waste for Pickup J->K K->A New Procedure M Execute Spill Cleanup or First Aid Protocol L->M N Report Incident M->N N->B Review & Update

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.